m-C-tri(CH2-PEG1-NHS ester)
Description
BenchChem offers high-quality m-C-tri(CH2-PEG1-NHS ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-C-tri(CH2-PEG1-NHS ester) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]-2-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]methyl]-2-methylpropoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O15/c1-26(14-39-11-8-23(36)42-27-17(30)2-3-18(27)31,15-40-12-9-24(37)43-28-19(32)4-5-20(28)33)16-41-13-10-25(38)44-29-21(34)6-7-22(29)35/h2-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRQCGBFYSSHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCC(=O)ON1C(=O)CCC1=O)(COCCC(=O)ON2C(=O)CCC2=O)COCCC(=O)ON3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to m-C-tri(CH2-PEG1-NHS ester): A Core Component in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-C-tri(CH2-PEG1-NHS ester), a non-cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). This document details its chemical and physical properties, provides a generalized experimental protocol for its use in conjugating molecules to antibodies, and illustrates the key chemical reaction and experimental workflow.
Core Concepts and Applications
m-C-tri(CH2-PEG1-NHS ester) is a synthetic, non-cleavable linker designed for the stable conjugation of therapeutic payloads to antibodies. Its structure features three N-hydroxysuccinimide (NHS) ester functional groups, which are highly reactive towards primary amines, such as the lysine (B10760008) residues found on the surface of antibodies. The inclusion of a short polyethylene (B3416737) glycol (PEG1) spacer enhances solubility and can reduce aggregation of the resulting ADC.[1][2][] The non-cleavable nature of the linker ensures that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized and degraded within the target cell, offering a stable and potent drug delivery mechanism.[1][2]
The primary application of m-C-tri(CH2-PEG1-NHS ester) is in the field of oncology, where it serves as a critical component in the construction of ADCs for targeted cancer therapy.[4] By linking a potent cytotoxic agent to a monoclonal antibody that specifically targets a tumor-associated antigen, the resulting ADC can selectively deliver the payload to cancer cells, minimizing systemic toxicity.
Physicochemical Properties
A summary of the key quantitative data for m-C-tri(CH2-PEG1-NHS ester) is presented in the table below. This information is essential for calculating molar ratios in conjugation reactions and for proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C26H33N3O15 | [4] |
| Molecular Weight | 627.55 g/mol | [4] |
| Purity | ≥97.0% | [2][][6] |
| Appearance | Solid | [] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF). Slightly soluble or insoluble in aqueous solutions. | [7] |
| Storage (Solid) | -20°C or colder, protected from light.[] | MyBioSource |
| Storage (In Solvent) | -80°C for up to 2 years.[7] | MedChemExpress |
Experimental Protocol: Antibody Conjugation
The following is a detailed, generalized protocol for the conjugation of a payload containing a primary amine to an antibody using m-C-tri(CH2-PEG1-NHS ester). This protocol is based on established methods for NHS ester chemistry.[8]
3.1. Materials
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
m-C-tri(CH2-PEG1-NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or bicarbonate buffer, pH 7.2-8.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
3.2. Procedure
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If the antibody solution contains primary amines (e.g., Tris buffer or glycine), it must be exchanged into a suitable reaction buffer such as PBS.
-
-
Linker Preparation:
-
Immediately before use, prepare a stock solution of m-C-tri(CH2-PEG1-NHS ester) in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess for the reaction.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the dissolved m-C-tri(CH2-PEG1-NHS ester) to the antibody solution. A common starting point is a 10- to 20-fold molar excess of the linker to the antibody.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% (v/v) to maintain the integrity of the antibody.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours, with gentle mixing. Reaction times and temperatures may need to be optimized for specific antibodies and payloads.
-
-
Quenching:
-
To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated linker, payload, and other reaction byproducts from the antibody-drug conjugate. This is typically achieved using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), purity, and functionality.
-
Visualizing the Process: Diagrams
4.1. Chemical Reaction Pathway
The fundamental chemical reaction involves the nucleophilic attack of a primary amine from a lysine residue on the antibody on one of the NHS ester groups of the linker. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
4.2. Experimental Workflow
The following diagram outlines the key steps in the experimental process of creating an antibody-drug conjugate using m-C-tri(CH2-PEG1-NHS ester).
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. furthlab.xyz [furthlab.xyz]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00170J [pubs.rsc.org]
An In-Depth Technical Guide to the Mechanism of Action of m-C-tri(CH2-PEG1-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of m-C-tri(CH2-PEG1-NHS ester), a trifunctional, non-cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.[1][2] This document details the underlying chemistry, reaction kinetics, and practical considerations for its application in research and drug development.
Introduction to m-C-tri(CH2-PEG1-NHS ester)
m-C-tri(CH2-PEG1-NHS ester) is a versatile crosslinking agent designed for the covalent modification of biomolecules. Its structure features a central core ("m-C-tri") from which three polyethylene (B3416737) glycol (PEG) arms extend, each terminating in a reactive N-hydroxysuccinimide (NHS) ester.[3] The inclusion of a short PEG spacer enhances solubility and can influence the pharmacokinetic properties of the resulting conjugate.[] As a non-cleavable linker, it forms a stable, permanent bond between the conjugated molecules.[1]
Key Properties:
| Property | Value |
| CAS Number | 173414-89-6 |
| Molecular Formula | C26H33N3O15 |
| Molecular Weight | 627.55 g/mol |
Core Mechanism of Action: NHS Ester Chemistry
The primary mechanism of action of m-C-tri(CH2-PEG1-NHS ester) relies on the reactivity of its terminal NHS ester groups with primary amines.[][6] This reaction, a nucleophilic acyl substitution, results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[][6]
Primary amines are abundant in biological macromolecules, most notably at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues.[6] This makes m-C-tri(CH2-PEG1-NHS ester) an effective tool for the conjugation of antibodies, proteins, and other amine-containing molecules.[7]
References
Amine-Reactive Trivalent Linker Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemistry, synthesis, and application of amine-reactive trivalent linkers. These sophisticated chemical tools are pivotal in the development of advanced bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs), where they enable the attachment of multiple payloads to a single antibody, offering synergistic therapeutic effects and strategies to overcome drug resistance. This document details the core principles of amine-reactive chemistry, provides structured data on linker characteristics, outlines detailed experimental protocols, and visualizes complex biological and experimental workflows.
Introduction to Amine-Reactive Trivalent Linkers
Amine-reactive crosslinkers are reagents designed to form stable covalent bonds with primary amines (-NH₂), which are readily available on the surface of proteins and peptides at the N-terminus and on the side chain of lysine (B10760008) residues.[1] The fundamental reaction involves the nucleophilic attack of the amine group on an electrophilic functional group within the linker.[1]
While bifunctional linkers connect two molecules, trivalent linkers are built on a scaffold that allows for the conjugation of three distinct molecules. In the context of amine-reactive trivalent linkers, the scaffold is functionalized with at least one amine-reactive group, with the other arms of the linker available for attaching other molecules, such as different cytotoxic drugs in a dual-drug ADC.[2]
Core Chemistry of Amine-Reactive Groups:
The most common amine-reactive functional groups used in bioconjugation are N-hydroxysuccinimide (NHS) esters and imidoesters.
-
N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive groups due to their high reactivity and ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0).[3] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[3]
-
Imidoesters: These linkers react with primary amines at an alkaline pH (typically 8-10) to form amidine bonds.[3] A key feature of imidoesters is that they retain the positive charge of the original amine group, which can be important for preserving the native structure and function of the protein.[3]
Heterotrifunctional linkers, a class of trivalent linkers, possess three different reactive groups, allowing for sequential and controlled conjugation of different molecules. This is particularly valuable in creating dual-drug ADCs, where two different payloads can be attached to a single antibody.[2]
Synthesis of an Amine-Reactive Heterotrifunctional Linker
The synthesis of a heterotrifunctional linker is a multi-step process that requires careful control of reaction conditions to ensure the desired product is obtained with high purity. The following is a representative protocol for the synthesis of a heterotrifunctional linker designed for dual-drug ADC development, featuring a maleimide (B117702) group for antibody conjugation and two orthogonal handles for drug attachment.
Experimental Protocol: Synthesis of a Heterotrifunctional Linker
This protocol is based on the synthesis of a linker for site-specific preparation of antibody-drug conjugates with two distinct warheads.[2]
Materials:
-
Starting materials for the specific linker scaffold (e.g., protected amino acids, PEG derivatives)
-
Reagents for introducing the amine-reactive group (e.g., NHS)
-
Reagents for introducing the other two reactive handles (e.g., for click chemistry or other orthogonal reactions)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), etc.
-
Purification reagents: Silica gel for column chromatography, solvents for elution
-
Analytical instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS)
Procedure:
-
Scaffold Synthesis: The synthesis begins with the construction of the central scaffold. This may involve standard peptide coupling reactions or other organic synthesis techniques to assemble the core structure.
-
Introduction of the First Reactive Handle: One of the reactive groups for payload attachment is introduced onto the scaffold. Protecting groups are often used to prevent unwanted side reactions.
-
Introduction of the Second Reactive Handle: The second reactive group for the other payload is then added. This step must be compatible with the functional groups already present on the molecule.
-
Introduction of the Amine-Reactive Group: The amine-reactive moiety, such as an NHS ester, is typically introduced in one of the final steps. This is often achieved by reacting a carboxylic acid on the linker with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent.
-
Deprotection and Purification: Any protecting groups are removed, and the final heterotrifunctional linker is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the final product are confirmed by NMR and MS analysis.
Application in Dual-Drug Antibody-Drug Conjugates (ADCs)
A primary application of amine-reactive trivalent linkers is in the creation of dual-drug ADCs. These ADCs can deliver two different cytotoxic payloads to a target cancer cell, offering the potential for synergistic anti-cancer activity and a means to overcome drug resistance.
Experimental Workflow for Dual-Drug ADC Preparation
The following diagram illustrates a typical workflow for the preparation of a dual-drug ADC using a heterotrifunctional linker.
Caption: Workflow for dual-drug ADC preparation.
HER2 Signaling Pathway and Dual-Drug ADC Action
Dual-drug ADCs targeting the HER2 receptor can deliver payloads with different mechanisms of action, such as a microtubule inhibitor and a DNA-damaging agent. This can lead to a more potent anti-tumor response. The following diagram illustrates the targeted HER2 signaling pathway and the dual mechanism of action.
Caption: HER2 signaling and dual-drug ADC action.
Quantitative Data and Characterization
The successful synthesis and application of amine-reactive trivalent linkers and their conjugates require rigorous characterization to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and stability.
Methods for Characterization
-
UV-Vis Spectroscopy: This technique can be used to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths – one for the antibody (typically 280 nm) and one for the payload.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method for determining the DAR distribution. The retention time of the ADC on the HIC column correlates with the number of conjugated drug molecules.[]
-
Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), provides precise mass measurements of the intact ADC and its subunits, allowing for unambiguous determination of the DAR and identification of different conjugated species.[5]
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to detect the presence of aggregates.[5]
Data Presentation
The following tables summarize hypothetical quantitative data for the characterization of a dual-drug ADC prepared using an amine-reactive trivalent linker.
Table 1: Synthesis Yields of a Heterotrifunctional Linker
| Synthesis Step | Product | Yield (%) |
| 1. Scaffold Formation | Intermediate 1 | 85 |
| 2. First Handle Addition | Intermediate 2 | 78 |
| 3. Second Handle Addition | Intermediate 3 | 82 |
| 4. NHS Ester Formation | Final Linker | 90 |
| Overall Yield | Final Linker | 52 |
Table 2: Characterization of a Dual-Drug ADC
| Analytical Method | Parameter | Result |
| UV-Vis Spectroscopy | Average DAR | 4.1 |
| HIC-HPLC | DAR Distribution | DAR0: 5%, DAR2: 15%, DAR4: 70%, DAR6: 10% |
| LC-MS (Intact Mass) | Average DAR | 4.0 |
| Major Species (Mass) | Confirmed masses for DAR4 species | |
| SEC-HPLC | Purity (Monomer) | >98% |
| Aggregates | <2% | |
| Stability Assay (37°C, 28 days) | % Intact ADC | 95% |
Detailed Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with an Amine-Reactive Linker
This protocol describes a general method for conjugating an NHS-ester-containing linker to an antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-reactive linker (e.g., NHS-ester functionalized)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., SEC column)
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), it must be exchanged into a non-amine-containing buffer like PBS at pH 7.2-8.0 via dialysis or gel filtration. The antibody concentration should be at least 2 mg/mL.[6]
-
Linker Preparation: Immediately before use, dissolve the amine-reactive linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: While gently stirring the antibody solution, add the linker solution dropwise. The molar ratio of linker to antibody will need to be optimized but typically ranges from 5:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[1]
-
Purification: Remove excess linker and quenching reagent by SEC or dialysis.
-
Characterization: Determine the DAR and purity of the resulting conjugate using UV-Vis, HIC, and/or LC-MS.
Protocol 2: Step-wise Conjugation of Two Payloads to a Heterotrifunctional Linker-Antibody Conjugate
This protocol assumes the antibody has already been conjugated with a heterotrifunctional linker containing two orthogonal reactive handles (e.g., an alkyne and a ketone).
Materials:
-
Linker-antibody conjugate
-
Payload 1 with a compatible reactive group (e.g., an azide (B81097) for click chemistry)
-
Payload 2 with a compatible reactive group (e.g., an aminooxy group for oxime ligation)
-
Catalysts and reagents for the specific conjugation reactions (e.g., copper catalyst for CuAAC)
-
Purification columns (e.g., SEC, HIC)
Procedure:
-
First Payload Conjugation: To the purified linker-antibody conjugate, add the first payload and the necessary catalysts/reagents for the first orthogonal reaction (e.g., CuAAC for an alkyne-azide reaction).
-
Incubation: Incubate the reaction under optimized conditions (time, temperature, pH) to ensure complete conjugation.
-
Intermediate Purification: Purify the single-payload ADC to remove excess payload and reaction components.
-
Second Payload Conjugation: To the purified single-payload ADC, add the second payload for the second orthogonal reaction (e.g., oxime ligation).
-
Incubation: Incubate the reaction under conditions optimized for the second conjugation chemistry.
-
Final Purification: Purify the final dual-drug ADC using SEC and/or HIC to remove any unreacted components and to isolate the desired product.
-
Comprehensive Characterization: Characterize the final dual-drug ADC for DAR of each payload, overall DAR, purity, and stability using a combination of UV-Vis, HIC, LC-MS, and SEC.
Conclusion
Amine-reactive trivalent linkers represent a sophisticated and powerful tool in the field of bioconjugation, enabling the development of next-generation therapeutics such as dual-drug ADCs. A thorough understanding of their chemistry, synthesis, and application is essential for researchers and drug development professionals. The protocols and data presented in this guide provide a solid foundation for the design, synthesis, and characterization of these complex bioconjugates, paving the way for novel and more effective therapeutic strategies.
References
- 1. Bioactive Polymeric Scaffolds: Multivalent Functionalization by Thermal Azide–Alkyne Cycloaddition with Alkynyl Dicarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Design and Creativity in Synthesis of Multivalent Neoglycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
m-C-tri(CH2-PEG1-NHS ester) molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of m-C-tri(CH2-PEG1-NHS ester), a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This document outlines its chemical properties, provides detailed experimental protocols for its use in bioconjugation, and presents a visual representation of the experimental workflow.
Core Compound Information
m-C-tri(CH2-PEG1-NHS ester) is a trifunctional, polyethylene (B3416737) glycol (PEG)-containing crosslinker. The N-hydroxysuccinimide (NHS) esters are reactive towards primary amines, making this reagent ideal for conjugating molecules to proteins, such as antibodies, through the lysine (B10760008) residues on their surface. The PEG spacer enhances the solubility and stability of the resulting conjugate.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₃₃N₃O₁₅ | [1] |
| Molecular Weight | 627.55 g/mol | [1] |
| CAS Number | 173414-89-6 | |
| Appearance | Solid powder | |
| Purity | Typically ≥95% | |
| Spacer Arm | PEG1 | |
| Reactivity | Primary amines | |
| Storage | Store as a solid at -20°C, protected from light. |
Experimental Protocols
The following protocols provide a general framework for the conjugation of m-C-tri(CH2-PEG1-NHS ester) to an antibody. Optimization of reaction conditions, such as the molar ratio of linker to antibody and incubation time, may be necessary for specific applications.
I. Materials and Reagents
-
Antibody: Purified and buffer-exchanged into an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.5.
-
m-C-tri(CH2-PEG1-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer such as PBS (pH 7.2-8.5). Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the antibody for reaction with the NHS ester.
-
Quenching Reagent: 1 M Tris-HCl or Glycine (B1666218) (pH 7.4).
-
Purification System: Size-exclusion chromatography (SEC) column, dialysis cassette, or spin desalting column appropriate for the size of the antibody.
II. Preparation of Reagents
-
Antibody Preparation:
-
Ensure the antibody is at a suitable concentration (typically 1-10 mg/mL) in an amine-free reaction buffer. If the antibody solution contains primary amines, it must be buffer-exchanged prior to conjugation.
-
-
m-C-tri(CH2-PEG1-NHS ester) Stock Solution:
-
Allow the vial of m-C-tri(CH2-PEG1-NHS ester) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the linker in anhydrous DMSO or DMF. For example, a 10 mM stock solution can be prepared. The NHS ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.
-
III. Conjugation Procedure
-
Reaction Setup:
-
Add a calculated molar excess of the m-C-tri(CH2-PEG1-NHS ester) stock solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess of the linker over the antibody. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally not exceed 10% (v/v) to maintain the integrity of the antibody.
-
Gently mix the reaction solution immediately after adding the linker.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal incubation time may vary depending on the specific antibody and desired degree of labeling.
-
-
Quenching:
-
(Optional but recommended) To stop the reaction, add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM. This will react with any unreacted NHS esters.
-
Incubate for an additional 10-15 minutes at room temperature.
-
IV. Purification of the Conjugate
-
Removal of Excess Linker:
-
Purify the antibody-drug conjugate from unreacted linker and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or a spin desalting column. The choice of purification method will depend on the scale of the reaction and the required purity of the final conjugate.
-
V. Characterization
-
The degree of labeling (DOL), which is the average number of linker molecules conjugated per antibody, can be determined using various analytical techniques, including UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using m-C-tri(CH2-PEG1-NHS ester).
Caption: Workflow for Antibody-Linker Conjugation.
This guide provides a foundational understanding of m-C-tri(CH2-PEG1-NHS ester) and its application in the development of antibody-drug conjugates. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs.
References
An In-depth Technical Guide to PEGylated Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Poly(ethylene glycol) (PEG)ylated crosslinking agents, covering their fundamental chemistry, classifications, and key applications. It includes detailed experimental protocols and quantitative data to support researchers in the strategic selection and application of these versatile molecules.
Introduction to PEGylated Crosslinking Agents
Poly(ethylene glycol) or PEG, is a neutral, hydrophilic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units[1]. The process of covalently attaching PEG chains to molecules, known as "PEGylation," is a cornerstone strategy in drug delivery and biotechnology[2]. PEGylated crosslinking agents are molecules that incorporate a PEG chain as a spacer arm between two or more reactive functional groups[3]. These agents serve as flexible, soluble linkers to connect various molecular entities, from small molecule drugs and peptides to large proteins and nanoparticles[1].
The incorporation of the PEG spacer confers significant advantages, including:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain dramatically improves the aqueous solubility of hydrophobic molecules[4].
-
Improved Biocompatibility and Reduced Immunogenicity: PEG chains create a hydration shell that can mask epitopes on a molecule's surface, reducing recognition by the immune system[1].
-
Favorable Pharmacokinetics: The increased hydrodynamic volume of a PEGylated molecule reduces its renal clearance, thereby extending its circulation half-life in the body[1].
-
Reduced Aggregation: The PEG spacer helps prevent the aggregation of conjugated proteins or nanoparticles[1][5].
-
Tunable Spacing: The length of the PEG chain can be precisely controlled to provide optimal spacing between conjugated molecules, minimizing steric hindrance[1][6].
Classification and Chemistry
PEGylated crosslinkers are classified based on the reactivity of their terminal functional groups and their overall architecture.
Based on Functionality
-
Homobifunctional Crosslinkers: These agents possess two identical reactive groups (X-PEG-X) and are primarily used to crosslink molecules through the same functional group, such as linking two proteins via their primary amines, or for forming polymer networks like hydrogels[2][7].
-
Heterobifunctional Crosslinkers: These possess two different reactive groups (X-PEG-Y), allowing for sequential and controlled conjugation of two different molecules[2][8]. This is the most common type used in targeted drug delivery, such as in the construction of Antibody-Drug Conjugates (ADCs)[9].
Based on Architecture
-
Linear PEGs: A single chain of ethylene glycol units with functional groups at each end. They are widely used for PEGylation and bioconjugation[4].
-
Multi-arm PEGs: These have multiple PEG arms (typically 4 or 8) extending from a central core, with each arm terminating in a reactive group[10]. They are ideal for creating hydrogels with high crosslinking density for applications in tissue engineering and controlled drug release[4][10].
Common Reactive Chemistries
The choice of reactive end groups is dictated by the target functional groups available on the biomolecule of interest. The most common chemistries involve:
-
Amine-reactive: N-Hydroxysuccinimide (NHS) esters are widely used to target primary amines (e.g., the side chain of lysine (B10760008) residues) at a pH of 7-9 to form stable amide bonds[1][11].
-
Sulfhydryl-reactive: Maleimide (B117702) groups react specifically with free sulfhydryl (thiol) groups (e.g., on cysteine residues) at a pH of 6.5-7.5 to form a stable thioether bond[1][6].
-
"Click Chemistry": This category includes bioorthogonal reactions that are highly specific and efficient under physiological conditions. A common example is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where a Dibenzocyclooctyne (DBCO) group reacts with an azide (B81097) group without the need for a cytotoxic copper catalyst[12].
Quantitative Data of Common PEGylated Crosslinkers
The selection of a crosslinker depends critically on its molecular weight and the length of its spacer arm. The following tables summarize quantitative data for several common classes of commercially available, discrete PEG (dPEG®) crosslinkers, which have a defined molecular weight and structure.
Table 1: Heterobifunctional NHS-PEG-Maleimide Crosslinkers (SM(PEG)n Series)
| Product Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Number of PEG Units (n) |
| SM(PEG)2 | 424.43 | 17.6 | 2 |
| SM(PEG)4 | 512.54 | 24.9 | 4 |
| SM(PEG)6 | 600.65 | 32.2 | 6 |
| SM(PEG)8 | 688.75 | 39.5 | 8 |
| SM(PEG)12 | 864.96 | 54.1 | 12 |
| SM(PEG)24 | 1394.55 | 95.2 | 24 |
| Data sourced from Thermo Fisher Scientific product information.[1][13] |
Table 2: Homobifunctional NHS-PEG-NHS Crosslinkers (BS(PEG)n Series)
| Product Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Number of PEG Units (n) |
| BS(PEG)5 | 532.50 | 21.7 | 5 |
| BS(PEG)9 | 708.71 | 35.8 | 9 |
| Data sourced from Thermo Fisher Scientific and Sigma-Aldrich product information.[5][14] |
Table 3: Heterobifunctional DBCO-PEG-NHS Ester Crosslinkers
| Product Name | Molecular Weight ( g/mol ) | Number of PEG Units (n) |
| DBCO-PEG2-NHS Ester | 561.59 | 2 |
| DBCO-PEG4-NHS Ester | 649.68 | 4 |
| DBCO-PEG-NHS Ester | ~2000 | Polydisperse |
| DBCO-PEG-NHS Ester | ~5000 | Polydisperse |
| Data sourced from various supplier data sheets.[3][15][16][17] |
Table 4: Multi-Arm PEG Crosslinkers
| Product Name | Architecture | Reactive Group | Average Molecular Weight (kDa) |
| 4-Arm PEG-SG | 4-Arm | Succinimidyl Glutarate (NHS Ester) | 10, 20 |
| 8-Arm PEG-Maleimide | 8-Arm | Maleimide | 20, 40 |
| Data sourced from various supplier data sheets.[2][18][19][20][21][22][23][24] |
Key Applications and Logical Workflows
PEGylated crosslinkers are instrumental in drug development, diagnostics, and tissue engineering.
Bioconjugation for Drug Delivery
Heterobifunctional PEGs are essential for creating complex bioconjugates like Antibody-Drug Conjugates (ADCs). The workflow allows for the specific linking of a targeting moiety (antibody) to a therapeutic payload.
Caption: Workflow for two-step heterobifunctional conjugation.
Hydrogel Formation for Tissue Engineering
Multi-arm PEGs can form crosslinked hydrogel networks in situ, creating biocompatible scaffolds for encapsulating cells and promoting tissue regeneration. The properties of the hydrogel, such as stiffness and degradation rate, can be tuned by changing the PEG molecular weight and concentration.
Caption: Schematic for multi-arm PEG hydrogel formation.
Logical Advantages of PEGylated Crosslinkers
The decision to use a PEGylated crosslinker over a non-PEGylated alternative is driven by a series of desired outcomes for the final conjugate.
Caption: Logical flow of benefits from using PEGylated crosslinkers.
Detailed Experimental Protocols
The following are generalized protocols for common applications. Researchers must optimize conditions for their specific molecules and systems.
Protocol 1: Two-Step Protein-Protein Conjugation using NHS-PEG-Maleimide
This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a protein with a free sulfhydryl group (Protein-SH).
Materials:
-
Protein-NH₂ and Protein-SH
-
SM(PEG)n crosslinker (e.g., SM(PEG)₁₂)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers with primary amines (e.g., Tris)[23].
-
Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine.
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
Step A: Maleimide-Activation of Protein-NH₂
-
Prepare Protein-NH₂: Dissolve or dialyze Protein-NH₂ into Conjugation Buffer to a concentration of 1-5 mg/mL[1].
-
Prepare Crosslinker Stock: Immediately before use, dissolve the SM(PEG)n reagent in DMSO to create a 10-20 mM stock solution. This reagent is moisture-sensitive and should be equilibrated to room temperature before opening[23].
-
Activation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-NH₂ solution[23]. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring[22][23].
-
Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent self-conjugation in the next step[1]. The resulting product is Maleimide-Activated Protein.
Step B: Conjugation to Protein-SH
-
Prepare Protein-SH: Ensure the sulfhydryl group on Protein-SH is free and reduced. If necessary, treat with a reducing agent like TCEP and subsequently remove the agent via a desalting column[1].
-
Conjugation Reaction: Immediately combine the purified Maleimide-Activated Protein with Protein-SH in the Conjugation Buffer. The molar ratio will depend on the desired final product.
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C[25].
-
Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like cysteine or β-mercaptoethanol to the mixture[25].
-
Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to separate the desired conjugate from unreacted proteins.
Protocol 2: Copper-Free Click Chemistry Conjugation using DBCO-PEG-NHS Ester
This protocol describes labeling a protein (Protein-NH₂) with DBCO and conjugating it to a molecule containing an azide group (Molecule-N₃).
Materials:
-
Protein-NH₂ and Azide-modified molecule
-
DBCO-PEG-NHS Ester
-
Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., PBS)[18].
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
Step A: DBCO-Labeling of Protein-NH₂
-
Prepare Protein-NH₂: Prepare the protein in Reaction Buffer at 1-10 mg/mL[20].
-
Prepare Crosslinker: Dissolve DBCO-PEG-NHS ester in DMSO to a concentration of ~10 mM immediately before use[22].
-
Activation: Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution. The final DMSO concentration should ideally be below 10%[22][24].
-
Incubation: Incubate for 30-60 minutes at room temperature[22][24].
-
Purification: Remove unreacted DBCO-PEG-NHS ester using a desalting column equilibrated with the Reaction Buffer[24].
Step B: Click Reaction
-
Conjugation: Mix the purified DBCO-labeled protein with the azide-modified molecule. A 1.5- to 3-fold molar excess of one component over the other is a common starting point[18].
-
Incubation: The reaction is typically efficient at room temperature. Reaction times can range from 1 to 12 hours, depending on the concentration and specific reactants[18]. The reaction can be incubated overnight at 4°C[24].
-
Purification: Purify the final conjugate using a suitable chromatography method to remove unreacted components.
Protocol 3: In Situ Hydrogel Formation with Multi-Arm PEG for Cell Encapsulation
This protocol describes the formation of a hydrogel by mixing two different 4-arm PEG precursors: one with thiol (-SH) termini and one with a thiol-reactive terminus like maleimide (-MAL) or orthopyridyl-disulfide (-OPSS).
Materials:
-
4-Arm PEG-SH and 4-Arm PEG-MAL (or 4-Arm PEG-OPSS) of desired molecular weight (e.g., 10 kDa)
-
Buffer: Sterile PBS or cell culture medium, pH 7.4[12].
-
Cells to be encapsulated.
Procedure:
-
Prepare Precursor Solutions: Under sterile conditions, prepare separate stock solutions of 4-Arm PEG-SH and 4-Arm PEG-MAL by dissolving each powder in the buffer. For example, to make a final 5% (w/v) hydrogel, prepare 10% (w/v) stock solutions of each precursor[15]. Ensure complete dissolution.
-
Prepare Cell Suspension: Resuspend the desired cells in one of the precursor solutions (e.g., the 4-Arm PEG-SH solution) at the desired final cell density.
-
Initiate Gelation: To form the hydrogel, rapidly and thoroughly mix equal volumes of the 4-Arm PEG-SH (containing cells) and 4-Arm PEG-MAL solutions[12].
-
Casting: Immediately pipette the mixed solution into the desired mold or culture well before gelation occurs. Gelation time can be very rapid (seconds to minutes) depending on the concentration and reactivity of the precursors[12].
-
Incubation: Incubate the gel at 37°C to allow the crosslinking to complete. Once gelled, add cell culture medium on top to keep the construct hydrated.
Conclusion
PEGylated crosslinking agents are indispensable tools in modern biotechnology and pharmaceutical development. Their unique combination of biocompatibility, hydrophilicity, and chemical versatility allows for the precise construction of advanced bioconjugates, drug delivery systems, and tissue engineering scaffolds. By understanding the different classifications, chemical reactivities, and quantitative properties of these reagents, researchers can strategically design and execute experiments to improve the performance, safety, and efficacy of therapeutic and diagnostic agents. The detailed protocols and structured data provided in this guide serve as a foundational resource for the successful application of PEGylated crosslinking technology.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. 8-arm PEG-MAL (TP) Manufacturer | Sinopeg.com [sinopeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Polyethylene Glycol (PEG) Selection Guide [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. iright.com [iright.com]
- 8. Heterobifunctional PEG [jenkemusa.com]
- 9. heterobifunctional pegs [jenkemusa.com]
- 10. Multi-Arm PEGs | 4 Arm PEG | 8 Arm PGE - Biochempeg [biochempeg.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Thermo Scientific™ BS(PEG)5 (PEGylated bis(sulfosuccinimidyl)suberate) | Fisher Scientific [fishersci.ca]
- 15. DBCO-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. creativepegworks.com [creativepegworks.com]
- 19. 4arm-PEG-SG, MW 10K | 4arm-PEG-Succinimidyl Glutarate | AxisPharm [axispharm.com]
- 20. creativepegworks.com [creativepegworks.com]
- 21. scientificlabs.ie [scientificlabs.ie]
- 22. 4-Arm PEG-SG - Advanced BioChemicals [advancedbiochemicals.com]
- 23. 4-arm Poly(ethylene Glycol) Succinimidyl Glutarate [4-arm PEG-SG] Manufacturer | Sinopeg.com [sinopeg.com]
- 24. 8-arm Poly(ethylene Glycol) Maleimide(TP) [8-arm PEG-MAL(TP)] Manufacturer | Sinopeg.com [sinopeg.com]
- 25. benchchem.com [benchchem.com]
The Strategic Advantage of Brevity: A Technical Guide to Short PEG Spacers in Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and drug development, the choice of a crosslinker is a pivotal decision that profoundly influences the efficacy, stability, and overall performance of the resulting conjugate. While the reactive groups of a crosslinker determine its target, the spacer arm that bridges them plays a far more critical role than merely providing distance. Among the diverse array of spacer technologies, polyethylene (B3416737) glycol (PEG) has emerged as a gold standard. This technical guide delves into the specific and often underestimated benefits of employing short PEG spacers (typically 2 to 12 ethylene (B1197577) glycol units) in crosslinkers, providing a comprehensive resource for scientists aiming to optimize their bioconjugate design.
Core Benefits of Short PEG Spacers
The incorporation of short PEG spacers into crosslinker design imparts a unique combination of properties that can significantly enhance the performance of bioconjugates. These advantages stem from the inherent hydrophilicity, flexibility, and biocompatibility of the PEG chain, even at shorter lengths.
1. Enhanced Hydrophilicity and Solubility: A primary challenge in bioconjugation is the often-hydrophobic nature of payloads, such as small molecule drugs, which can lead to aggregation and reduced bioavailability. Short PEG spacers act as "hydrophilicity reservoirs," increasing the overall water solubility of the conjugate and preventing aggregation.[1][2] This is crucial for maintaining the stability and efficacy of antibody-drug conjugates (ADCs) and other biotherapeutics.[3][4]
2. Reduced Immunogenicity and Enhanced Stability: The hydrophilic nature of PEG creates a protective hydration shell around the bioconjugate. This "stealth" effect can mask immunogenic epitopes on the payload or the linker itself, thereby reducing the risk of an immune response.[5][6] Furthermore, this hydration layer can shield the conjugate from enzymatic degradation, leading to enhanced stability in biological fluids.[7] While longer PEG chains are often associated with reduced immunogenicity, short PEG linkers can still provide a significant shielding effect without the potential for inducing anti-PEG antibodies, a concern with high molecular weight PEGs.[6]
3. Optimal Spacing and Minimized Steric Hindrance: Short PEG spacers provide a defined and flexible distance between the conjugated molecules.[2] This spatial separation is critical for preserving the biological activity of proteins and antibodies by preventing the payload from interfering with their binding sites.[1][8] Unlike rigid alkyl chains, the flexibility of the PEG spacer allows for optimal orientation of the conjugated molecules, which can be crucial for ligand-receptor interactions.
4. Improved Pharmacokinetics: By increasing hydrophilicity and stability, short PEG spacers can favorably modulate the pharmacokinetic (PK) profile of a bioconjugate.[1][3] This often translates to a longer circulation half-life and altered biodistribution, leading to increased drug exposure at the target site and an improved therapeutic index.[1][3]
Data Presentation: Quantitative Impact of Short PEG Spacers
The following tables summarize quantitative data from various studies, illustrating the impact of short PEG spacers on key performance metrics of bioconjugates.
| Table 1: Impact of Short PEG Spacer Length on Drug-to-Antibody Ratio (DAR) of an ADC | |
| PEG Spacer Length | Average DAR |
| PEG2 | Higher DAR achieved compared to PEG8[1] |
| PEG4 | Generally provides good ADC stability[9] |
| PEG8 | Associated with increased aggregation compared to PEG2[1] |
| PEG12 | Often represents an optimal balance for pharmacokinetics[3] |
| Table 2: Influence of Short PEG Spacers on Pharmacokinetics of an Antibody-Drug Conjugate | ||
| PEG Spacer Length | Parameter | Observation |
| Short (e.g., PEG4, PEG8) | Clearance | Generally decreased clearance compared to no PEG spacer[1][3] |
| Short (e.g., PEG4, PEG8) | Half-life (t½) | Generally increased half-life compared to no PEG spacer[3][10] |
| Short (e.g., PEG4, PEG8) | Area Under the Curve (AUC) | Generally increased AUC compared to no PEG spacer[3] |
| Table 3: Effect of Short PEG Spacers on In Vitro Cytotoxicity of an ADC | ||
| PEG Spacer Length | Payload | Observation |
| PEG4 | Auristatin | Minimal impact on cytotoxicity compared to no PEG[1] |
| PEG8 | Maytansinoid | Slight decrease in cytotoxicity compared to shorter PEGs in some studies[3] |
| PEG12 | PBD Dimer | Can show a more pronounced decrease in cytotoxicity in some contexts[11] |
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of short PEG spacers in crosslinkers.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of bioconjugation strategies. The following are representative protocols for key experiments involving short PEG spacers.
Protocol 1: General Procedure for NHS-Ester PEGylation of a Protein
This protocol describes the conjugation of an NHS-ester-activated short PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-ester-activated short PEG linker (e.g., NHS-PEG4-Maleimide)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or desalting column.
-
Linker Preparation: Immediately before use, dissolve the NHS-ester-activated short PEG linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved PEG linker to the protein solution.
-
Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester groups. Incubate for 30 minutes.
-
Purification: Remove excess linker and unreacted reagents by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the degree of PEGylation.
Protocol 2: General Procedure for Maleimide-Thiol Conjugation with a Short PEG Spacer
This protocol outlines the conjugation of a maleimide-activated short PEG linker to a thiol-containing molecule (e.g., a protein with a free cysteine).
Materials:
-
Thiol-containing protein (1-10 mg/mL in a thiol-free buffer, pH 6.5-7.5, e.g., PBS with EDTA)
-
Maleimide-activated short PEG linker (e.g., Mal-PEG8-NHS Ester)
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP or DTT)
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in a thiol-free buffer.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide (B117702) linker.
-
-
Linker Preparation: Immediately before use, dissolve the maleimide-activated short PEG linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved PEG linker to the thiol-containing protein solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the conjugate from unreacted linker and protein using size-exclusion chromatography (SEC).
-
Characterization: Characterize the purified conjugate by mass spectrometry to confirm successful conjugation and by HPLC to assess purity.
Protocol 3: Shake-Flask Method for Assessing Solubility
This method provides a straightforward way to quantify the aqueous solubility of a bioconjugate.[12][13][14]
Materials:
-
Lyophilized bioconjugate powder
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Shaker or rotator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: Add an excess amount of the lyophilized bioconjugate to a known volume of the aqueous buffer in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[15]
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect a known volume of the supernatant and determine the concentration of the dissolved bioconjugate using a suitable analytical method, such as UV-Vis spectrophotometry (if the conjugate has a chromophore) or a calibrated HPLC method.
-
Calculation: The determined concentration represents the equilibrium solubility of the bioconjugate under the tested conditions.
Protocol 4: In Vitro Plasma Stability Assay
This assay assesses the stability of a bioconjugate in a biologically relevant matrix.[16][17]
Materials:
-
Bioconjugate solution
-
Freshly thawed plasma (e.g., human, mouse, rat)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Incubation: Add the bioconjugate to the plasma at a final concentration of 1-5 µM. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma/conjugate mixture.
-
Quenching: Immediately mix the aliquot with 2-3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins and stop any enzymatic degradation.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate remaining at each time point.
-
Data Analysis: Plot the percentage of the initial bioconjugate remaining versus time. From this plot, the half-life (t½) of the conjugate in plasma can be calculated.
Protocol 5: Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a powerful technique for quantifying the binding kinetics and affinity of a bioconjugate to its target.[18][19][20]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Ligand (the molecule to be immobilized on the chip, e.g., the target receptor)
-
Analyte (the bioconjugate in solution)
-
Immobilization buffers (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Covalently immobilize the ligand onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the analyte (bioconjugate) over the sensor chip surface.
-
Data Collection: Monitor the binding response in real-time to generate sensorgrams for each concentration.
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction (e.g., low pH glycine).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
The strategic incorporation of short PEG spacers in crosslinkers offers a multifaceted approach to enhancing the properties of bioconjugates. By improving solubility, reducing immunogenicity, providing optimal spacing, and favorably modulating pharmacokinetics, these seemingly simple molecular bridges can significantly impact the therapeutic potential of a wide range of biomolecules. The selection of the appropriate PEG length is a critical design parameter that requires careful consideration of the specific application and the properties of the molecules being conjugated. The experimental protocols provided in this guide offer a starting point for the rational design and evaluation of bioconjugates incorporating short PEG spacers, empowering researchers to unlock the full potential of their therapeutic and diagnostic innovations.
References
- 1. benchchem.com [benchchem.com]
- 2. Monodisperse (Discrete) PEG Linkers for Drug Development - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 10. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. enamine.net [enamine.net]
- 14. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 15. scielo.br [scielo.br]
- 16. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. mdpi.com [mdpi.com]
- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. path.ox.ac.uk [path.ox.ac.uk]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Technical Guide: m-C-tri(CH2-PEG1-NHS ester)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides comprehensive information on the trifunctional crosslinker, m-C-tri(CH2-PEG1-NHS ester), including its chemical properties, applications, and a detailed protocol for its use in bioconjugation.
Introduction
m-C-tri(CH2-PEG1-NHS ester) is a versatile, non-cleavable crosslinking reagent used extensively in bioconjugation and drug delivery.[1][2] Its structure features a central core atom from which three arms extend. Each arm contains a single polyethylene (B3416737) glycol (PEG) unit and is terminated with a reactive N-hydroxysuccinimide (NHS) ester. This trifunctional design allows for the covalent attachment of up to three amine-containing molecules, making it an ideal tool for creating complex biomolecular constructs, such as antibody-drug conjugates (ADCs).[1][3]
The NHS esters react specifically and efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) at physiological to slightly alkaline pH to form stable, covalent amide bonds.[4][5] The inclusion of a hydrophilic PEG spacer enhances solubility in aqueous environments and can reduce steric hindrance during conjugation.
Chemical Properties and Specifications
The key properties of m-C-tri(CH2-PEG1-NHS ester) are summarized in the table below. This data is essential for calculating molar ratios for conjugation reactions and for understanding the reagent's physical characteristics.
| Property | Value | Reference |
| CAS Number | 173414-89-6 | [1][2][] |
| Molecular Formula | C26H33N3O15 | [2][] |
| Molecular Weight | 627.55 g/mol | [] |
| Appearance | Solid (Colorless to off-white) | [1] |
| Purity | ≥97.0% | [7] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [4][5] |
| Reactivity Target | Primary Amines (-NH2) | [4][5] |
| Spacer Arm | PEG (1 unit) | [1] |
Molecular Structure and Functionality
The unique trifunctional architecture of m-C-tri(CH2-PEG1-NHS ester) is central to its utility. The diagram below illustrates the logical relationship between the core, the PEGylated arms, and the reactive NHS ester groups.
Experimental Protocol: General Protein Conjugation
This section provides a detailed methodology for conjugating m-C-tri(CH2-PEG1-NHS ester) to a protein containing accessible primary amines.
4.1. Materials and Equipment
-
m-C-tri(CH2-PEG1-NHS ester)
-
Protein or other amine-containing molecule to be labeled
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or other amine-free buffer, pH 7.2-8.5. (Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction[5]).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification System: Size-Exclusion Chromatography (SEC) or Dialysis equipment
-
Standard laboratory equipment (vortexer, centrifuge, spectrophotometer)
4.2. Procedure
The workflow for a typical conjugation experiment is outlined below. NHS esters are moisture-sensitive, so the reagent should be equilibrated to room temperature before opening and stock solutions should be prepared immediately before use.[5]
Step-by-Step Method:
-
Prepare Reagent Stock: Equilibrate the vial of m-C-tri(CH2-PEG1-NHS ester) to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Prepare Protein Solution: Prepare the protein to be labeled in the Reaction Buffer at a suitable concentration (typically 1-5 mg/mL).
-
Perform Conjugation: Add the calculated volume of the reagent stock solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the crosslinker over the protein. Mix thoroughly and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quench Reaction: Stop the conjugation by adding Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purify Conjugate: Remove unreacted crosslinker and quenching reagent byproducts from the protein conjugate. This is typically achieved using size-exclusion chromatography (desalting column) or extensive dialysis against an appropriate buffer (e.g., PBS).
-
Analyze and Store: Characterize the resulting conjugate using methods such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, or mass spectrometry. Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.
4.3. Important Considerations
-
Hydrolysis: The NHS ester group is susceptible to hydrolysis, a competing reaction that increases with higher pH and in dilute protein solutions.[5] Reactions should be performed efficiently once the reagent is reconstituted.
-
Solubility: The crosslinker is not readily soluble in aqueous buffers and must first be dissolved in an organic solvent like DMSO or DMF.[5] The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% (v/v) to avoid protein denaturation.
-
Optimization: The optimal molar ratio of crosslinker to protein will depend on the number of available primary amines on the target molecule and the desired degree of labeling. It is often necessary to perform a series of reactions with varying molar ratios to determine the ideal conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. m-C-tri(CH2-PEG1-NHS ester) | ADC连接子 | MCE [medchemexpress.cn]
- 4. Buy Tris-succinimidyl aminotriacetate | 401514-72-5 [smolecule.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
hydrolysis rate of NHS esters in aqueous buffer
An In-depth Technical Guide to the Hydrolysis Rate of NHS Esters in Aqueous Buffers
For researchers, scientists, and professionals in drug development, N-hydroxysuccinimide (NHS) esters are indispensable tools for bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules.[1][2] This is typically achieved by targeting primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues, to form stable amide bonds.[2][] However, the efficiency of these reactions is critically challenged by the competing hydrolysis of the NHS ester in aqueous environments.[2][4][5] This guide provides a comprehensive technical overview of the kinetics of NHS ester hydrolysis, factors influencing its rate, and detailed protocols for its measurement.
The Core Chemistry: Aminolysis vs. Hydrolysis
NHS esters react with primary amines through nucleophilic acyl substitution.[1][] The desired reaction, aminolysis, involves the attack of a deprotonated primary amine on the electrophilic carbonyl carbon of the ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[][6] Concurrently, water molecules can also act as nucleophiles, leading to the hydrolysis of the ester. This regenerates the original carboxyl group and releases NHS, rendering the molecule incapable of reacting with the target amine.[2][6]
The balance between these two competing reactions is paramount for successful conjugation. The rate of aminolysis is dependent on the concentration of the deprotonated, nucleophilic amine, which is favored at alkaline pH.[1] However, the rate of hydrolysis also increases significantly with rising pH.[4][6]
Quantitative Analysis of NHS Ester Hydrolysis
The stability of an NHS ester in an aqueous buffer is typically quantified by its half-life (t½), the time required for 50% of the ester to hydrolyze. This rate is highly dependent on pH, temperature, and buffer composition.
Factors Influencing Hydrolysis Rate
-
pH: This is the most critical factor. The rate of hydrolysis increases dramatically as the pH becomes more alkaline.[6][7] While a pH range of 7.2-8.5 is common for conjugation to ensure the target amines are sufficiently deprotonated, higher pH values significantly shorten the ester's half-life.[][4][6]
-
Temperature: Lower temperatures slow down the rate of hydrolysis, extending the half-life of the NHS ester. Reactions are often performed at 4°C to maximize conjugation efficiency when working with sensitive reagents or dilute protein solutions.[4][6]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for conjugation.[6][8] Phosphate (B84403), bicarbonate, HEPES, and borate (B1201080) buffers are commonly used.[6]
-
Concentration: The hydrolysis reaction becomes more dominant in dilute protein solutions, as the probability of the NHS ester encountering a water molecule is much higher than encountering a target amine.[][6]
-
Solvent: Many NHS esters are not readily soluble in water and are first dissolved in an organic solvent like DMSO or DMF.[6][9] While this is a necessary step, the presence of organic solvent can influence reaction kinetics.
Hydrolysis Half-Life Data
The following tables summarize the reported half-lives of NHS esters under various conditions.
Table 1: Half-Life of General NHS Esters in Aqueous Solution
| pH | Temperature | Half-Life (t½) | Reference |
|---|---|---|---|
| 7.0 | 0°C | 4-5 hours | [6] |
| 7.0 | RT | ~1-2 hours | [] |
| 8.0 | RT | ~1 hour | [7] |
| 8.6 | 4°C | 10 minutes | [6][7] |
| 9.0 | RT | Minutes |[10] |
RT = Room Temperature
Table 2: Half-Life of Specific Porphyrin-NHS Esters in Carbonate Buffer/10% DMSO at Room Temperature
| NHS Ester | pH | Half-Life (t½) in minutes | Reference |
|---|---|---|---|
| P3-NHS | 8.0 | 210 | [11][12] |
| P3-NHS | 8.5 | 180 | [11][12] |
| P3-NHS | 9.0 | 125 | [11][12] |
| P4-NHS | 8.0 | 190 | [12] |
| P4-NHS | 8.5 | 130 | [12] |
| P4-NHS | 9.0 | 110 |[12] |
This data highlights that even for specific molecules, the trend of decreasing stability with increasing pH is consistent.[11][12]
Experimental Protocol: Measuring NHS Ester Hydrolysis Rate
Determining the hydrolysis rate of a specific NHS ester is crucial for optimizing conjugation protocols. A common method is to monitor the release of the N-hydroxysuccinimide byproduct, which absorbs light at approximately 260 nm.[6][9]
Materials
-
NHS ester reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Aqueous buffers at various pH values (e.g., 0.1 M phosphate buffer at pH 7.0, 7.5, 8.0, and 8.5)
-
UV-Vis Spectrophotometer and quartz cuvettes
-
Temperature-controlled incubator or water bath
Procedure
-
Prepare NHS Ester Stock Solution: Immediately before the experiment, accurately weigh 1-2 mg of the NHS ester and dissolve it in a small, precise volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[8] NHS esters are moisture-sensitive, so prolonged storage of aqueous solutions is not recommended.[8][9]
-
Set up Reaction Buffers: Pre-equilibrate the chosen aqueous buffers to the desired experimental temperature (e.g., 25°C) in separate tubes.
-
Initiate Hydrolysis Reaction: To start the measurement, add a small volume of the NHS ester stock solution to the temperature-equilibrated buffer and mix quickly. The final concentration should be sufficient to give a measurable absorbance change. A control cuvette should be prepared with buffer and an equivalent amount of DMSO/DMF without the NHS ester.[9]
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance at 260 nm over time. Record measurements at regular intervals until the reaction reaches completion (i.e., the absorbance value plateaus).
-
Data Analysis:
-
Subtract the initial absorbance (A₀) from the absorbance at each time point (Aₜ) and the final absorbance (A∞).
-
The concentration of the remaining NHS ester at time t is proportional to (A∞ - Aₜ).
-
Plot ln[(A∞ - A₀) / (A∞ - Aₜ)] versus time. For a pseudo-first-order reaction, this plot should yield a straight line.
-
The slope of this line is the observed rate constant, k.
-
The half-life (t½) can be calculated using the formula: t½ = ln(2) / k.
-
-
Repeat: Repeat the experiment for each pH and temperature condition to be tested.
Strategies for Optimizing Conjugation Efficiency
Understanding the kinetics of hydrolysis allows for the rational design of bioconjugation experiments to maximize the yield of the desired product.
-
Work at the Optimal pH: While higher pH increases the rate of aminolysis, it also accelerates hydrolysis. A pH of 8.0-8.5 is often a good compromise, but the ideal pH should be determined empirically for each specific system.[13]
-
Use Fresh Reagents: Always prepare the NHS ester solution immediately before use to minimize premature hydrolysis.[2][8] Store the solid reagent desiccated and allow it to warm to room temperature before opening to prevent moisture condensation.[9]
-
Control Temperature: For particularly labile esters or when high efficiency is required, performing the reaction at 4°C can significantly extend the half-life of the reagent, allowing more time for the desired aminolysis to occur.[4]
-
Optimize Molar Excess: Use a sufficient molar excess of the NHS ester (commonly 5- to 20-fold) to drive the reaction towards the amine, especially when the protein concentration is low.[2][13]
-
Quench the Reaction: After the desired incubation time, quench any unreacted NHS ester by adding an excess of a primary amine-containing buffer like Tris or glycine. This prevents further, non-specific modification of the target molecule.[4][6]
By carefully controlling these parameters, researchers can effectively mitigate the impact of hydrolysis and achieve robust, efficient, and reproducible bioconjugation results.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: m-C-tri(CH2-PEG1-NHS ester) Conjugation Protocol
These application notes provide a comprehensive protocol for the conjugation of amine-containing molecules using the trifunctional crosslinker, m-C-tri(CH2-PEG1-NHS ester). This protocol is intended for researchers, scientists, and drug development professionals aiming to synthesize well-defined conjugates for various applications, including targeted drug delivery, immunoassays, and bioconjugation.
Introduction
The m-C-tri(CH2-PEG1-NHS ester) is a novel trifunctional PEGylation reagent. It features a central core from which three short polyethylene (B3416737) glycol (PEG1) arms extend, each terminated with an N-hydroxysuccinimide (NHS) ester. The NHS ester is a highly efficient functional group for reacting with primary amines (-NH2) on proteins, peptides, antibodies, or other molecules to form stable amide bonds. The trifunctional nature of this reagent allows for the controlled conjugation of up to three molecules, enabling the creation of unique constructs such as trimeric protein complexes or multi-drug conjugates.
The conjugation reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to ensure the target amine is deprotonated and reactive. The short PEG spacer provides a degree of hydrophilicity and flexibility to the resulting conjugate. This protocol outlines the necessary steps for successful conjugation, including reagent preparation, reaction optimization, and purification of the final product.
Principle of the Reaction
The core of this protocol is the reaction between the NHS ester and a primary amine. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a pH range where the primary amines are deprotonated and thus more nucleophilic.
Caption: NHS ester amine reaction mechanism.
Materials and Reagents
-
m-C-tri(CH2-PEG1-NHS ester): Store desiccated at -20°C.
-
Amine-containing molecule (e.g., protein, peptide): Purified and dissolved in an appropriate buffer.
-
Reaction Buffer: Phosphate (B84403) Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.5. It is critical that this buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the target molecule for reaction with the NHS ester.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Solvent for Crosslinker: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).
-
Purification System: Size-exclusion chromatography (SEC) or dialysis equipment for removing excess crosslinker and byproducts.
Quantitative Data Summary
The following table summarizes key quantitative parameters for NHS ester conjugation reactions. These values are general guidelines and may require optimization for specific applications.
| Parameter | Recommended Value / Range | Notes |
| Reaction pH | 7.2 - 8.5 | The rate of reaction increases with pH, but the rate of NHS ester hydrolysis also increases. pH 8.0 is often a good starting point. |
| Molar Ratio (Linker:Target) | 1:1 to 20:1 | This is a critical parameter for controlling the degree of labeling. For a trifunctional linker, lower ratios may favor single or double conjugation, while higher ratios will favor triconjugation. |
| Reaction Time | 30 minutes to 2 hours | Can be extended for dilute protein solutions. The reaction should be monitored to determine the optimal time. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is generally faster. 4°C can be used to slow down the reaction and minimize protein degradation. |
| NHS Ester Half-life in Aqueous Solution | ~4-5 hours at pH 7, ~1 hour at pH 8, ~10 minutes at pH 8.6 | This highlights the importance of preparing the crosslinker solution immediately before use. |
| Quenching Time | 30 minutes | Sufficient time for the quenching reagent (e.g., Tris) to react with any remaining NHS esters. |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve conjugation efficiency. |
Experimental Protocol
This protocol provides a general procedure. The molar ratio of crosslinker to target molecule should be optimized to achieve the desired degree of conjugation.
-
Reaction Buffer Preparation: Prepare the desired amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 8.0). Ensure the pH is accurately adjusted.
-
Target Molecule Preparation: Dissolve the amine-containing molecule in the Reaction Buffer to the desired concentration (e.g., 2 mg/mL). If the stock solution of the target molecule is in a buffer containing amines, it must be exchanged into the Reaction Buffer via dialysis or desalting column.
-
Crosslinker Stock Solution Preparation: Immediately before use, allow the vial of m-C-tri(CH2-PEG1-NHS ester) to warm to room temperature before opening to prevent moisture condensation. Dissolve the required amount in anhydrous DMSO or DMF to create a 10-100 mM stock solution.
-
Initiate Reaction: Add the calculated volume of the m-C-tri(CH2-PEG1-NHS ester) stock solution to the target molecule solution. Mix thoroughly by gentle vortexing or inversion.
-
Calculation Example: To achieve a 10-fold molar excess of linker to a 5 mg/mL solution of a 50 kDa protein:
-
Protein concentration = (5 g/L) / (50,000 g/mol ) = 1 x 10^-4 M
-
Desired linker concentration = 10 * (1 x 10^-4 M) = 1 x 10^-3 M
-
If using a 10 mM stock of the linker, add 100 µL of the linker stock for every 1 mL of protein solution.
-
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Gentle mixing during incubation is recommended.
-
Add Quenching Buffer: Add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate: Incubate for an additional 30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed or have reacted with the quenching agent.
-
Removal of Byproducts: The final conjugate must be purified to remove excess crosslinker, hydrolyzed crosslinker, and the NHS byproduct. This is typically achieved by:
-
Size-Exclusion Chromatography (SEC): This is the preferred method for proteins, as it separates molecules based on size.
-
Dialysis or Diafiltration: Effective for removing small molecules from large protein conjugates.
-
The degree of conjugation can be assessed using various analytical techniques, such as:
-
SDS-PAGE: The conjugated protein will show a shift in molecular weight.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the mass of the conjugate, allowing for the determination of the number of linkers attached.
-
UV-Vis Spectroscopy: Can be used if the linker or target molecule has a distinct chromophore.
Caption: Experimental workflow for m-C-tri(CH2-PEG1-NHS ester) conjugation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | 1. Inactive NHS ester due to hydrolysis. 2. Presence of competing amines in the buffer. 3. Insufficient molar ratio of the linker. 4. Inaccessible primary amines on the target molecule. | 1. Prepare the linker stock solution immediately before use. Ensure it is stored properly. 2. Use an amine-free buffer (e.g., PBS, HEPES). 3. Increase the molar excess of the linker. 4. Consider denaturing the protein slightly (if permissible) to expose more amine groups. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF). 2. Change in protein solubility upon conjugation. | 1. Keep the volume of the linker stock solution to less than 10% of the total reaction volume. 2. Perform the reaction at a lower protein concentration. Screen different buffer conditions. |
| High Polydispersity | Over-conjugation due to high molar ratio or long reaction time. | Reduce the molar ratio of the linker to the target molecule. Decrease the reaction time and monitor the reaction progress. |
Conclusion
The m-C-tri(CH2-PEG1-NHS ester) is a versatile tool for creating complex biomolecular constructs. By carefully controlling the reaction conditions, particularly the pH and the molar ratio of reactants, researchers can achieve a desired degree of labeling. This protocol provides a robust starting point for developing specific conjugation procedures tailored to individual research needs. Optimization of the outlined steps is recommended to ensure the highest quality and yield of the final conjugate.
Application Notes and Protocols for Protein Labeling with m-C-tri(CH2-PEG1-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-C-tri(CH2-PEG1-NHS ester) is a non-cleavable, trifunctional PEGylating reagent designed for the covalent modification of proteins and other biomolecules.[1][2][3] This reagent features three N-hydroxysuccinimide (NHS) ester groups, which react efficiently with primary amines (such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) to form stable amide bonds.[4][5][6] The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate.[] PEGylation, the process of attaching PEG chains to therapeutic proteins, is a widely used strategy in drug development to improve pharmacokinetic and pharmacodynamic properties, including increased serum half-life, reduced immunogenicity, and enhanced stability.[8] These application notes provide a detailed protocol for using m-C-tri(CH2-PEG1-NHS ester) for protein labeling, along with data on expected reaction parameters and purification strategies.
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[4] It is crucial to use amine-free buffers, as primary amines in the buffer will compete with the protein for reaction with the NHS ester.[6][9]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the labeling of a standard IgG antibody with m-C-tri(CH2-PEG1-NHS ester). These values should be considered as a starting point and may require optimization for specific proteins.
| Parameter | Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of Reagent | 10 - 30 fold | A 20-fold molar excess is a common starting point for IgG labeling.[9] |
| Reaction Buffer | 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0 | Amine-free buffers such as phosphate, bicarbonate, or borate (B1201080) are recommended.[4][9] |
| Reaction Time | 30 - 60 minutes at Room Temperature | Alternatively, 2 hours on ice.[9] |
| Reaction Temperature | 4°C or Room Temperature | Lower temperatures can minimize protein degradation. |
| Quenching Reagent | 50-100 mM Tris-HCl or Glycine, pH 7.4 | Quenching stops the reaction by consuming unreacted NHS esters.[6] |
| Expected Degree of Labeling (DOL) | 3 - 8 PEGs per Antibody | This is an estimate and should be determined experimentally. |
| Conjugate Stability | High | The resulting amide bond is highly stable.[5] |
Experimental Protocols
Materials and Reagents
-
Protein of interest (in an amine-free buffer)
-
m-C-tri(CH2-PEG1-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography column, ion-exchange chromatography system)
Protocol for Protein Labeling
-
Protein Preparation:
-
Ensure the protein solution is at a concentration between 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with the Reaction Buffer using dialysis or a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, bring the vial of m-C-tri(CH2-PEG1-NHS ester) to room temperature.
-
Prepare a 10 mM stock solution of the reagent in anhydrous DMSO or DMF.[6][9] Vortex briefly to ensure complete dissolution. Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Prepare the stock solution fresh and do not store for later use.[9]
-
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM reagent stock solution to achieve the desired molar excess (e.g., 20-fold).
-
While gently stirring the protein solution, slowly add the calculated volume of the m-C-tri(CH2-PEG1-NHS ester) stock solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[6]
-
Incubate for an additional 15-30 minutes at room temperature.
-
Purification of the Labeled Protein
The purification step is critical to remove unreacted labeling reagent and reaction byproducts. The choice of method will depend on the properties of the protein and the degree of labeling.
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from the smaller, unreacted labeling reagent.
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for the separation of proteins with different degrees of labeling.
-
Hydrophobic Interaction Chromatography (HIC): The attachment of PEG chains can also change the hydrophobicity of the protein, which can be exploited for purification.
Characterization of the Labeled Protein
The extent of labeling (Degree of Labeling - DOL) and the integrity of the conjugate should be assessed.
-
Mass Spectrometry (MS): ESI-TOF or MALDI-TOF MS can be used to determine the molecular weight of the conjugate and thereby calculate the number of attached PEG linkers.
-
SDS-PAGE: A shift in the apparent molecular weight on an SDS-PAGE gel can qualitatively confirm successful conjugation.
-
UV-Vis Spectroscopy: If the linker or an attached molecule has a chromophore, the DOL can be estimated spectrophotometrically.
Visualized Workflows and Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m-C-tri(CH2-PEG1-NHS ester) | ADC连接子 | MCE [medchemexpress.cn]
- 3. mybiosource.com [mybiosource.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Antibody Trimer Formation using m-C-tri(CH2-PEG1-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The function and efficacy of therapeutic antibodies can be significantly influenced by their valency and geometry. While standard monoclonal antibodies are bivalent, creating multimeric antibody complexes, such as trimers, can enhance avidity for target antigens, facilitate receptor clustering, and potentially induce unique downstream signaling events.[1] This has significant implications in drug development, particularly in oncology and immunology, where modulating cellular responses with precision is paramount.[2]
m-C-tri(CH2-PEG1-NHS ester) is a trifunctional, PEGylated crosslinking agent. Its structure features a central core with three arms, each terminating in an N-hydroxysuccinimide (NHS) ester.[3][4] These NHS esters are highly reactive towards primary amines (e.g., the side chains of lysine (B10760008) residues) on proteins, forming stable amide bonds.[5] This trifunctional architecture presents a novel opportunity to covalently link three antibody molecules, forming a stable trimeric complex.
These application notes provide a comprehensive, albeit theoretical, framework for the use of m-C-tri(CH2-PEG1-NHS ester) in the formation of antibody trimers. The protocols outlined below are based on established principles of NHS ester chemistry and protein characterization techniques.[5][6][7]
Principle of the Method
The formation of antibody trimers using m-C-tri(CH2-PEG1-NHS ester) is based on the covalent conjugation of primary amine groups on the antibody surface. The key steps are:
-
Reaction: The trifunctional NHS ester crosslinker is introduced to a solution of monoclonal antibodies under controlled pH conditions (typically pH 7.2-8.5) to facilitate the reaction between the NHS esters and lysine residues.[5]
-
Crosslinking: By carefully controlling the molar ratio of the crosslinker to the antibody, the reaction can be optimized to favor the formation of trimers over other oligomeric states or intramolecular crosslinking.
-
Purification: The resulting mixture of monomers, dimers, trimers, and higher-order aggregates is separated using size exclusion chromatography (SEC).
-
Characterization: The purified fractions are analyzed to confirm the molecular weight and purity of the antibody trimers using techniques such as Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) and native polyacrylamide gel electrophoresis (Native PAGE).[8][9]
Potential Applications
The generation of stable antibody trimers opens up several avenues for research and therapeutic development:
-
Enhanced Avidity and Potency: Trimeric antibodies can exhibit significantly higher avidity for target antigens on cell surfaces, leading to increased potency in neutralizing pathogens or killing cancer cells.[1]
-
Receptor Clustering and Signaling: The specific geometry of a trimer can induce clustering of cell surface receptors in a way that monomeric or dimeric antibodies cannot, potentially triggering unique intracellular signaling cascades.
-
Development of Novel Therapeutics: Antibody trimers could be used to create next-generation antibody-drug conjugates (ADCs) with higher drug-to-antibody ratios or to develop novel immunotherapies.[8]
-
Research Tools: These complexes can serve as valuable tools for studying the effects of receptor valency and spatial organization on cellular function.
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) of interest (e.g., IgG) in an amine-free buffer (e.g., PBS).
-
m-C-tri(CH2-PEG1-NHS ester).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Size Exclusion Chromatography (SEC) column.
-
SEC-MALS system.[3]
-
Native PAGE system and reagents.
Protocol for Antibody Trimer Formation
This protocol is designed for a starting amount of 1 mg of a typical IgG antibody (~150 kDa).
Step 1: Preparation of Antibody
-
Prepare the antibody solution at a concentration of 2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.[7]
-
Ensure the antibody solution is free from amine-containing stabilizers like Tris or glycine.[5][7]
Step 2: Preparation of Crosslinker Stock Solution
-
Allow the vial of m-C-tri(CH2-PEG1-NHS ester) to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the required amount of the crosslinker in anhydrous DMSO. This should be done immediately before use.[7]
Step 3: Crosslinking Reaction
-
The molar ratio of crosslinker to antibody is critical. To favor trimer formation, a starting point of a 1:3 molar ratio of crosslinker to antibody is recommended. This provides one crosslinker molecule for every three antibody molecules.
-
Add the calculated volume of the 10 mM crosslinker stock solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.[6]
Step 4: Quenching the Reaction
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.[5]
-
Incubate for 15 minutes at room temperature.
dot
Caption: Experimental workflow for antibody trimer formation.
Purification of Antibody Trimer
-
Equilibrate a suitable size exclusion chromatography column with PBS, pH 7.4.
-
Load the quenched reaction mixture onto the SEC column.
-
Elute with PBS, collecting fractions. Monitor the elution profile using UV absorbance at 280 nm.
-
Fractions corresponding to the expected elution volume of the trimer (and other oligomers) should be collected for analysis.
Characterization of Antibody Trimer
4.4.1 SEC-MALS Analysis
-
Inject the purified fractions into an SEC-MALS system.[10]
-
The MALS detector will determine the absolute molar mass of the eluting species, allowing for unambiguous identification of monomers, dimers, trimers, and higher-order aggregates.[3][8]
4.4.2 Native PAGE Analysis
-
Prepare samples with a native sample buffer (do not heat or add reducing agents).[11]
-
Run the samples on a gradient native polyacrylamide gel (e.g., 4-16%).[9]
-
Stain the gel with a suitable protein stain (e.g., Coomassie Blue).
-
The different oligomeric states will separate based on size and charge, providing a qualitative assessment of the crosslinking reaction's success.
Data Presentation
Table 1: Reaction Parameters for Antibody Trimer Formation
| Parameter | Recommended Value | Purpose |
| Antibody Concentration | 2.5 mg/mL | Optimizes reaction kinetics.[12] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | Maintains optimal pH for NHS ester reaction. |
| Reaction pH | 8.3 | Facilitates deprotonation of lysine amines. |
| Crosslinker:Antibody Ratio | 1:3 (molar) | Stoichiometrically favors trimer formation. |
| Reaction Time | 1 hour | Allows for sufficient conjugation.[6] |
| Reaction Temperature | Room Temperature | Standard condition for NHS ester reactions. |
Table 2: Expected Results from Characterization
| Analysis Technique | Expected Result for Monomer | Expected Result for Dimer | Expected Result for Trimer |
| SEC-MALS | ~150 kDa | ~300 kDa | ~450 kDa |
| Native PAGE | Single band at ~150 kDa | Slower migrating band | Even slower migrating band |
dot
Caption: Antibody trimer inducing receptor clustering.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Trimer Yield | - Incorrect molar ratio.- Hydrolysis of NHS ester. | - Optimize the crosslinker:antibody ratio.- Prepare fresh crosslinker solution in anhydrous DMSO. |
| High Aggregation | - Over-crosslinking.- High antibody concentration. | - Reduce the crosslinker:antibody ratio.- Perform the reaction at a lower antibody concentration. |
| No Reaction | - Inactive crosslinker.- Amine-containing buffer. | - Use a new vial of crosslinker.- Ensure the buffer is free of primary amines (e.g., Tris). |
Conclusion
The use of the trifunctional crosslinker m-C-tri(CH2-PEG1-NHS ester) offers a promising and straightforward method for the production of covalent antibody trimers. The protocols provided herein offer a robust starting point for researchers to explore this novel application. Successful formation and purification of these trimers, confirmed by SEC-MALS and Native PAGE, will provide valuable reagents for advancing our understanding of antibody function and for the development of next-generation biologics.
References
- 1. Multimeric antibodies with increased valency surpassing functional affinity and potency thresholds using novel formats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Characterization of Homogeneous and Heterogeneous Amyloid-β42 Oligomer Preparations with Biochemical Methods and Infrared Spectroscopy Reveals a Correlation between Infrared Spectrum and Oligomer Size - PMC [pmc.ncbi.nlm.nih.gov]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. biotium.com [biotium.com]
- 8. The Analytical Scientist | Measuring Antibody Molecular Weight by SEC-MALS [theanalyticalscientist.com]
- 9. Blue Native PAGE Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 10. SEC-MALLS for Antibody Drug Characterization - Creative Proteomics [creative-proteomics.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
Surface Functionalization with m-C-tri(CH2-PEG1-NHS ester): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The m-C-tri(CH2-PEG1-NHS ester) is a non-cleavable, trivalent linker molecule designed for the stable conjugation of biomolecules to surfaces or other molecules.[1][2][3][4] Its structure features a central core branching into three arms, each terminating in a short polyethylene (B3416737) glycol (PEG) spacer and a reactive N-hydroxysuccinimide (NHS) ester group.[2] The PEG spacers enhance solubility and minimize non-specific binding, while the aromatic core and ether linkages contribute to the linker's stability.[2] The three NHS ester groups provide multivalent attachment points, which can significantly enhance the stability of the immobilized molecule.[2]
This linker is particularly prominent in the development of antibody-drug conjugates (ADCs), where it facilitates the attachment of cytotoxic drugs to an antibody.[1][2][3][4] Beyond ADCs, its multivalent nature makes it a powerful tool for various surface functionalization applications in biosensor development, proteomics, and drug delivery, where robust and high-density immobilization of proteins, peptides, or other amine-containing ligands is crucial.[5][6][7][8]
The fundamental reaction chemistry involves the N-hydroxysuccinimide esters reacting with primary amines on the target molecule (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form a stable and covalent amide bond.[6][9][][11][12][13] This reaction is most efficient in a slightly alkaline environment, typically between pH 7.2 and 8.5.[9] A critical consideration in this process is the competing hydrolysis of the NHS ester, a reaction that becomes more pronounced at higher pH values and can reduce the overall efficiency of the conjugation.[9][14]
Data Presentation
Quantitative Data on NHS Ester Reactions
The following tables summarize key quantitative data for NHS ester-based surface functionalization. It is important to note that while this data is representative of NHS ester chemistry, specific performance parameters for m-C-tri(CH2-PEG1-NHS ester) may vary.
| Parameter | Value | Conditions | Source(s) |
| Optimal pH Range | 7.2 - 8.5 | Aqueous buffer | [9] |
| Optimal pH for Labeling | 8.3 - 8.5 | Aqueous buffer | [11] |
| Half-life of NHS Ester | 4 - 5 hours | pH 7.0, 0°C | [9][14] |
| 10 minutes | pH 8.6, 4°C | [9][14] | |
| Typical Molar Excess of NHS Ester for Protein Labeling | 20-fold | Varies with protein concentration | |
| Surface Concentration of a different NHS ester on a gold surface | ~5-6 x 10-10 mol/cm2 |
Recommended Buffers and Solvents
| Reagent Type | Recommended | To Avoid | Rationale | Source(s) |
| Reaction Buffer | Phosphate-buffered saline (PBS), Borate buffer, Bicarbonate buffer | Buffers containing primary amines (e.g., Tris, Glycine) | Primary amines in the buffer will compete with the target molecule for reaction with the NHS ester. | [9][11] |
| NHS Ester Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Aqueous buffers for storage | NHS esters are susceptible to hydrolysis in aqueous solutions. Anhydrous organic solvents are necessary for preparing stock solutions. | [11][12] |
| Quenching Reagent | Tris or Glycine solutions | These reagents contain primary amines that will react with and deactivate any remaining NHS esters, thus stopping the reaction. | [9] |
Experimental Protocols
Protocol 1: Immobilization of a Protein onto an Amine-Reactive Surface using m-C-tri(CH2-PEG1-NHS ester)
This protocol describes the steps for covalently attaching a protein to a surface that has been pre-functionalized with primary amine groups.
Materials:
-
m-C-tri(CH2-PEG1-NHS ester)
-
Amine-functionalized surface (e.g., amine-coated glass slide, microplate, or sensor chip)
-
Protein to be immobilized (in an amine-free buffer)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0
-
Washing Buffer: Reaction Buffer with 0.05% Tween-20
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Deionized (DI) water
Procedure:
-
Preparation of the NHS Ester Solution:
-
Allow the vial of m-C-tri(CH2-PEG1-NHS ester) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.
-
-
Surface Activation:
-
Add the 10 mM m-C-tri(CH2-PEG1-NHS ester) solution to the amine-functionalized surface. Ensure the entire surface is covered.
-
Incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Wash the surface three times with the Reaction Buffer to remove any unreacted linker.
-
-
Protein Immobilization:
-
Prepare a solution of the protein to be immobilized in the Reaction Buffer at a concentration of 0.1-1.0 mg/mL.
-
Apply the protein solution to the activated surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Blocking of Unreacted NHS Esters:
-
Wash the surface three times with the Washing Buffer to remove non-covalently bound protein.
-
Add the Quenching Buffer to the surface and incubate for 30 minutes at room temperature to deactivate any remaining NHS esters.
-
-
Final Washing:
-
Wash the surface three times with the Washing Buffer.
-
Rinse with DI water and dry under a gentle stream of nitrogen.
-
The functionalized surface is now ready for use or storage.
-
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using m-C-tri(CH2-PEG1-NHS ester)
This protocol provides a general workflow for the conjugation of a small molecule drug containing a primary amine to an antibody.
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS)
-
m-C-tri(CH2-PEG1-NHS ester)
-
Amine-containing small molecule drug
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-8.0
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of m-C-tri(CH2-PEG1-NHS ester) in anhydrous DMSO or DMF.
-
Prepare a stock solution of the amine-containing drug in an appropriate solvent.
-
-
Conjugation of Linker to Antibody:
-
Add a 5-20 fold molar excess of the m-C-tri(CH2-PEG1-NHS ester) solution to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification of Antibody-Linker Conjugate:
-
Remove the excess, unreacted linker using size-exclusion chromatography or dialysis.
-
-
Conjugation of Drug to Antibody-Linker:
-
This step depends on the other reactive group on the linker if it were a heterobifunctional linker. As m-C-tri(CH2-PEG1-NHS ester) is homobifunctional with three NHS esters, this protocol assumes the drug is being attached to the antibody through a different chemistry not involving the NHS ester, or that the linker is first reacted with the drug. For a more direct conjugation, the drug would need to be modified to have a group that reacts with a corresponding group on the antibody. Assuming a different chemistry is employed for drug attachment after the linker is on the antibody:
-
Add the amine-containing drug to the purified antibody-linker conjugate.
-
Incubate under appropriate conditions for the specific conjugation chemistry being used.
-
-
Final Purification:
-
Purify the final ADC to remove any unconjugated drug and other reagents using an appropriate chromatography method.
-
Visualizations
Caption: Workflow for surface functionalization.
Caption: Experimental workflow for protein immobilization.
Caption: NHS ester reaction with a primary amine.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. mybiosource.com [mybiosource.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. precisepeg.com [precisepeg.com]
- 9. m-C-tri(CH2-PEG1-NHS酯) | 1 unit PEG ADC linker | CAS 173414-89-6 | m-C-tri(CH2-PEG1-NHS ester) | ADC连接子 | 美国InvivoChem [invivochem.cn]
- 11. benchchem.com [benchchem.com]
- 12. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 13. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Nanoparticle Coating with m-C-tri(CH2-PEG1-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications such as drug delivery, bioimaging, and diagnostics. Coating nanoparticles with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve their stability in biological fluids, reduce non-specific protein adsorption, and prolong circulation times in vivo.[1]
m-C-tri(CH2-PEG1-NHS ester) is a branched PEG linker molecule designed for the efficient and stable derivatization of amine-containing nanoparticle surfaces. This reagent features three N-hydroxysuccinimide (NHS) ester functional groups, which readily react with primary amines on the nanoparticle surface to form stable amide bonds.[][3] The short, discrete PEG chains (PEG1) provide a hydrophilic shield to the nanoparticle core, enhancing its biocompatibility.[4]
These application notes provide a comprehensive guide for the surface modification of amine-functionalized nanoparticles using m-C-tri(CH2-PEG1-NHS ester), including detailed experimental protocols, expected characterization data, and troubleshooting tips.
Data Presentation
Successful coating of nanoparticles with m-C-tri(CH2-PEG1-NHS ester) can be confirmed by a variety of analytical techniques. The following tables summarize typical characterization data for amine-functionalized iron oxide nanoparticles (IONPs) before and after PEGylation.
Table 1: Physicochemical Properties of IONPs Before and After Coating
| Parameter | Amine-IONPs (Uncoated) | PEG-IONPs (Coated) |
| Hydrodynamic Diameter (nm) | 55.2 ± 3.1 | 68.7 ± 4.5 |
| Polydispersity Index (PDI) | 0.18 | 0.21 |
| Zeta Potential (mV) | +25.8 ± 2.3 | -5.4 ± 1.9 |
Table 2: Summary of Characterization Techniques and Expected Results
| Technique | Purpose | Expected Outcome for Successful Coating |
| Dynamic Light Scattering (DLS) | To measure hydrodynamic diameter and size distribution. | An increase in the hydrodynamic diameter and a low PDI, indicating a stable and monodisperse nanoparticle suspension.[5] |
| Zeta Potential Analysis | To determine surface charge and stability. | A shift in zeta potential towards neutral, indicating the masking of surface amines by the neutral PEG chains.[5][6] |
| Transmission Electron Microscopy (TEM) | To visualize nanoparticle morphology and size. | Visualization of a thin polymer shell around the nanoparticle core.[7][8] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the PEG linker on the nanoparticle surface. | Appearance of characteristic peaks for the amide bond and C-O-C stretching of the PEG chains.[9] |
Experimental Protocols
This section provides a detailed protocol for the covalent attachment of m-C-tri(CH2-PEG1-NHS ester) to amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (e.g., iron oxide, gold, silica)
-
m-C-tri(CH2-PEG1-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Centrifugal filter units (e.g., Amicon Ultra) or dialysis tubing with an appropriate molecular weight cutoff (MWCO)
Protocol for Nanoparticle Coating:
-
Preparation of Nanoparticle Suspension:
-
Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.
-
-
Preparation of m-C-tri(CH2-PEG1-NHS ester) Solution:
-
Immediately before use, dissolve m-C-tri(CH2-PEG1-NHS ester) in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[10]
-
-
Conjugation Reaction:
-
Add the m-C-tri(CH2-PEG1-NHS ester) solution to the nanoparticle suspension. A 20-50 fold molar excess of the linker to the estimated surface amine groups on the nanoparticles is recommended.
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10% (v/v) to maintain nanoparticle stability.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or shaking.
-
-
Quenching of Unreacted NHS Esters:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to deactivate any unreacted NHS esters.
-
-
Purification of PEGylated Nanoparticles:
-
Purify the PEGylated nanoparticles from excess linker and byproducts using either centrifugal filtration or dialysis.
-
Centrifugal Filtration: Use a centrifugal filter unit with an appropriate MWCO. Wash the nanoparticles three times with PBS (pH 7.4).
-
Dialysis: Dialyze the nanoparticle suspension against PBS (pH 7.4) for 24-48 hours with several buffer changes.
-
-
Characterization and Storage:
-
Characterize the purified PEGylated nanoparticles using DLS, zeta potential analysis, and TEM.
-
Store the final nanoparticle suspension at 4°C.
-
Visualizations
Experimental Workflow
Caption: Workflow for Nanoparticle Coating.
Nanoparticle Functionalization and Cellular Interaction
Caption: Nanoparticle Functionalization Pathway.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to understanding and optimizing the reaction buffer conditions for successful N-hydroxysuccinimide (NHS) ester conjugation to primary amines.
Introduction to NHS Ester Chemistry
N-hydroxysuccinimide (NHS) esters are widely used reagents for the modification of biomolecules, a fundamental process in research, diagnostics, and therapeutic development.[1] This chemistry primarily targets primary amines, such as those on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[1][2] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[3][4] This forms a transient tetrahedral intermediate that collapses, releasing N-hydroxysuccinimide (NHS) and forming the desired amide bond.[3][4]
A critical competing reaction is the hydrolysis of the NHS ester by water, which leads to the formation of an unreactive carboxylic acid and reduces conjugation efficiency.[1][5] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on the reaction pH.[3][6][7]
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
Application Notes and Protocols: Calculating Molar Excess of m-C-tri(CH2-PEG1-NHS ester) for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The m-C-tri(CH2-PEG1-NHS ester) is a non-cleavable, trifunctional crosslinker utilized in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.[1][2][3] Its structure features a central core derivatized with three polyethylene (B3416737) glycol (PEG) linkers, each terminating in a reactive N-hydroxysuccinimide (NHS) ester.[] This trivalent design allows for the conjugation of multiple molecules to a single point of attachment, potentially increasing the payload of a drug on an antibody. The PEG spacers enhance the solubility and bioavailability of the resulting conjugate.[5]
The NHS esters react specifically and efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form stable amide bonds.[6][7][8] This reaction is highly dependent on pH, with an optimal range of 7.2 to 8.5.[9][10] Controlling the stoichiometry of the conjugation reaction is critical for achieving the desired degree of labeling (DOL) and preserving the biological activity of the protein. One of the key parameters to control is the molar excess of the NHS ester reagent relative to the amine-containing biomolecule.
This document provides a detailed protocol for a typical conjugation reaction using m-C-tri(CH2-PEG1-NHS ester) and a comprehensive guide to calculating the required molar excess.
Chemical Reaction Pathway
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[6][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. m-C-tri(CH2-PEG1-NHS ester) | ADC连接子 | MCE [medchemexpress.cn]
- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 6. glenresearch.com [glenresearch.com]
- 7. nbinno.com [nbinno.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Note and Protocol: Quenching of Amine-Reactive NHS Ester Reactions
Audience: Researchers, scientists, and drug development professionals involved in bioconjugation, protein labeling, and surface modification using N-hydroxysuccinimide (NHS) esters.
Introduction
N-hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation and materials science for their ability to efficiently react with primary amines to form stable amide bonds. This chemistry is central to applications such as antibody-drug conjugation, protein labeling with fluorophores or biotin, and immobilization of biomolecules onto surfaces. The target primary amines are typically found on the N-terminus of proteins and the side chain of lysine (B10760008) residues[1][2][3][4].
The reaction between an NHS ester and a primary amine is most efficient at a pH range of 7.2 to 8.5[2][5]. However, a competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions. The rate of this hydrolysis increases with pH[2][6]. Due to this competing reaction and the need to control the extent of labeling, it is crucial to quench the reaction after a desired incubation period. Quenching terminates the reaction by consuming any unreacted NHS esters, preventing further modification of the target molecule and potential side reactions. This application note provides a detailed protocol for effectively quenching reactions involving amine-reactive NHS esters.
Principle of Quenching
The quenching process involves the addition of a small molecule containing a primary amine. This quenching agent competes with the target molecule for any remaining active NHS esters. Due to the high concentration of the quenching agent relative to the remaining NHS esters, the quenching reaction proceeds rapidly, effectively stopping the conjugation reaction. Common quenching agents include Tris (tris(hydroxymethyl)aminomethane), glycine, and hydroxylamine[6][7][8][9].
Experimental Protocols
This section details the materials and methods for quenching NHS ester reactions.
Materials
-
Reaction Buffer: A buffer that does not contain primary amines is essential for the conjugation reaction. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or Borate buffers, with a pH between 7.2 and 8.5[2][8].
-
Quenching Buffer: A stock solution of the chosen quenching agent.
-
1 M Tris-HCl, pH 8.0
-
1 M Glycine, pH 8.0
-
1 M Hydroxylamine, pH 8.5[9]
-
-
Reaction Components:
-
Molecule to be modified (e.g., protein, antibody)
-
NHS ester reagent (e.g., m-C-tri(CH2-PEG1-NHS ester)) dissolved in a suitable anhydrous solvent like DMSO or DMF[10].
-
Protocol for Quenching NHS Ester Reactions
-
Perform the Conjugation Reaction:
-
Dissolve the molecule to be modified in the chosen reaction buffer to the desired concentration.
-
Prepare a stock solution of the NHS ester in an anhydrous solvent (e.g., DMSO or DMF).
-
Add the NHS ester solution to the solution containing the target molecule. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.
-
Incubate the reaction for the desired time (e.g., 30-60 minutes at room temperature or 2 hours at 4°C)[7][8].
-
-
Quench the Reaction:
-
Add the quenching buffer to the reaction mixture to achieve the desired final concentration of the quenching agent. A typical final concentration is between 20-100 mM[7][8][9].
-
For example, to achieve a final quenching concentration of 50 mM, add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction volume.
-
Incubate the quenching reaction for 15-30 minutes at room temperature with gentle mixing[7].
-
-
Removal of Excess Reagents:
-
After quenching, the unreacted NHS ester, the hydrolyzed NHS ester, and the quenching agent can be removed by standard methods such as dialysis, desalting columns, or size exclusion chromatography.
-
Data Presentation: Comparison of Common Quenching Agents
The choice of quenching agent can depend on the specific application and downstream analysis. The table below summarizes the properties and typical usage of common quenching agents.
| Quenching Agent | Typical Stock Concentration | Typical Final Concentration | Incubation Time | Incubation Temperature | Notes |
| Tris-HCl | 1 M, pH 8.0-8.5 | 20-100 mM[7][8][9] | 15-30 min[7] | Room Temperature | Widely used, effective, and readily available. |
| Glycine | 1 M, pH 8.0 | 20-100 mM[2][9] | 15-30 min[3] | Room Temperature | A simple amino acid, effective for quenching. |
| Hydroxylamine | 1 M, pH 8.5 | 10-50 mM[6][9] | 15-30 min | Room Temperature | Can also cleave any ester linkages formed as side products[11]. |
| Ethanolamine | 1 M | 20-50 mM[6] | 15 min | Room Temperature | Another effective primary amine for quenching. |
Visualizations
Diagram of the NHS Ester Reaction and Quenching Pathway
Caption: Chemical pathway of NHS ester conjugation and subsequent quenching.
Experimental Workflow for Quenching NHS Ester Reactions
Caption: Step-by-step workflow for quenching an NHS ester reaction.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Immobilization using m-C-tri(CH2-PEG1-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent immobilization of ligands, such as proteins, peptides, and oligonucleotides, onto solid surfaces is a cornerstone of numerous biotechnological and pharmaceutical applications, including biosensor development, immunoassays, solid-phase synthesis, and targeted drug delivery. The choice of crosslinker is critical for achieving efficient and stable ligand conjugation while preserving the ligand's biological activity. m-C-tri(CH2-PEG1-NHS ester) is a branched, amine-reactive crosslinker featuring three N-hydroxysuccinimide (NHS) ester functional groups at the termini of short polyethylene (B3416737) glycol (PEG) spacers.
The NHS esters react with primary amines (-NH2) on ligands, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[] The branched structure of m-C-tri(CH2-PEG1-NHS ester) allows for multivalent attachment of the linker to a surface, potentially increasing the density and stability of the immobilized layer. The integrated PEG spacers are known to enhance the water solubility of the conjugate, reduce non-specific protein adsorption to the surface, and minimize immunogenicity.[2][3] These properties make m-C-tri(CH2-PEG1-NHS ester) an attractive candidate for creating biocompatible and functional surfaces for a variety of applications.
This document provides detailed application notes and protocols for the use of m-C-tri(CH2-PEG1-NHS ester) in ligand immobilization.
Principle of Immobilization
The immobilization process using m-C-tri(CH2-PEG1-NHS ester) can be a one-step or a two-step procedure.
-
One-Step Method: An amine-functionalized surface is directly reacted with a solution containing both the m-C-tri(CH2-PEG1-NHS ester) and the amine-containing ligand. This method is simpler but offers less control over the orientation and density of the immobilized ligand.
-
Two-Step Method: This is the more common and controlled approach. First, an amine- or carboxyl-functionalized surface is activated.
-
For a carboxylated surface , a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is used to create a reactive NHS ester surface.[4]
-
For an amine-functionalized surface , the surface is first reacted with m-C-tri(CH2-PEG1-NHS ester) to create a PEG-NHS ester activated surface. Excess, non-reacted linker is then washed away. In the second step, the amine-containing ligand is introduced and reacts with the NHS ester-activated surface to form a stable, covalent amide bond.
-
The efficiency of the coupling reaction is highly dependent on the pH of the reaction buffer. The primary amine on the ligand needs to be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. This is favored at alkaline pH. However, the NHS ester is also susceptible to hydrolysis, which increases with pH.[5][6] Therefore, a compromise pH, typically between 7.2 and 8.5, is optimal for maximizing the conjugation efficiency.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to ligand immobilization using NHS ester chemistry.
Table 1: Influence of pH on NHS Ester Hydrolysis
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4-5 hours | [5][8] |
| 8.0 | Room Temp. | 1 hour | [8] |
| 8.5 | Room Temp. | ~30 minutes | [9] |
| 8.6 | 4°C | 10 minutes | [5][8] |
| 9.0 | Room Temp. | ~10 minutes | [9] |
Table 2: Recommended Reaction Conditions for NHS Ester Coupling
| Parameter | Recommended Condition | Reference(s) |
| Reaction pH | 7.2 - 8.5 | [5][7] |
| Reaction Buffer | 0.1 M Phosphate buffer, 0.1 M Carbonate/Bicarbonate buffer, 0.1 M Borate buffer | [5][10] |
| Molar Excess of NHS Ester to Ligand | 10- to 50-fold for surface activation; 20-fold for protein labeling in solution | [11][12][13] |
| Ligand Concentration | 1 - 10 mg/mL | [7][14] |
| Reaction Time | 30 minutes to 2 hours at room temperature, or 2-4 hours on ice | [11][14] |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0; 1 M Glycine; 10-50 mM Hydroxylamine | [6][8][15] |
Experimental Protocols
Note: The following protocols are adapted from general procedures for PEG-NHS esters due to the lack of specific protocols for m-C-tri(CH2-PEG1-NHS ester). Optimization may be required for specific applications.
Protocol 1: Two-Step Immobilization of a Protein onto an Amine-Functionalized Surface
This protocol describes the activation of an amine-coated surface with m-C-tri(CH2-PEG1-NHS ester) followed by the immobilization of a protein ligand.
Materials:
-
Amine-functionalized surface (e.g., amine-coated glass slide, microplate, or resin)
-
m-C-tri(CH2-PEG1-NHS ester)
-
Protein ligand to be immobilized
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Coupling Buffer: 0.1 M Phosphate buffer or 0.1 M Sodium Bicarbonate buffer, pH 8.0-8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desiccant
Procedure:
-
Preparation of Reagents:
-
Allow the vial of m-C-tri(CH2-PEG1-NHS ester) to equilibrate to room temperature before opening to prevent moisture condensation.[11][14]
-
Immediately before use, prepare a 10 mM stock solution of m-C-tri(CH2-PEG1-NHS ester) in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[13][14]
-
Prepare a solution of the protein ligand in the Coupling Buffer at a concentration of 1-10 mg/mL.[7] Ensure the buffer is free of primary amines (e.g., Tris).[14]
-
-
Surface Activation:
-
Wash the amine-functionalized surface three times with Activation Buffer.
-
Add the 10 mM m-C-tri(CH2-PEG1-NHS ester) stock solution to the Activation Buffer to achieve a final concentration of 1 mM (a 10-fold dilution).
-
Immediately apply the activation solution to the amine-functionalized surface.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Remove the activation solution and wash the surface thoroughly three to five times with Washing Buffer to remove any non-covalently bound linker.
-
-
Ligand Immobilization:
-
Immediately apply the protein ligand solution to the activated surface.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.
-
-
Quenching:
-
Remove the ligand solution.
-
Wash the surface three times with Washing Buffer.
-
Add the Quenching Buffer to the surface and incubate for 30 minutes at room temperature to block any unreacted NHS ester groups.
-
-
Final Washing and Storage:
-
Wash the surface three to five times with Washing Buffer.
-
The functionalized surface is now ready for use. Store in an appropriate buffer at 4°C.
-
Protocol 2: Two-Step Immobilization of a Protein onto a Carboxyl-Functionalized Surface using EDC/NHS
This protocol describes the activation of a carboxylated surface using EDC and NHS, followed by the immobilization of a protein ligand. The m-C-tri(CH2-PEG1-NHS ester) is not directly used for surface activation in this protocol but this procedure is a common alternative for creating functionalized surfaces for ligand attachment.
Materials:
-
Carboxyl-functionalized surface
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Protein ligand to be immobilized
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[4]
-
Coupling Buffer: 0.1 M Phosphate buffer or 0.1 M Sodium Bicarbonate buffer, pH 7.2-8.0
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.[4]
-
Immediately before use, prepare solutions of EDC and NHS/Sulfo-NHS in Activation Buffer. Typical concentrations are 2-4 mM for EDC and 5-10 mM for NHS/Sulfo-NHS.[16]
-
Prepare a solution of the protein ligand in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
-
Surface Activation:
-
Wash the carboxyl-functionalized surface three times with Activation Buffer.
-
Prepare the activation solution by mixing the EDC and NHS/Sulfo-NHS solutions.
-
Immediately apply the activation solution to the carboxyl-functionalized surface.
-
Incubate for 15-30 minutes at room temperature.
-
-
Washing:
-
Remove the activation solution and wash the surface three times with Coupling Buffer to remove excess EDC and NHS.
-
-
Ligand Immobilization:
-
Immediately apply the protein ligand solution to the activated surface.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.
-
-
Quenching:
-
Remove the ligand solution.
-
Wash the surface three times with Washing Buffer.
-
Add the Quenching Buffer to the surface and incubate for 30 minutes at room temperature.
-
-
Final Washing and Storage:
-
Wash the surface three to five times with Washing Buffer.
-
The functionalized surface is now ready for use. Store in an appropriate buffer at 4°C.
-
Visualizations
Diagram 1: Two-Step Ligand Immobilization Workflow
Caption: Workflow for two-step ligand immobilization.
Diagram 2: Chemical Reaction Pathway
Caption: Reaction scheme for ligand immobilization.
Diagram 3: Factors Influencing Immobilization Efficiency
Caption: Key factors affecting immobilization efficiency.
References
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 3. precisepeg.com [precisepeg.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. broadpharm.com [broadpharm.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: m-C-tri(CH2-PEG1-NHS ester) Conjugation
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of m-C-tri(CH2-PEG1-NHS ester) for bioconjugation. The principles and protocols outlined here are based on the well-established chemistry of N-hydroxysuccinimide (NHS) esters and are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is m-C-tri(CH2-PEG1-NHS ester) and how does it work?
m-C-tri(CH2-PEG1-NHS ester) is a non-cleavable linker containing a single polyethylene (B3416737) glycol (PEG) unit, used in the synthesis of antibody-drug conjugates (ADCs)[1][2][3][4][5][6]. The N-hydroxysuccinimide (NHS) ester is a reactive group that forms a stable amide bond with primary amines (-NH2) on biomolecules, such as the lysine (B10760008) residues and the N-terminus of proteins[7][][9]. This reaction is a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide (NHS) as a byproduct[7].
Q2: What are the optimal reaction conditions for conjugation?
The efficiency of the conjugation reaction is highly dependent on the reaction conditions. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5[][10][11]. Reactions are commonly performed for 30 minutes to 4 hours at room temperature, or overnight at 4°C[10][11][12]. Lower temperatures can help minimize the competing hydrolysis reaction[11].
Q3: What buffers should be used for the conjugation reaction?
It is critical to use amine-free buffers, as buffers containing primary amines will compete with the target molecule for reaction with the NHS ester[11][13]. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, or HEPES[10][14][15]. Buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine[11][13].
Q4: How should m-C-tri(CH2-PEG1-NHS ester) be prepared and stored?
m-C-tri(CH2-PEG1-NHS ester) is moisture-sensitive and should be stored at -20°C with a desiccant[12][13][]. Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation[12][13][17]. Since the NHS ester is prone to hydrolysis, solutions should be prepared immediately before use and not stored for later use[12][13][17]. For many applications, the reagent is first dissolved in a water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture[10][14][18].
Q5: How can the reaction be stopped or quenched?
To stop the conjugation reaction, a quenching buffer containing primary amines can be added. Common quenching reagents include Tris-HCl, glycine, hydroxylamine, or ethanolamine[10][15][17][19]. These will react with any remaining unreacted NHS esters.
Troubleshooting Guide
Issue: Low or No Conjugation Yield
This is a common issue that can be attributed to several factors. The following troubleshooting workflow and suggestions can help identify and resolve the problem.
Caption: Troubleshooting workflow for low conjugation efficiency.
Potential Cause 1: Hydrolysis of the NHS Ester The NHS ester group is susceptible to hydrolysis, where it reacts with water to form an unreactive carboxylic acid. This competing reaction reduces the amount of reagent available to react with the primary amines on your target molecule[7]. The rate of hydrolysis is significantly influenced by pH and temperature[7][20].
-
Recommendation:
-
Ensure the m-C-tri(CH2-PEG1-NHS ester) is handled in a moisture-free environment and that any organic solvents used (e.g., DMSO, DMF) are anhydrous[9].
-
Prepare the NHS ester solution immediately before use[13][17].
-
Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer period (e.g., overnight) to minimize hydrolysis[11].
-
Potential Cause 2: Suboptimal pH The conjugation reaction is highly pH-dependent. At a pH below 7, the primary amines on the target molecule are protonated (-NH3+), making them non-nucleophilic and unreactive[7][14]. At a pH above 8.5-9.0, the rate of hydrolysis of the NHS ester increases dramatically, reducing the conjugation efficiency[7][14][20].
-
Recommendation:
Potential Cause 3: Incompatible Buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency[11][13].
-
Recommendation:
Potential Cause 4: Low Reactant Concentration Low concentrations of the target protein can lead to less efficient conjugation because the competing hydrolysis reaction becomes more significant[10][11]. A protein concentration of at least 2 mg/mL is recommended[11][15].
-
Recommendation:
-
Increase the concentration of your protein or other target molecule.
-
Optimize the molar ratio of m-C-tri(CH2-PEG1-NHS ester) to the target molecule. A 10- to 20-fold molar excess of the NHS ester is a common starting point, but this may need to be optimized for your specific application[12].
-
Data Summary
The following tables provide quantitative data on the factors influencing NHS ester conjugation reactions.
Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures
| pH | Temperature (°C) | Half-life |
|---|---|---|
| 7.0 | 0 | 4-5 hours[10][20] |
| 8.6 | 4 | 10 minutes[10][20] |
| 7.4 | Room Temperature | ~2 hours[22] |
| 9.0 | Room Temperature | < 9 minutes[22] |
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 7.2 - 8.5[][10][11] | Optimal pH is often 8.3-8.5[14][21]. |
| Temperature | 4°C to Room Temperature[10][11] | Lower temperatures minimize hydrolysis but may require longer reaction times[11]. |
| Reaction Time | 0.5 - 4 hours at RT, or overnight at 4°C[10][11] | |
| Protein Concentration | ≥ 2 mg/mL[11][15] | Higher concentrations favor the conjugation reaction over hydrolysis[11]. |
| Buffer | PBS, Bicarbonate, Borate, HEPES[10][14][15] | Must be free of primary amines[11][13]. |
Experimental Protocols
General Protocol for Conjugation of m-C-tri(CH2-PEG1-NHS ester) to a Protein
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
m-C-tri(CH2-PEG1-NHS ester)
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the m-C-tri(CH2-PEG1-NHS ester) Solution:
-
Conjugation Reaction:
-
Add the calculated volume of the m-C-tri(CH2-PEG1-NHS ester) stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess of the NHS ester to the protein[12]. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume[10][23].
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing[11][24].
-
-
Quench the Reaction:
-
Purify the Conjugate:
Visualizations
Reaction Mechanism
Caption: Reaction of NHS ester with a primary amine and the competing hydrolysis reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. m-C-tri(CH2-PEG1-NHS酯) | 1 unit PEG ADC linker | CAS 173414-89-6 | m-C-tri(CH2-PEG1-NHS ester) | ADC连接子 | 美国InvivoChem [invivochem.cn]
- 4. m-C-tri(CH2-PEG1-NHS ester) - CAS:173414-89-6 - CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 17. benchchem.com [benchchem.com]
- 18. glenresearch.com [glenresearch.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. help.lumiprobe.com [help.lumiprobe.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. jstage.jst.go.jp [jstage.jst.go.jp]
- 23. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. benchchem.com [benchchem.com]
optimizing pH for m-C-tri(CH2-PEG1-NHS ester) reactions
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-C-tri(CH2-PEG1-NHS ester) and other NHS ester-based crosslinkers.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting m-C-tri(CH2-PEG1-NHS ester) with primary amines?
The optimal pH for conjugating NHS esters to primary amines (e.g., on proteins or other molecules) is typically in the range of 7.2 to 8.5 . This range represents a critical balance between two competing reactions: the desired reaction with the amine (aminolysis) and the undesired breakdown of the NHS ester by water (hydrolysis).
-
Below pH 7.0: Most primary amines are protonated (-NH3+), making them poor nucleophiles and significantly slowing down the conjugation reaction.
-
pH 7.2 - 8.5: An increasing proportion of amines are deprotonated and reactive (-NH2), while the rate of NHS ester hydrolysis remains manageable.
-
Above pH 8.5: The rate of hydrolysis increases dramatically, leading to the rapid degradation of the crosslinker before it can react with the target molecule.
Q2: What buffers should I use for the conjugation reaction?
It is critical to use an amine-free buffer, as buffers containing primary amines will compete with your target molecule for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffers are excellent choices. Ensure the final pH of the reaction mixture is within the optimal 7.2-8.5 range.
-
Buffers to Avoid: Tris (Tris(hydroxymethyl)aminomethane) and glycine-based buffers must be avoided as they contain primary amines that will quench the reaction.
Q3: My conjugation efficiency is low. What are the common causes?
Low conjugation efficiency is a frequent issue. The following troubleshooting guide addresses the most common causes and their solutions.
Troubleshooting Guide: Low Conjugation Efficiency
| Potential Cause | Recommended Action |
| Incorrect pH | Verify the pH of your reaction buffer is between 7.2 and 8.5. Use a calibrated pH meter. |
| Presence of Primary Amines in Buffer | Ensure your buffers (e.g., PBS, HEPES) are free from contaminating primary amines like Tris or glycine. |
| Hydrolysis of NHS Ester | Prepare the m-C-tri(CH2-PEG1-NHS ester) solution immediately before use. Do not store it in aqueous solutions. The ester is susceptible to rapid hydrolysis, especially at higher pH. |
| Low Molar Excess of Crosslinker | Increase the molar ratio of the crosslinker to the target molecule. A 5- to 20-fold molar excess is a common starting point, but this may require optimization. |
| Target Molecule Concentration is Too Low | Concentrate your target molecule if possible. The reaction kinetics are concentration-dependent. |
| Steric Hindrance | The target amine on your molecule may be sterically hindered. Consider modifying reaction conditions (e.g., temperature, reaction time) or using a crosslinker with a longer spacer arm if available. |
| Ineffective Quenching | If you are not quenching the reaction, unreacted crosslinker may cause aggregation or other side reactions over time. Add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to stop the reaction. |
Experimental Protocols & Key Reaction Pathways
General Workflow for Protein Conjugation
The following diagram outlines a typical experimental workflow for conjugating an NHS ester crosslinker to a protein.
Caption: Standard workflow for protein conjugation with an NHS ester.
pH-Dependent Reaction Pathway
The efficiency of the conjugation is determined by the competition between the desired aminolysis pathway and the undesired hydrolysis pathway. The diagram below illustrates this critical relationship.
Caption: Competing reaction pathways for an NHS ester at physiological pH.
Technical Support Center: Preventing Protein Aggregation in Trivalent Crosslinking
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during trivalent crosslinking of proteins.
Troubleshooting Guide
This section addresses specific problems that can arise during trivalent crosslinking experiments.
Question: My protein precipitated immediately after I added the trivalent crosslinker. What went wrong?
Answer:
Immediate precipitation upon addition of a trivalent crosslinker is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Re-evaluate the Crosslinker-to-Protein Molar Ratio: An excessive amount of crosslinker can lead to uncontrolled reactions and rapid aggregation.[1] It is crucial to optimize the molar excess of the crosslinker. If you are working with a high protein concentration (5-10 mg/mL), a lower molar excess (5x to 10x) is recommended. For lower protein concentrations (<1 mg/mL), a higher molar excess (40x to 80x) might be necessary, but should be approached with caution.[1] A titration experiment is the best way to determine the optimal ratio for your specific protein.
-
Check Buffer Composition and pH: The buffer system is critical for both protein stability and the crosslinking reaction.
-
Amine-Free Buffers: Ensure you are using an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.0 to 7.5 for reactions targeting primary amines (e.g., with NHS esters).[1] Buffers containing primary amines, like Tris or glycine (B1666218), will compete with the protein for the crosslinker.[1]
-
pH Optimization: Proteins are least soluble at their isoelectric point (pI).[2] Adjusting the buffer pH to be at least one unit away from the protein's pI can increase net charge and promote repulsion between protein molecules, thereby reducing aggregation.[2][3]
-
-
Slow Down the Reaction:
-
Temperature: Perform the crosslinking reaction at a lower temperature (e.g., 4°C instead of room temperature) to decrease the reaction rate and allow more controlled crosslinking.
-
Crosslinker Addition: Instead of adding the crosslinker all at once, try adding it dropwise to the protein solution while gently stirring. This can prevent localized high concentrations of the crosslinker that can trigger aggregation.[1]
-
-
Consider a Water-Soluble Crosslinker: If you are using a hydrophobic crosslinker, it may be causing your protein to precipitate.[1] Switching to a water-soluble alternative, such as a sulfo-NHS ester-containing crosslinker, can often resolve this issue.[1]
Question: I'm seeing a high molecular weight smear on my SDS-PAGE gel after crosslinking, suggesting extensive aggregation. How can I fix this?
Answer:
A high molecular weight smear indicates uncontrolled polymerization. Here’s how to address it:
-
Optimize Protein Concentration: While it may seem counterintuitive, for some proteins, aggregation can decrease with higher protein concentrations when the aggregation is induced by factors like agitation at an air/water interface.[4] However, for aggregation that occurs during quiescent incubation, higher protein concentrations generally lead to more aggregation.[4] It is important to empirically determine the optimal protein concentration for your system.
-
Introduce Stabilizing Additives: Several additives can be included in the reaction buffer to prevent aggregation.[5][6]
-
Arginine: This amino acid is commonly used to reduce protein aggregation.[] It is thought to work by interacting with hydrophobic patches on the protein surface, thereby increasing solubility.[]
-
Sugars and Polyols: Sugars like sucrose (B13894) and trehalose, and polyols like glycerol (B35011) and sorbitol, are known protein stabilizers.[2][] They are preferentially excluded from the protein surface, which favors the natively folded state.[8]
-
Reducing Agents: For proteins with cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of non-specific intermolecular disulfide bonds that can lead to aggregation.[][9]
-
-
Quench the Reaction: To prevent the reaction from proceeding too far, it's important to quench it at the optimal time point. This can be done by adding a small molecule that will react with the excess crosslinker. For example, Tris or glycine can be added to quench NHS-ester reactions.[10]
Frequently Asked Questions (FAQs)
Question: What are the primary causes of protein aggregation during trivalent crosslinking?
Answer:
Protein aggregation during trivalent crosslinking can be attributed to several factors:
-
Increased Hydrophobicity: The crosslinker itself can be hydrophobic. Introducing these molecules onto the surface of a protein can decrease its overall solubility and promote aggregation.[1]
-
Uncontrolled Reactions: An excessive molar ratio of crosslinker to protein can lead to a high degree of modification, resulting in large, insoluble complexes.[1]
-
Suboptimal Reaction Conditions: Incorrect pH, buffer composition, or temperature can stress the protein, leading to unfolding and subsequent aggregation.[1]
-
Inherent Protein Instability: Some proteins are intrinsically prone to aggregation, and the chemical modification process can exacerbate this tendency.[1]
Question: What types of additives can be used to prevent protein aggregation, and at what concentrations?
Answer:
A variety of additives can be used to stabilize proteins and prevent aggregation during crosslinking. The optimal concentration for each should be determined empirically.
| Additive Category | Example | Typical Starting Concentration | Mechanism of Action |
| Amino Acids | L-Arginine | 0.1 - 2 M | Reduces surface hydrophobicity through various interactions.[] |
| Glycine | Varies | Can inhibit the crystallization of buffer salts during freezing, preventing large pH shifts.[11] | |
| Sugars/Polyols | Sucrose, Trehalose | 5% - 10% (w/v) | Stabilize proteins via their hydroxyl groups, replacing hydrogen bonds with water.[] |
| Glycerol, Sorbitol | 5% - 20% (v/v) | Stabilize proteins by their hydroxyl groups.[] | |
| Reducing Agents | DTT, TCEP | 1 - 10 mM | Prevent the formation of incorrect intermolecular disulfide bonds.[] |
| Non-denaturing Detergents | Tween 20, CHAPS | 0.01% - 0.1% (v/v) | Solubilize protein aggregates without denaturing the protein.[2] |
Question: How can I analyze the extent of protein aggregation in my sample?
Answer:
Several techniques can be used to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a powerful technique to separate monomers from dimers, trimers, and larger aggregates. The appearance of peaks in the void volume can indicate the presence of very large aggregates.[9][12]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.[9]
-
SDS-PAGE: Running samples under non-reducing conditions can reveal higher molecular weight bands or smears corresponding to crosslinked complexes and aggregates.[13]
-
Thioflavin T (ThT) Fluorescence Assay: This assay is specifically used to detect the formation of amyloid-like fibrillar aggregates.[12]
-
Mass Photometry: This single-molecule technique can be used to quantify the different populations of oligomers in the early stages of protein aggregation.[14]
Experimental Protocols
Protocol 1: General Trivalent Crosslinking with Aggregation Suppression
-
Protein Preparation: Prepare your protein in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5). Ensure the protein is properly folded and free of aggregates by running an initial SEC analysis.
-
Additive Screening (Optional but Recommended): In small-scale reactions, test the effect of different stabilizing additives (see table above) on your protein's stability in the chosen buffer.
-
Crosslinker Preparation: Dissolve the trivalent crosslinker in a suitable anhydrous solvent (e.g., DMSO or DMF) to create a concentrated stock solution immediately before use.
-
Crosslinking Reaction: a. Bring the protein solution to the desired reaction temperature (e.g., room temperature or 4°C). b. Add the desired stabilizing additive(s) to the protein solution and incubate for 15-30 minutes. c. Add the crosslinker stock solution to the protein solution dropwise while gently stirring. The final concentration of the organic solvent should ideally be less than 10%. d. Allow the reaction to proceed for a predetermined amount of time (e.g., 30 minutes to 2 hours). This should be optimized.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Analysis: Analyze the reaction products using SDS-PAGE (non-reducing and reducing), SEC, and/or DLS to assess the degree of crosslinking and aggregation.
Protocol 2: Screening for Optimal Aggregation Inhibitors
-
Prepare Protein Stock: Prepare a concentrated stock of your target protein in the chosen reaction buffer.
-
Prepare Inhibitor Plate: In a 96-well plate, prepare serial dilutions of potential aggregation inhibitors (e.g., arginine, sucrose, glycerol) in the reaction buffer. Include wells with buffer only as a negative control.
-
Add Protein: Add the protein to each well to a final concentration that is known to be prone to aggregation during crosslinking.
-
Initiate Crosslinking: Add the trivalent crosslinker to all wells to the same final concentration.
-
Incubate: Incubate the plate under conditions that typically lead to aggregation (e.g., with agitation or at an elevated temperature) for a set period.
-
Measure Aggregation: Quantify the extent of aggregation in each well. This can be done by measuring the absorbance at a high wavelength (e.g., 340-600 nm) to assess turbidity, or by using a Thioflavin T fluorescence assay if amyloid-like aggregates are expected.[15][16]
-
Identify Hits: The compounds that show the lowest turbidity or fluorescence are potential aggregation inhibitors. These can then be further validated in larger-scale experiments.
Visualizations
Caption: A troubleshooting workflow for addressing protein aggregation.
Caption: A general experimental workflow for trivalent crosslinking.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. leukocare.com [leukocare.com]
- 4. Inverse relationship of protein concentration and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. refeyn.com [refeyn.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: m-C-tri(CH2-PEG1-NHS ester)
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with m-C-tri(CH2-PEG1-NHS ester) in Phosphate-Buffered Saline (PBS). This resource is intended for researchers, scientists, and drug development professionals working on bioconjugation and antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: Why is my m-C-tri(CH2-PEG1-NHS ester) not dissolving directly in PBS?
A1: This is expected behavior. Most N-hydroxysuccinimide (NHS) esters, including m-C-tri(CH2-PEG1-NHS ester), have poor solubility in aqueous buffers like PBS.[1] To achieve dissolution, the compound must first be dissolved in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][3][4][5] This organic stock solution can then be added to your protein solution in PBS.
Q2: What is the recommended solvent for initial dissolution?
A2: Anhydrous (dry) DMSO or DMF are the recommended solvents for creating a stock solution of m-C-tri(CH2-PEG1-NHS ester).[1][2][4][5] It is critical to use a high-purity, anhydrous grade of the solvent to prevent premature hydrolysis of the NHS ester.
Q3: Can I prepare a stock solution of m-C-tri(CH2-PEG1-NHS ester) in DMSO and store it for later use?
A3: It is strongly advised not to prepare stock solutions for long-term storage.[2][4][5] The NHS ester group is highly sensitive to moisture and will readily hydrolyze, rendering the compound inactive.[2][4][5] You should only dissolve the required amount of the reagent immediately before your experiment.[2][4][5] Any unused portion of the reconstituted reagent should be discarded.[2][4]
Q4: What is NHS ester hydrolysis and why is it a concern?
A4: NHS ester hydrolysis is a chemical reaction where water attacks the ester, breaking it down into an inactive carboxylic acid and N-hydroxysuccinimide. This is a competing reaction to the desired conjugation with primary amines on your target molecule (e.g., protein, antibody).[6][7] The rate of hydrolysis increases significantly with rising pH.[6][7][8] This reduces the efficiency of your conjugation reaction as less active reagent is available to bind to your target.
Q5: What is the optimal pH for conducting the conjugation reaction in PBS?
A5: The reaction of NHS esters with primary amines is most efficient at a pH range of 7.0 to 9.0.[1][4] A common practice is to perform the reaction in PBS at a pH of 7.2-7.5.[8][9] While a higher pH can increase the reaction rate with amines, it also dramatically accelerates the rate of hydrolysis.[6][7][8] Therefore, a balance must be struck to maximize conjugation while minimizing hydrolysis.
Q6: Are there any buffers I should avoid?
A6: Yes. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[2][4] The primary amines in these buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation yield.[2][4] If your protein is in such a buffer, it should be exchanged into an amine-free buffer like PBS before starting the reaction.[4]
Troubleshooting Guide: Solubility and Reaction Issues
This guide addresses common problems encountered when using m-C-tri(CH2-PEG1-NHS ester).
Problem 1: Reagent precipitates when added to aqueous buffer.
-
Cause: The concentration of the organic solvent (DMSO/DMF) in the final reaction mixture is too high, or the reagent concentration exceeds its solubility limit in the mixed solvent system.
-
Solution: Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[3][4] If precipitation still occurs, try preparing a more dilute stock solution in the organic solvent or increasing the final reaction volume.
Problem 2: Low or no conjugation efficiency.
-
Cause A: Hydrolysis of the NHS ester. The reagent may have been exposed to moisture during storage or handling, or the stock solution was prepared too far in advance of use.
-
Solution A: Always allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[2][4] Use high-purity, anhydrous DMSO or DMF and prepare the stock solution immediately before adding it to the reaction mixture.[2][4][5]
-
Cause B: Incorrect buffer composition. The reaction buffer may contain primary amines (e.g., Tris, glycine) that are competing with the target molecule.
-
Solution B: Perform a buffer exchange to an amine-free buffer such as PBS (pH 7.2-8.0) before adding the dissolved NHS ester.[4]
-
Cause C: Incorrect pH. The pH of the reaction buffer may be too low, slowing down the aminolysis reaction, or too high, causing rapid hydrolysis.
-
Solution C: Verify that the pH of your PBS buffer is within the optimal range of 7.2-8.0. The half-life of hydrolysis for NHS esters can decrease from hours at pH 7 to just minutes at pH 8.6.[6][8]
Data Presentation
Table 1: Recommended Solvents and Buffer Conditions
| Parameter | Recommendation | Rationale |
| Initial Solvent | Anhydrous DMSO or DMF | NHS esters have poor aqueous solubility and require a dry, organic solvent for initial dissolution.[1][5] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) or other amine-free buffers | Avoids competing reactions with primary amines present in buffers like Tris or glycine.[2][4] |
| Reaction pH | 7.2 - 8.0 | Balances the rate of amine reaction (favored at higher pH) with the rate of hydrolysis (increases at higher pH).[1][9] |
| Final Organic Solvent % | < 10% | Minimizes the risk of protein denaturation and precipitation of the reagent.[3][4] |
Table 2: NHS Ester Hydrolysis Half-Life vs. pH
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4 - 5 hours[6] |
| 8.0 | 4°C | ~1 hour[8] |
| 8.6 | 4°C | 10 minutes[6][8] |
Experimental Protocols
Protocol: Dissolution and Conjugation of m-C-tri(CH2-PEG1-NHS ester) to a Protein in PBS
-
Preparation: Allow the vial of m-C-tri(CH2-PEG1-NHS ester) to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Protein Preparation: Dissolve your protein (e.g., antibody) in an amine-free buffer such as PBS at the desired concentration. Ensure the pH is between 7.2 and 8.0.
-
Reagent Dissolution: Immediately before starting the reaction, prepare a stock solution of the m-C-tri(CH2-PEG1-NHS ester). For example, create a 10 mM stock by dissolving the required mass in anhydrous DMSO or DMF.[4] Vortex briefly to ensure it is fully dissolved. Do not store this solution.[4]
-
Conjugation Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. A common strategy is to use a 10- to 20-fold molar excess of the NHS ester relative to the protein.[4] Ensure the final volume of DMSO or DMF is less than 10% of the total reaction volume.[4]
-
Incubation: Incubate the reaction mixture. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.[4]
-
Purification: Remove the unreacted NHS ester and byproducts (e.g., N-hydroxysuccinimide) using a desalting column, dialysis, or gel filtration.[2][4]
Visualizations
Caption: Troubleshooting workflow for solubility and reactivity issues.
References
- 1. covachem.com [covachem.com]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. interchim.fr [interchim.fr]
Technical Support Center: Purification of m-C-tri(CH2-PEG1-NHS ester) Conjugates
Welcome to the technical support center for the purification of m-C-tri(CH2-PEG1-NHS ester) conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification of these specialized antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is m-C-tri(CH2-PEG1-NHS ester) and what is it used for?
A1: m-C-tri(CH2-PEG1-NHS ester) is a non-cleavable ADC linker containing a three-arm core, a short PEG spacer, and three N-hydroxysuccinimide (NHS) ester reactive groups.[1][][3] It is used in the synthesis of antibody-drug conjugates (ADCs) to link a monoclonal antibody to a cytotoxic payload.[1][] The NHS esters react with primary amines on the antibody to form stable amide bonds.[4][5][6]
Q2: Why is purification of the conjugate necessary?
A2: Purification is a critical step to remove unreacted m-C-tri(CH2-PEG1-NHS ester), the cytotoxic drug, and any aggregates or byproducts formed during the conjugation reaction.[][8] A pure conjugate is essential for accurate characterization, ensuring therapeutic efficacy, and minimizing potential side effects in preclinical and clinical studies.
Q3: What are the most common methods for purifying PEGylated conjugates?
A3: The most common purification methods for PEGylated conjugates are:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size (hydrodynamic radius).[][9] It is effective at removing small molecules like unreacted linkers and drugs from the larger antibody conjugate.[][8]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[][10] It can be used to separate the PEGylated conjugate from the unreacted antibody and can sometimes resolve different species of PEGylated proteins.[10]
-
Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge.[] PEGylation can alter the surface charge of a protein, allowing for the separation of conjugated and unconjugated species.[]
-
Dialysis/Ultrafiltration: These membrane-based techniques are useful for removing small molecule impurities and for buffer exchange.[4][11][12]
Q4: How do I quench the conjugation reaction before purification?
A4: The reaction can be stopped by adding a quenching buffer that contains a high concentration of a primary amine, such as Tris or glycine.[13] The quenching agent will react with any remaining NHS esters, rendering them inactive.[13]
Troubleshooting Guide
This section addresses common problems encountered during the purification of m-C-tri(CH2-PEG1-NHS ester) conjugates.
Issue 1: Low Yield of Purified Conjugate
| Possible Cause | Recommended Solution |
| Precipitation of the conjugate during purification. | Optimize the buffer conditions (pH, ionic strength) to maintain the solubility of the conjugate. Consider adding excipients like arginine to the mobile phase in SEC to reduce non-specific interactions.[14] |
| Adsorption of the conjugate to the chromatography column. | This can be an issue in both SEC and RP-HPLC. For SEC, adding modifiers to the mobile phase can help.[12] For RP-HPLC, ensure the column chemistry is appropriate (e.g., C4 or C18) and optimize the gradient conditions.[10][15] |
| Inefficient conjugation reaction. | Before purification, ensure the conjugation reaction has proceeded efficiently. This includes using an appropriate molar excess of the PEG-NHS ester, ensuring the absence of primary amines in the reaction buffer, and controlling the pH (typically 7.2-8.5).[5][8] |
| Hydrolysis of the NHS ester before conjugation. | The NHS ester is moisture-sensitive.[4][6] Allow the reagent to warm to room temperature before opening, and dissolve it in a dry organic solvent like DMSO or DMF immediately before use.[4][6][16] Do not prepare stock solutions for long-term storage.[4][6][16] |
Issue 2: Presence of Unreacted PEG-NHS Ester in the Final Product
| Possible Cause | Recommended Solution |
| Inefficient removal by SEC. | Ensure the column has the appropriate pore size and length for a good resolution between the high molecular weight conjugate and the smaller unreacted linker. Optimize the flow rate for better separation. |
| Incomplete quenching of the reaction. | Add a sufficient molar excess of the quenching agent (e.g., Tris or glycine) and allow enough time for it to react with all unreacted NHS esters before initiating purification.[13] |
| Insufficient dialysis. | If using dialysis, increase the dialysis time and perform several buffer exchanges with a large volume of fresh buffer.[12] Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate to retain the conjugate while allowing the smaller linker to pass through.[12] |
Issue 3: Presence of Aggregates in the Purified Conjugate
| Possible Cause | Recommended Solution |
| High molar excess of the crosslinker. | A high degree of PEGylation can sometimes lead to aggregation. Reduce the molar ratio of the m-C-tri(CH2-PEG1-NHS ester) to the antibody in the conjugation reaction.[13] |
| Inappropriate buffer conditions. | The pH and ionic strength of the buffer can influence protein stability. Screen different buffer conditions to find one that minimizes aggregation. |
| Suboptimal purification conditions. | High pressure during chromatography or harsh elution conditions can induce aggregation. Optimize the purification parameters to be as gentle as possible. |
Issue 4: Poor Resolution in Chromatography
| Possible Cause | Recommended Solution |
| Suboptimal mobile phase (SEC). | The composition of the mobile phase can affect the hydrodynamic volume of the conjugate. The presence of arginine can reduce non-specific interactions and improve peak shape.[14] |
| Inappropriate gradient (RP-HPLC). | For RP-HPLC, the gradient slope and organic mobile phase composition are critical. Moderately shallow gradients (1-2% organic phase increase per minute) often provide better resolution.[10] Acetonitrile is a commonly used organic mobile phase.[10] |
| Column overloading. | Injecting too much sample can lead to broad peaks and poor separation. Determine the optimal loading capacity for your column. |
| Column degradation. | Ensure the column is properly maintained and has not exceeded its recommended lifetime. |
Experimental Protocols
Protocol 1: General Conjugation of an Antibody with m-C-tri(CH2-PEG1-NHS ester)
-
Prepare the Antibody: Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.[17]
-
Prepare the PEG-NHS Ester: Immediately before use, dissolve the m-C-tri(CH2-PEG1-NHS ester) in anhydrous DMSO or DMF to a stock concentration of 10-50 mg/mL.[17]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the antibody solution.[8] Mix gently.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[17]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[17] Incubate for 15-30 minutes.[17]
Protocol 2: Purification of the Conjugate by Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column (e.g., with a resin suitable for separating large proteins) with at least two column volumes of a suitable buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the quenched reaction mixture onto the column. The injection volume should not exceed the recommended limit for the column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm to detect the protein-containing peaks. The conjugate should elute in the earlier fractions, followed by smaller molecules like the unreacted linker and quenching agent.[8]
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the presence and purity of the conjugate.
Protocol 3: Purification by Reverse Phase HPLC (RP-HPLC)
-
Column and Mobile Phases: Use a C4 or C18 column suitable for protein separations.[10][15] Mobile Phase A is typically 0.1% TFA in water, and Mobile Phase B is 0.1% TFA in acetonitrile.[15]
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Injection: Inject the quenched reaction mixture.
-
Gradient Elution: Apply a linear gradient to increase the concentration of Mobile Phase B. A shallow gradient (e.g., 1-2% B per minute) is often recommended for better resolution.[10]
-
Detection: Monitor the elution profile at 220 nm or 280 nm.[15]
-
Fraction Collection and Analysis: Collect the peaks of interest and analyze them to identify the desired conjugate.
Visual Guides
Caption: General workflow for the conjugation and purification of NHS ester conjugates.
Caption: Decision tree for troubleshooting low yield in conjugate purification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blob.phenomenex.com [blob.phenomenex.com]
- 11. axispharm.com [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: m-C-tri(CH2-PEG1-NHS ester)
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with m-C-tri(CH2-PEG1-NHS ester), a non-cleavable ADC linker.[1] This resource addresses common issues encountered during the removal of unreacted linker after conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: How do I stop the reaction of m-C-tri(CH2-PEG1-NHS ester) with my molecule of interest?
To halt the conjugation reaction, you must quench any unreacted NHS esters. This is achieved by adding a small molecule containing a primary amine, which will react with and consume the excess NHS ester.[2]
Common Quenching Reagents:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
Hydroxylamine
-
Ethanolamine
Procedure: Add the quenching reagent to a final concentration of 20-100 mM.[2][3] Incubate the reaction mixture for 15-30 minutes at room temperature to ensure all active NHS esters are deactivated.[3]
Q2: What are the primary methods for removing unreacted m-C-tri(CH2-PEG1-NHS ester) after quenching?
The most common and effective methods for removing small molecules like unreacted m-C-tri(CH2-PEG1-NHS ester) from larger, conjugated products are size-based separation techniques. These include:
-
Size-Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on their hydrodynamic volume.[] Larger, conjugated molecules will elute first, while the smaller, unreacted linker is retained and elutes later.[2][] SEC is a highly efficient method for purifying PEGylated proteins.[]
-
Dialysis: This method involves the use of a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules by size.[6] The conjugated product is retained within the dialysis tubing or cassette, while the smaller, unreacted linker diffuses out into a larger volume of buffer.[7][8][9]
Q3: Which purification method should I choose: SEC or Dialysis?
The choice between SEC and dialysis depends on factors such as sample volume, desired purity, and speed.
| Feature | Size-Exclusion Chromatography (SEC) | Dialysis |
| Speed | Fast (minutes to hours) | Slow (hours to overnight)[6] |
| Resolution | High | Lower |
| Sample Dilution | Can be significant | Minimal |
| Scale | Analytical to preparative | Small to large scale |
| Equipment | Requires chromatography system | Simple and inexpensive |
Q4: I see a high background signal or non-specific binding in my downstream applications. What could be the cause?
High background or non-specific binding is often due to insufficient removal of unreacted or hydrolyzed m-C-tri(CH2-PEG1-NHS ester).[2] The NHS ester can hydrolyze in aqueous solutions, and this hydrolyzed, non-reactive form can still bind non-specifically to your protein of interest.[2]
Troubleshooting Steps:
-
Optimize Quenching: Ensure the quenching step is performed correctly with a sufficient concentration of the quenching reagent and adequate incubation time.
-
Improve Purification: If using SEC, consider using a column with a different pore size or a longer column for better separation. If using dialysis, ensure the MWCO of the membrane is appropriate and perform multiple buffer exchanges.[6]
-
Check Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) during the conjugation reaction, as they will compete with your target molecule.[2][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low conjugation efficiency and high amounts of unreacted linker. | Hydrolysis of NHS ester: The NHS ester moiety is sensitive to moisture and will hydrolyze over time in aqueous solutions.[7][8][10] | Prepare the m-C-tri(CH2-PEG1-NHS ester) solution immediately before use.[7][8] Avoid preparing stock solutions for long-term storage.[7][8] |
| Incorrect buffer pH: The reaction of NHS esters with primary amines is most efficient at a pH of 7-9.[8] A pH that is too low will result in the protonation of amines, preventing the reaction, while a pH that is too high will accelerate hydrolysis of the NHS ester.[2] | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0.[7][8] | |
| Unreacted linker is still present after purification. | Inefficient quenching: The quenching step may not have been sufficient to deactivate all unreacted NHS esters. | Increase the concentration of the quenching reagent or the incubation time. |
| Suboptimal purification parameters (SEC): The column length, flow rate, or resin pore size may not be optimal for separating the conjugate from the unreacted linker. | Consult the column manufacturer's guidelines to select the appropriate column and optimize the running conditions. Size-exclusion UPLC (SE-UPLC) can provide rapid and high-resolution separation. | |
| Suboptimal purification parameters (Dialysis): The molecular weight cutoff (MWCO) of the dialysis membrane may be too large, or the dialysis time may be too short. | Choose a dialysis membrane with an MWCO that is significantly smaller than your conjugated product but large enough to allow the unreacted linker to pass through. For example, a 10K MWCO membrane will generally retain proteins with a molecular mass of at least 10 kDa.[11] Perform at least three buffer changes, with the last one running overnight.[6] |
Experimental Protocols
Protocol 1: Quenching of Unreacted m-C-tri(CH2-PEG1-NHS ester)
-
Following the desired incubation time for your conjugation reaction, prepare a stock solution of your chosen quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).
-
Add the quenching reagent to your reaction mixture to achieve a final concentration of 20-50 mM.[3]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[3]
Protocol 2: Removal of Unreacted Linker using Size-Exclusion Chromatography (SEC)
-
Equilibrate the size-exclusion chromatography column with a suitable buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Begin the isocratic elution with the equilibration buffer.
-
Collect fractions and monitor the eluate using a UV detector (typically at 280 nm for proteins). The larger, conjugated product will elute first, followed by the smaller, unreacted linker.
-
Pool the fractions containing the purified conjugate.
Protocol 3: Removal of Unreacted Linker using Dialysis
-
Select a dialysis membrane with an appropriate MWCO. The MWCO should be at least 10-20 times smaller than the molecular weight of your conjugated product.
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Load the quenched reaction mixture into the dialysis tubing or cassette.
-
Place the sealed dialysis unit into a beaker containing the dialysis buffer (at least 200 times the sample volume).[6]
-
Stir the dialysis buffer gently at 4°C or room temperature.
-
Change the dialysis buffer at least three times. A typical schedule is two changes of 1-2 hours each, followed by an overnight dialysis.[6]
-
Recover the purified sample from the dialysis unit.
Visualizations
Caption: Experimental workflow for the removal of unreacted m-C-tri(CH2-PEG1-NHS ester).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Separation Characteristics of Dialysis Membranes | Thermo Fisher Scientific - US [thermofisher.com]
troubleshooting NHS ester labeling experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during N-hydroxysuccinimide (NHS) ester labeling experiments.
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency
You've performed your NHS ester labeling reaction, but analysis shows a low degree of labeling (DOL) or no labeling at all. Here are the potential causes and how to address them.
Question: My labeling efficiency is very low. What are the potential causes and how can I improve it?
Answer: Low labeling efficiency is a common issue with several potential root causes. Below is a breakdown of the most frequent culprits and their solutions.
A. Suboptimal Reaction Conditions
The reaction between an NHS ester and a primary amine is highly dependent on the experimental conditions.
-
pH: The optimal pH range for the reaction is typically 7.2-8.5.[1][2] At a lower pH, the primary amines on the protein are protonated and thus unavailable for reaction.[3][4] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction.[1][3][5]
-
Temperature and Incubation Time: Reactions are generally performed for 1 to 4 hours at room temperature or overnight on ice.[1][3] Lower temperatures can minimize the competing hydrolysis of the NHS ester but may necessitate a longer incubation time to achieve sufficient labeling.[2]
-
Concentration: The concentration of both the biomolecule and the NHS ester can impact labeling efficiency. A higher concentration of reactants can favor the labeling reaction over the competing hydrolysis reaction.[2] It is recommended to use a protein concentration of at least 1-10 mg/mL.[3]
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 8.3-8.5 using a freshly calibrated pH meter.[3][6] 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer are common choices.[3][6]
-
Optimize Temperature and Time: If you suspect hydrolysis is an issue, try performing the reaction at 4°C overnight.[2] If the reaction is slow, a longer incubation at room temperature (up to 4 hours) might be beneficial.[3]
-
Increase Reactant Concentrations: If possible, increase the concentration of your protein and/or the molar excess of the NHS ester. A molar excess of 8 to 20-fold of the NHS ester to the protein is a common starting point.[3]
B. Incompatible Buffer Composition
The choice of buffer is critical for a successful NHS ester labeling reaction.
-
Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[1][2][7] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[1][2]
Troubleshooting Steps:
-
Buffer Exchange: If your biomolecule is in an incompatible buffer, perform a buffer exchange into an amine-free buffer like PBS (phosphate-buffered saline), bicarbonate buffer, or borate (B1201080) buffer prior to labeling.[1][8] Dialysis or desalting columns are effective methods for buffer exchange.[9][10]
C. Poor Reagent Quality or Handling
The stability and reactivity of the NHS ester are paramount.
-
Hydrolysis: NHS esters are moisture-sensitive and can hydrolyze when exposed to water.[1][5]
-
Solvent Quality: Many NHS esters are not readily soluble in aqueous buffers and are first dissolved in an organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3] The quality of the solvent is crucial, as degraded DMF can contain amines that will react with the NHS ester.[3][11]
Troubleshooting Steps:
-
Fresh Reagent Preparation: Always prepare the NHS ester solution immediately before use.[10] Do not store NHS esters in aqueous solutions.[3]
-
Use Anhydrous Solvents: Use high-quality, anhydrous grade DMSO or DMF to dissolve the NHS ester.[3][11]
-
Proper Storage: Store NHS esters desiccated at -20°C to protect them from moisture.[12]
D. Properties of the Target Biomolecule
The nature of the protein or molecule you are labeling can also influence the outcome.
-
Accessibility of Primary Amines: The primary amines (the N-terminus and the epsilon-amino group of lysine (B10760008) residues) on the surface of the protein must be accessible to the NHS ester.[2] Steric hindrance can prevent efficient labeling.
-
Biomolecule Purity: Impurities in the biomolecule sample, especially those containing primary amines, can compete with the labeling reaction.
Troubleshooting Steps:
-
Assess Amine Accessibility: If you have structural information about your protein, you can predict the accessibility of lysine residues. If surface amines are limited, you may need to consider alternative labeling chemistries.
-
Ensure Biomolecule Purity: Use highly purified protein for your labeling reactions.[7]
Issue 2: Non-Specific Binding and Aggregation
You've successfully labeled your protein, but in downstream applications, you observe high background signals or your labeled protein precipitates out of solution.
Question: I'm observing high non-specific binding with my labeled protein. What could be the cause and how can I fix it?
Answer: Non-specific binding refers to the undesirable adhesion of the labeled protein to surfaces or other molecules that are not the intended target, leading to high background signals.[8]
-
Excess Unreacted Label: The most common cause of high background is the presence of free, unreacted label in the sample. This hydrolyzed, non-reactive label can bind non-specifically to proteins and other surfaces.[13]
-
Over-labeling: Attaching too many label molecules (a very high DOL) can alter the physicochemical properties of the protein, potentially increasing its hydrophobicity and leading to non-specific interactions or aggregation.[8][10]
-
Inadequate Purification: Failure to remove all of the unreacted label and reaction byproducts after the labeling reaction is a primary contributor to non-specific binding.[13]
Troubleshooting Steps:
-
Optimize Molar Ratio: Empirically determine the optimal molar ratio of NHS ester to your protein to achieve the desired DOL without causing aggregation. Start with a lower ratio and gradually increase it.
-
Thorough Purification: This is a critical step. Use size-exclusion chromatography (desalting columns), dialysis, or tangential flow filtration to efficiently remove all small molecular weight components, such as free label and N-hydroxysuccinimide, from the labeled protein.[13]
-
Improve Blocking in Assays: If the issue is in a specific application like an ELISA, optimize your blocking steps by testing different blocking agents (e.g., BSA, non-fat milk) and incubation times.[8]
-
Optimize Washing Steps: In assay protocols, increase the number and duration of wash steps to remove non-specifically bound conjugates. Adding a detergent like Tween-20 to the wash buffer can also be beneficial.[8]
Question: My protein is precipitating after the labeling reaction. What should I do?
Answer: Protein precipitation post-labeling can occur due to several factors.
-
Hydrophobic Labels: Labeling with highly hydrophobic molecules can decrease the solubility of the protein, leading to aggregation and precipitation.[2]
-
High Degree of Labeling: As mentioned, over-labeling can alter the protein's surface charge and properties, causing it to become insoluble.[10]
-
Organic Solvent: While a small amount of organic solvent (DMSO or DMF) is necessary to dissolve the NHS ester, a high final concentration in the reaction mixture can denature the protein.[1]
Troubleshooting Steps:
-
Reduce Molar Excess of Label: Use a lower molar ratio of the NHS ester in the reaction to decrease the final DOL.
-
Minimize Organic Solvent: Keep the volume of the NHS ester stock solution added to the protein solution to a minimum, typically less than 10% of the total reaction volume.[1]
-
Perform a Solubility Test: Before scaling up, perform a small-scale labeling reaction to assess the solubility of the final conjugate.
-
Consider a More Hydrophilic Linker: If the label itself is very hydrophobic, consider using a version that incorporates a hydrophilic linker, such as PEG, to improve the solubility of the conjugate.[]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester labeling? A1: The optimal pH range for NHS ester labeling is typically 8.3-8.5.[3][6] This provides a good balance between having a sufficient concentration of deprotonated primary amines for reaction and minimizing the hydrolysis of the NHS ester.[15]
Q2: Can I use a Tris buffer for my labeling reaction? A2: No, you should not use a Tris buffer for NHS ester labeling reactions.[1][12] Tris contains primary amines that will compete with your target molecule for reaction with the NHS ester, significantly reducing your labeling efficiency.[1][2]
Q3: How should I prepare and store my NHS ester? A3: NHS esters are sensitive to moisture.[12] They should be stored at -20°C in a desiccator.[12] The NHS ester should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use.[3][10] It is not recommended to store NHS esters in solution.[3][10]
Q4: How do I stop or "quench" the labeling reaction? A4: To quench the reaction, you can add a small molecule containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[1][8] This will react with any remaining excess NHS ester. The reaction can then be incubated for another 15-30 minutes to ensure complete quenching.[8]
Q5: How can I determine the efficiency of my labeling reaction? A5: The efficiency of the labeling reaction is typically expressed as the Degree of Labeling (DOL), which is the average number of label molecules per protein. A common method to determine the DOL is through UV-Vis spectrophotometry. This involves measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of the label. The DOL can then be calculated using the Beer-Lambert law, taking into account a correction factor for the absorbance of the label at 280 nm.[2]
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under different conditions.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 8.5 | Room Temperature | ~20 minutes |
| 9.0 | Room Temperature | ~10 minutes |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[1][2][5]
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester label
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 1-10 mg/mL.[3]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[16]
-
Perform the Labeling Reaction: Add a calculated amount of the dissolved NHS ester to the protein solution. A molar excess of 8-20 fold of the NHS ester to the protein is a common starting point.[3][8]
-
Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.[3]
-
Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[8]
-
Purify the Conjugate: Remove unreacted label and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer.[3][13]
-
Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and the maximum absorbance wavelength of the label to calculate the DOL.
Visualizations
Caption: A typical experimental workflow for NHS ester labeling of proteins.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
Technical Support Center: m-C-tri(CH2-PEG1-NHS ester)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of m-C-tri(CH2-PEG1-NHS ester) in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is m-C-tri(CH2-PEG1-NHS ester) and what is its primary application?
A1: m-C-tri(CH2-PEG1-NHS ester) is a non-cleavable linker containing a single polyethylene (B3416737) glycol (PEG) unit and three N-hydroxysuccinimide (NHS) ester functional groups. Its primary application is in the synthesis of antibody-drug conjugates (ADCs), where it serves to covalently attach a therapeutic payload to an antibody. The PEG spacer enhances solubility and the NHS esters react with primary amines (such as lysine (B10760008) residues) on the antibody to form stable amide bonds.
Q2: How should I store and handle m-C-tri(CH2-PEG1-NHS ester)?
A2: m-C-tri(CH2-PEG1-NHS ester) is sensitive to moisture. It should be stored as a solid at -20°C or colder in a desiccated environment. To prevent condensation, allow the vial to equilibrate to room temperature before opening. It is highly recommended to dissolve the reagent immediately before use and to avoid preparing stock solutions for long-term storage, as the NHS ester moiety readily hydrolyzes in the presence of water.[1] Discard any unused reconstituted reagent.[1]
Q3: What is the stability of the NHS ester group in aqueous solutions?
Q4: What buffers are recommended for conjugation reactions with m-C-tri(CH2-PEG1-NHS ester)?
A4: Amine-free buffers are essential for successful conjugation. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester and should be avoided.[1] Recommended buffers include phosphate-buffered saline (PBS) at pH 7.2-7.5, or other non-amine buffers like bicarbonate or borate (B1201080) buffers at a pH range of 7.0-8.5.[1][3]
Q5: How can I quench the reaction and remove unreacted m-C-tri(CH2-PEG1-NHS ester)?
A5: To stop the conjugation reaction, a quenching agent with a primary amine can be added. Common quenching agents include Tris, glycine, or ethanolamine (B43304) at a final concentration of 20-50mM. Following quenching, unreacted linker and byproducts can be removed by dialysis or gel filtration (desalting columns).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of NHS ester: The m-C-tri(CH2-PEG1-NHS ester) may have degraded due to moisture. | Ensure proper storage and handling of the reagent.[1] Always allow the vial to reach room temperature before opening. Prepare the solution immediately before use. |
| Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with the target molecule. | Use an amine-free buffer such as PBS, HEPES, or borate buffer for the conjugation reaction.[1][3] If necessary, perform buffer exchange on your sample before starting the conjugation. | |
| Incorrect pH of the reaction buffer: The pH may be too low for efficient reaction with the primary amine. | The optimal pH for NHS ester reactions with primary amines is between 7.2 and 8.5.[3] Adjust the pH of your reaction buffer accordingly. | |
| Low concentration of reactants: Dilute protein solutions can lead to less efficient conjugation. | If possible, increase the concentration of your antibody or other target molecule. A higher molar excess of the m-C-tri(CH2-PEG1-NHS ester) may also be required for dilute solutions. | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variability in reaction conditions: Minor changes in pH, temperature, or reaction time can affect the outcome. | Standardize your protocol. Carefully control the pH, temperature, and incubation time for each reaction. |
| Hydrolysis of the linker during the reaction: The stability of the NHS ester is finite in aqueous solution. | Minimize the reaction time as much as possible while still achieving the desired level of conjugation. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer period to reduce the rate of hydrolysis.[3] | |
| Antibody aggregation | High degree of conjugation: Excessive modification of the antibody can lead to aggregation. | Reduce the molar excess of the m-C-tri(CH2-PEG1-NHS ester) used in the reaction. Optimize the reaction time to achieve the desired DAR without causing aggregation. |
| Presence of organic solvent: Some NHS esters require an organic co-solvent like DMSO or DMF for dissolution, which can denature proteins at high concentrations. | If a co-solvent is necessary, ensure its final concentration in the reaction mixture is low (typically <10%). |
Quantitative Data: Stability of PEG-NHS Esters
While specific hydrolysis half-life data for m-C-tri(CH2-PEG1-NHS ester) is not available, the following table provides representative data for various PEG-NHS esters at pH 8 and 25°C. This data can be used to estimate the stability of similar structures. The rate of hydrolysis is pH-dependent, and typically, the half-life triples when the pH is lowered by one unit.
| Ester Structure | Half-life (minutes) at pH 8, 25°C |
| PEG-Succinimidyl Valerate (SVA) | 33.6 |
| PEG-Succinimidyl Butanoate (SBA) | 23.3 |
| PEG-Succinimidyl Carbonate (SC) | 20.4 |
| PEG-Succinimidyl Glutarate (SG) | 17.6 |
| PEG-Succinimidyl Propionate (SPA) | 16.5 |
| PEG-Succinimidyl Succinate (SS) | 9.8 |
| mPEG2-NHS | 4.9 |
| PEG-Succinimidyl Succinamide (SSA) | 3.2 |
| PEG-Succinimidyl Carboxymethylated (SCM) | 0.75 |
| Data adapted from Laysan Bio, Inc. |
Experimental Protocols
Protocol for Assessing the Stability (Hydrolysis Rate) of m-C-tri(CH2-PEG1-NHS ester) by UV-Vis Spectrophotometry
This protocol allows for the determination of the hydrolysis rate of the NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.[3]
Materials:
-
m-C-tri(CH2-PEG1-NHS ester)
-
Amine-free buffer of desired pH (e.g., 20 mM sodium phosphate (B84403) buffer at pH 6.0, 7.0, and 8.0)
-
UV-Vis Spectrophotometer and quartz cuvettes
-
Water bath or incubator to maintain constant temperature
Procedure:
-
Prepare the Buffer: Prepare a 20 mM sodium phosphate buffer at the desired pH (e.g., 7.0).
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 260 nm.
-
Prepare the Reagent Solution: Dissolve a known concentration of m-C-tri(CH2-PEG1-NHS ester) in the prepared buffer. The final concentration should result in an initial absorbance reading that is within the linear range of the spectrophotometer.
-
Monitor Hydrolysis:
-
Place the cuvette containing the reagent solution in the spectrophotometer.
-
If the spectrophotometer has a temperature-controlled cell holder, set it to the desired temperature (e.g., 25°C). Otherwise, incubate the solution at the desired temperature and take readings at set time intervals.
-
Record the absorbance at 260 nm at regular time intervals (e.g., every 5-10 minutes) for a period sufficient to observe a significant change in absorbance (e.g., 1-2 hours).
-
-
Data Analysis:
-
The increase in absorbance at 260 nm corresponds to the release of NHS upon hydrolysis of the ester.
-
Plot the absorbance at 260 nm versus time.
-
The initial rate of hydrolysis can be determined from the slope of the initial linear portion of the curve. The half-life (t₁/₂) of the NHS ester can be calculated from the pseudo-first-order rate constant.
-
Visualizations
Experimental Workflow: Stability Assessment of m-C-tri(CH2-PEG1-NHS ester)
Caption: Workflow for assessing the stability of m-C-tri(CH2-PEG1-NHS ester) via UV-Vis spectrophotometry.
Signaling Pathway: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
References
Technical Support Center: Characterizing Trivalent Conjugates
Welcome to the Technical Support Center for the characterization of trivalent conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of these complex biomolecules. Trivalent conjugates, which include molecules such as trivalent metal-protein conjugates for radioimmunotherapy and trivalent vaccines, present unique analytical challenges due to their heterogeneity and complexity.
This guide is divided into two main sections:
-
Part 1: Trivalent Metal-Protein Conjugates
-
Part 2: Trivalent Vaccines
Each section provides detailed troubleshooting guides, FAQs, experimental protocols, and data presented in a clear, accessible format to assist you in your research and development endeavors.
Part 1: Trivalent Metal-Protein Conjugates
Trivalent metal-protein conjugates, such as antibody-chelator complexes for radiolabeling, are a critical class of molecules in targeted therapies and diagnostics. Their characterization is essential to ensure safety and efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing trivalent metal-protein conjugates?
A1: The main challenges stem from the heterogeneity introduced during the conjugation process. Key issues include:
-
Variable Chelator-to-Antibody Ratio (CAR): Achieving a consistent number of chelators per antibody is difficult, leading to a mixture of species with different CARs.[1]
-
Aggregation: The conjugation process can alter the protein's surface properties, leading to the formation of soluble and insoluble aggregates.[2]
-
Positional Isomers: The chelator can attach to different amino acid residues (e.g., lysines) on the protein, creating isomers with potentially different biological properties.
-
Low Radiolabeling Efficiency: Incomplete chelation of the trivalent metal ion can result in a low specific activity of the final product.
-
Altered Biological Activity: The conjugation process can impact the antibody's binding affinity and overall biological function.[3]
Q2: How does the chelator-to-antibody ratio (CAR) affect the properties of the conjugate?
A2: The CAR significantly influences the conjugate's physicochemical and biological properties. A higher CAR can lead to:
-
Increased hydrodynamic radius.[4]
-
Decreased isoelectric point (pI).[3]
-
Higher potential for aggregation.
-
Reduced immunoreactivity and altered in vivo biodistribution, potentially leading to increased uptake by the liver and spleen and decreased tumor targeting.[4][5]
-
Increased rates of metal chelation and higher specific radioactivity.[4]
Q3: What are the common causes of low radiolabeling efficiency with trivalent metals?
A3: Low radiolabeling efficiency is a frequent issue. Common causes include:
-
Suboptimal pH: The chelation reaction is highly pH-dependent. For many common chelators like DOTA and its derivatives, the optimal pH for labeling with trivalent metals such as Gallium-68 is typically between 4.0 and 4.5.[6]
-
Metal Ion Contamination: Competing metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) from glassware, buffers, or the radionuclide source can occupy the chelator, preventing the incorporation of the desired trivalent radiometal.[6]
-
Low Precursor Concentration: An insufficient amount of the chelator-protein conjugate can lead to incomplete capture of the radiometal.[6]
-
Instability of the Chelator or Conjugate: The chelator or the conjugate itself may be unstable under the labeling conditions.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Visible Precipitate or Turbidity | High degree of conjugation leading to increased hydrophobicity. | Optimize the molar ratio of chelator to protein during conjugation to avoid over-labeling. |
| Unfavorable buffer conditions (pH, ionic strength). | Screen different buffer conditions. Adjusting the pH away from the protein's isoelectric point can increase solubility.[7] | |
| High protein concentration. | Perform the conjugation reaction at a lower protein concentration. | |
| Increased Aggregate Formation Over Time | Instability of the conjugate. | Add stabilizing excipients such as sucrose (B13894) or polysorbate to the final formulation. |
| Disulfide bond scrambling. | Include a mild reducing agent if appropriate for the protein, or optimize purification to remove reactive species. |
| Problem | Possible Cause | Recommended Solution |
| Low Radiochemical Yield | Suboptimal pH of the reaction mixture. | Carefully measure and adjust the pH of the reaction to the optimal range for the specific chelator and radiometal. For ⁶⁸Ga-NODA-GA, a pH of 4.0-4.5 is recommended.[6] |
| Presence of competing metal ions. | Use metal-free buffers and labware. Pre-treat buffers with a chelating resin. Analyze the radiometal eluate for metal impurities using techniques like ICP-MS.[1] | |
| Insufficient amount of chelator-conjugate. | Increase the concentration of the conjugate in the labeling reaction. | |
| Inefficient chelation kinetics. | Optimize reaction temperature and incubation time. Gentle heating (e.g., up to 60°C) may improve yields for some conjugates.[6] |
Experimental Protocols
This protocol describes a general method for conjugating an NHS-ester activated chelator to the lysine (B10760008) residues of a monoclonal antibody.
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, at a pH of 8.0-9.0.[8]
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Chelator Preparation:
-
Immediately before use, dissolve the NHS-ester of the chelator (e.g., DOTA-NHS-ester) in a dry, water-miscible organic solvent like DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved chelator to the antibody solution while gently stirring. The optimal molar ratio should be determined experimentally.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted chelator and byproducts using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).[8]
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) can determine the molar mass of the protein and the conjugated chelator.
-
System Preparation:
-
Equilibrate the SEC-MALS system with a filtered and degassed mobile phase (e.g., PBS). Ensure the MALS and refractive index (RI) detectors are stable.[9]
-
-
Sample Preparation:
-
Prepare the purified conjugate at a concentration of 1-2 mg/mL in the mobile phase.[10]
-
Filter the sample through a 0.1 µm filter before injection.
-
-
Data Acquisition:
-
Inject 50-100 µL of the sample onto the SEC column.
-
Collect data from the UV, MALS, and RI detectors.
-
-
Data Analysis:
-
Use the ASTRA software for data analysis.
-
Determine the refractive index increment (dn/dc) for both the protein (typically ~0.185 mL/g) and the chelator.[11]
-
Perform a protein conjugate analysis to calculate the molar mass of the protein and the chelator components of the conjugate.
-
The CAR can be calculated from the molar masses of the protein and the total chelator.
-
Data Presentation
Table 1: Impact of DOTA-to-Antibody Molar Ratio on Conjugate Properties
| Molar Ratio (DOTA:Ab) | Average CAR | Hydrodynamic Radius (nm) | % Aggregation (by SEC) | Tumor Uptake (%ID/g at 48h) | Liver Uptake (%ID/g at 48h) |
| 5:1 | 2.1 ± 0.3 | 5.2 ± 0.1 | 1.5 ± 0.2 | 15.2 ± 1.8 | 8.5 ± 0.9 |
| 10:1 | 4.9 ± 0.5 | 5.8 ± 0.2 | 3.2 ± 0.4 | 12.8 ± 1.5 | 12.3 ± 1.1 |
| 20:1 | 8.2 ± 0.7 | 6.5 ± 0.3 | 7.8 ± 0.9 | 9.5 ± 1.2 | 18.7 ± 2.1 |
Note: Data are representative and will vary depending on the specific antibody, chelator, and conjugation conditions.
Visualizations
Caption: Workflow for trivalent metal-chelator conjugation to an antibody.
Part 2: Trivalent Vaccines
Trivalent vaccines are designed to protect against three different strains of a virus, such as influenza.[11] The characterization of these vaccines is crucial for ensuring their potency and safety.
Frequently Asked Questions (FAQs)
Q1: What are the key analytical challenges in characterizing trivalent vaccines?
A1: The primary challenges in characterizing trivalent vaccines include:
-
Quantification of Individual Antigens: Accurately measuring the concentration of each of the three antigens in the final formulation is critical for potency.
-
Antigen Integrity: Ensuring that the antigens maintain their proper conformation and are not degraded during formulation and storage.
-
Purity and Impurity Profiling: Identifying and quantifying process-related impurities, such as host cell proteins and DNA, and product-related impurities like aggregates.
-
Adjuvant Characterization: If an adjuvant is used, its characterization and interaction with the antigens must be assessed.
-
Potency Assays: Developing and validating potency assays that reflect the vaccine's biological activity can be complex.
Q2: What methods are used to quantify the antigen content in trivalent influenza vaccines?
A2: The gold standard for quantifying the hemagglutinin (HA) antigen content in inactivated influenza vaccines is the Single Radial Immunodiffusion (SRD) assay.[12] This method involves the diffusion of the antigen from a well into an agarose (B213101) gel containing a specific antiserum. The size of the resulting precipitation ring is proportional to the antigen concentration. For trivalent vaccines, three separate SRD assays are performed, one for each viral strain.[12]
Q3: How is the aggregation of viral antigens in a vaccine formulation assessed?
A3: Aggregation can be assessed using several techniques:
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is the most common method for quantifying aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of large aggregates.
-
Asymmetric Flow Field-Flow Fractionation (AF4): AF4 can separate a wide range of particle sizes and is useful for characterizing larger aggregates and viral particles.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| High Variability in Ring Diameters | Inconsistent gel pouring or well cutting. | Ensure a uniform gel thickness and precise well cutting. Use a template for consistency. |
| Improper sample dilution. | Prepare fresh and accurate serial dilutions of the reference and test samples. | |
| No or Faint Precipitation Rings | Low antigen concentration. | Concentrate the sample or load a larger volume if possible. |
| Inactive antiserum. | Use a new lot of antiserum with confirmed activity against the specific antigen. |
Experimental Protocols
-
Preparation of Agarose Gel:
-
Prepare a 1% agarose solution in a suitable buffer (e.g., PBS with 0.1% sodium azide).
-
Cool the agarose to 56°C and add the specific antiserum for one of the three influenza strains to a final concentration of 1-2%.
-
Pour the gel onto a level glass plate to a uniform thickness of 2-3 mm and allow it to solidify.
-
-
Cutting Wells:
-
Cut a pattern of wells in the gel using a template and a sharp, hollow punch.
-
-
Sample and Standard Preparation:
-
Prepare a series of dilutions of the reference antigen standard.
-
Prepare corresponding dilutions of the trivalent vaccine sample.
-
-
Assay Procedure:
-
Pipette a precise volume (e.g., 20 µL) of each standard and sample dilution into the wells.
-
Place the gel in a humidified chamber and incubate at room temperature for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the precipitation rings for the standards and samples.
-
Plot a standard curve of ring area versus the log of the HA concentration for the standards.
-
Determine the HA concentration of the vaccine sample by interpolation from the standard curve.
-
Repeat the entire procedure for the other two influenza strains using their specific antisera and reference standards.
-
Data Presentation
Table 2: Comparison of Antigen Quantification Methods for a Trivalent Vaccine
| Analytical Method | Antigen A (µg/mL) | Antigen B (µg/mL) | Antigen C (µg/mL) | Precision (%RSD) |
| SRD | 15.2 ± 0.8 | 14.8 ± 0.9 | 15.5 ± 0.7 | < 10% |
| ELISA | 14.9 ± 1.2 | 15.1 ± 1.1 | 15.3 ± 1.3 | < 15% |
| RP-HPLC | 15.8 ± 0.5 | 15.3 ± 0.6 | 16.0 ± 0.4 | < 5% |
Note: Data are representative. RP-HPLC may offer higher precision but requires antigen-specific columns and standards, while SRD is the regulatory standard for influenza vaccine potency.
Visualizations
Caption: Troubleshooting decision tree for aggregation in trivalent conjugates.
References
- 1. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodamine-Based Metal Chelator: A Potent Inhibitor of Metal-Catalyzed Amyloid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 10. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) [jove.com]
- 11. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 12. NIBSC - Influenza potency testing [nibsc.org]
Technical Support Center: Controlling NHS Ester Labeling
This guide provides in-depth technical support for researchers, scientists, and drug development professionals using N-hydroxysuccinimide (NHS) esters for biomolecule labeling. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How can I control the number of labels attached to my protein?
Controlling the degree of labeling (DOL) is crucial and can be achieved by carefully adjusting several key reaction parameters:
-
Molar Ratio of NHS Ester to Protein: This is the most direct way to control the DOL. Increasing the molar excess of the NHS ester relative to the protein will generally result in a higher degree of labeling. It is recommended to perform a titration with different molar ratios to find the optimal condition for your specific protein and application.[1][2]
-
Reaction Time: Typical incubation times range from 30 minutes to 4 hours at room temperature, or overnight at 4°C.[3][4][5] Shorter reaction times will lead to a lower DOL, while longer times will increase it, up to a saturation point.
-
Temperature: Reactions are commonly performed at room temperature or 4°C.[3][6] Lower temperatures slow down both the labeling reaction and the competing hydrolysis of the NHS ester, which can be beneficial for control and may require longer incubation times.[6]
-
Protein Concentration: Higher protein concentrations (e.g., >2 mg/mL) can lead to greater labeling efficiency.[6][7] In dilute protein solutions, the hydrolysis of the NHS ester can outcompete the labeling reaction.[3]
Q2: What is the optimal pH for NHS ester labeling reactions?
The optimal pH for NHS ester reactions is between 7.2 and 8.5.[3][6] A slightly alkaline pH (e.g., 8.3-8.5) is often recommended because the target primary amino groups (on the N-terminus and lysine (B10760008) residues) are deprotonated and more nucleophilic, thus readily available to react.[1][5][8] However, at higher pH values, the rate of NHS ester hydrolysis also increases significantly, which can reduce labeling efficiency.[3][5] Therefore, maintaining the pH within the recommended range is a critical balancing act.
Q3: Which buffers should I use for the labeling reaction and which should I avoid?
-
Recommended Buffers: Amine-free buffers are essential. Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable choices.[3] A 0.1 M sodium bicarbonate buffer at pH 8.3 is a very common and effective choice.[5]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible with NHS ester reactions.[3][6] These buffers will compete with the primary amines on your target protein, drastically reducing labeling efficiency.[6] If your protein is stored in a Tris-containing buffer, a buffer exchange must be performed prior to labeling.[2]
Q4: How do I stop the labeling reaction?
The reaction can be stopped by adding a quenching buffer that contains primary amines. A common choice is to add Tris or glycine buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[3][9] This will consume any unreacted NHS ester.
Q5: How do I remove the unreacted label after the reaction is complete?
It is critical to remove all non-conjugated label to get an accurate determination of the DOL and to avoid interference in downstream applications.[1] Common methods for purification include:
-
Gel Permeation or Size-Exclusion Chromatography: Using desalting columns (like Sephadex G-25) is a very common and effective method for separating the labeled protein from smaller, unreacted dye molecules.[2]
-
Dialysis: Dialyzing the sample against a suitable buffer will also effectively remove small, unreacted molecules.[6]
Troubleshooting Guide
Problem 1: Low or No Labeling Efficiency
| Potential Cause | Troubleshooting Step |
| Incorrect Buffer pH | Verify the pH of your reaction buffer is within the optimal 7.2-8.5 range using a calibrated pH meter.[6] |
| Amine-Containing Buffer | Ensure your buffer is free of primary amines like Tris or glycine. Perform a buffer exchange if necessary.[2][6] |
| NHS Ester Hydrolysis | The NHS ester may have hydrolyzed due to moisture or high pH. Use fresh, high-quality anhydrous DMSO or DMF to prepare the stock solution immediately before use.[9] Consider performing the reaction at 4°C to minimize hydrolysis.[6] |
| Low Reactant Concentration | Increase the protein concentration (ideally to >2 mg/mL).[6][7] You can also increase the molar excess of the NHS ester.[6] |
| Insufficient Incubation | Extend the reaction time or consider switching from 4°C to room temperature to increase the reaction rate.[6] |
| Inaccessible Amino Groups | The primary amines on your protein may be sterically hindered or buried within its 3D structure. This is an inherent property of the protein. |
Problem 2: Protein Precipitation During or After Labeling
| Potential Cause | Troubleshooting Step |
| Over-labeling | The addition of too many label molecules can alter the protein's charge and solubility.[6] Reduce the molar excess of the NHS ester in the reaction.[1][6] |
| Hydrophobic Labels | Labeling with highly hydrophobic molecules can cause the protein conjugate to aggregate and precipitate.[6] Decrease the molar ratio of the label to the protein. |
| Solvent Issues | If the NHS ester is dissolved in an organic solvent like DMSO or DMF, adding it too quickly to the aqueous protein solution can cause precipitation. Add the NHS ester stock solution dropwise while gently stirring.[10] |
Quantitative Data
The degree of labeling is highly dependent on the molar ratio of the NHS ester to the protein. The optimal ratio must be determined empirically for each specific protein. The table below provides a general guideline for how the challenge ratio can affect the final conjugation ratio for an antibody like IgG.
| Molar Ratio of NHS Ester to Protein (Challenge Ratio) | Expected Degree of Labeling (DOL) | Potential Outcome |
| 5:1 | 2 - 4 | Generally good for most applications, preserves protein function. |
| 10:1 | 4 - 7 | Often optimal for fluorescent antibodies, providing bright signal.[1][11] |
| 20:1 | 7 - 12 | Higher labeling, but increased risk of protein aggregation or loss of activity.[11] |
| 50:1 | >12 | High risk of over-labeling, potential for fluorescence quenching and protein precipitation.[1] |
Note: These values are illustrative. The actual DOL can vary significantly based on the protein, buffer conditions, and reaction time.[11]
Experimental Protocols
Protocol: Determining the Degree of Labeling (DOL) by Spectrophotometry
This protocol is for a label (e.g., a fluorescent dye) that has a distinct absorbance peak separate from the protein's absorbance at 280 nm.
1. Purification:
-
Crucially, you must first remove all unreacted free label from the conjugate. This is typically done using a desalting column (e.g., Sephadex G-25) or extensive dialysis.[1][6]
2. Absorbance Measurement:
-
Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λₘₐₓ) of the specific label (Aₘₐₓ).[1][6]
-
The solution may need to be diluted to ensure the absorbance readings are within the linear range of the instrument (typically 0.1 - 1.0).[1] Record any dilution factor used.
3. Calculations:
-
The label itself will absorb some light at 280 nm, so a correction factor (CF) is needed to accurately determine the protein concentration. The CF is the ratio of the label's absorbance at 280 nm to its absorbance at its λₘₐₓ. This value is usually provided by the label manufacturer.
- CF = A₂₈₀ of label / Aₘₐₓ of label
-
Calculate the molar concentration of the protein:
- Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
- Where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
Calculate the molar concentration of the label:
- Label Conc. (M) = Aₘₐₓ / ε_label
- Where ε_label is the molar extinction coefficient of the label at its λₘₐₓ (in M⁻¹cm⁻¹).
-
Calculate the Degree of Labeling (DOL):
- DOL = Label Conc. (M) / Protein Conc. (M)
Visualizations
Caption: Reaction mechanism of NHS ester with a primary amine.
Caption: Troubleshooting workflow for low NHS ester labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. setabiomedicals.com [setabiomedicals.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. neb.com [neb.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mesoscale.com [mesoscale.com]
Validation & Comparative
A Head-to-Head Comparison: m-C-tri(CH2-PEG1-NHS ester) vs. Bivalent NHS Esters in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a chemical linker is a critical determinant of the stability, efficacy, and overall performance of complex biologics such as antibody-drug conjugates (ADCs). While traditional bivalent N-hydroxysuccinimide (NHS) esters have long been the workhorses for amine-reactive crosslinking, the emergence of multivalent linkers, such as the trivalent m-C-tri(CH2-PEG1-NHS ester), presents new opportunities for creating more potent and stable bioconjugates. This guide provides an objective comparison of the trivalent m-C-tri(CH2-PEG1-NHS ester) and conventional bivalent NHS esters, supported by available experimental data on analogous branched and linear linker structures, to inform strategic decisions in bioconjugation and drug development.
Core Concepts: Valency and its Impact on Bioconjugation
The fundamental difference between m-C-tri(CH2-PEG1-NHS ester) and bivalent NHS esters lies in their valency—the number of reactive NHS ester groups available for conjugation.
-
Bivalent NHS Esters: These linkers possess two NHS ester groups, enabling the crosslinking of two molecules or the introduction of a single functional molecule to a protein. They can be homobifunctional (both reactive groups are identical) or heterobifunctional (the two reactive groups target different functional groups). A common example of a homobifunctional bivalent NHS ester is Disuccinimidyl suberate (B1241622) (DSS).
-
m-C-tri(CH2-PEG1-NHS ester): This is a trivalent, non-cleavable linker featuring three NHS ester groups extending from a central core, each connected by a short polyethylene (B3416737) glycol (PEG1) spacer.[1][2] This multi-arm architecture allows for the attachment of up to three molecules to a single point of conjugation or the potential for creating more complex, crosslinked structures.
Performance Characteristics: A Comparative Overview
Direct comparative experimental data for m-C-tri(CH2-PEG1-NHS ester) is limited in publicly available literature. However, by examining studies comparing branched (multi-arm) versus linear (analogous to bivalent) PEG linkers, we can infer the potential performance advantages of a trivalent architecture.[][4]
| Feature | m-C-tri(CH2-PEG1-NHS ester) (Trivalent/Branched) | Bivalent NHS Esters (e.g., DSS) | Rationale and Supporting Data |
| Potential Drug-to-Antibody Ratio (DAR) | Higher | Lower | The trivalent nature allows for the attachment of more payload molecules per conjugation site, potentially leading to a higher overall DAR in ADCs.[] |
| Hydrodynamic Radius | Larger | Smaller | Branched polymers generally exhibit a larger hydrodynamic radius compared to linear polymers of similar molecular weight, which can lead to reduced renal clearance and a longer in vivo half-life.[4] |
| Conjugate Stability | Potentially Increased | Standard | The multi-point attachment of a trivalent linker may enhance the stability of the resulting conjugate. The PEG component also contributes to improved solubility and stability.[] |
| Steric Hindrance | Potentially Higher | Lower | The bulkier structure of the trivalent linker might introduce greater steric hindrance, which could potentially impact the binding affinity of the conjugated antibody to its target.[] |
| Reaction Stoichiometry Control | More Complex | More Straightforward | Achieving a precise and homogenous drug-to-antibody ratio can be more challenging with multivalent linkers due to the multiple reactive sites per linker molecule. |
| Applications | High-payload ADCs, multivalent targeting constructs, hydrogel formation.[] | Protein-protein crosslinking, antibody-enzyme conjugates, surface immobilization.[6] | The ability to attach multiple molecules makes trivalent linkers suitable for applications requiring high drug loading or the presentation of multiple targeting ligands. Bivalent linkers are well-suited for creating simple 1:1 or 1:2 conjugates. |
Experimental Protocols
The following are generalized protocols for antibody conjugation using NHS esters. Researchers should optimize the reaction conditions for their specific antibody and payload.
Protocol 1: Antibody Conjugation with a Trivalent PEG-NHS Ester (General Protocol for Multi-Arm PEG-NHS)
This protocol is a general guideline for the conjugation of a payload to an antibody using a multi-arm PEG-NHS ester, analogous to m-C-tri(CH2-PEG1-NHS ester).
Materials:
-
Antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.
-
Multi-arm PEG-NHS ester (e.g., a 3-arm PEG-NHS).
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Desalting columns for purification.
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), perform a buffer exchange into an amine-free buffer like PBS.[7]
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
NHS Ester Preparation:
-
Allow the vial of the multi-arm PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-25 mM.[8]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved NHS ester to the antibody solution. A 10- to 50-fold molar excess is a common starting point, but this should be optimized.[9]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Reaction Quenching:
-
Add the quenching buffer to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted NHS esters.[7]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted NHS ester and other small molecules by size-exclusion chromatography using a desalting column.
-
Protocol 2: Protein Crosslinking with a Bivalent NHS Ester (e.g., DSS)
This protocol describes a typical procedure for crosslinking interacting proteins using a homobifunctional NHS ester like DSS.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer), pH 7.2-8.5.
-
Disuccinimidyl suberate (DSS).
-
Anhydrous DMSO or DMF.
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Protein Preparation:
-
Prepare the protein sample at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
-
DSS Preparation:
-
Immediately before use, dissolve DSS in DMSO or DMF to a stock concentration of 10-25 mM.
-
-
Crosslinking Reaction:
-
Add the DSS stock solution to the protein sample. A 20- to 50-fold molar excess of DSS to protein is a common starting point for dilute protein solutions (< 5 mg/mL), while a 10-fold molar excess may be sufficient for more concentrated solutions.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Reaction Quenching:
-
Add the Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis:
-
The crosslinked products can be analyzed by SDS-PAGE, mass spectrometry, or other appropriate techniques.
-
Visualizing the Concepts
To better understand the structural differences and the general workflow of antibody conjugation, the following diagrams are provided.
Conclusion
The choice between a trivalent linker like m-C-tri(CH2-PEG1-NHS ester) and a conventional bivalent NHS ester is a strategic decision that hinges on the specific goals of the bioconjugation. Trivalent linkers offer the potential for higher payload capacity and improved pharmacokinetic properties, making them an attractive option for the development of next-generation ADCs and other complex bioconjugates. However, the increased complexity of these molecules may necessitate more rigorous optimization of reaction conditions to control the degree of labeling and maintain the biological activity of the conjugated protein. Bivalent NHS esters remain a robust and reliable choice for a wide range of applications, particularly when a lower and more defined degree of conjugation is desired. Ultimately, the selection of the optimal linker architecture requires careful consideration of the desired properties of the final bioconjugate and empirical validation through well-designed experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m-C-tri(CH2-PEG1-NHS ester) 173414-89-6 | MCE [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to Amine-Reactive Crosslinkers: Alternatives to m-C-tri(CH2-PEG1-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the selection of an appropriate crosslinker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. The m-C-tri(CH2-PEG1-NHS ester) is a non-cleavable crosslinker featuring a short polyethylene (B3416737) glycol (PEG) spacer, designed to connect molecules through stable amide bonds. This guide provides an objective comparison of m-C-tri(CH2-PEG1-NHS ester) with common alternative amine-reactive crosslinkers, namely Disuccinimidyl suberate (B1241622) (DSS), Bis(sulfosuccinimidyl) suberate (BS3), and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). By presenting key performance characteristics, experimental data, and detailed protocols, this guide aims to equip researchers with the necessary information to make informed decisions for their specific applications, such as antibody-drug conjugation (ADC), protein-protein interaction studies, and immunoassay development.
Overview of Amine-Reactive Crosslinkers
Amine-reactive crosslinkers are characterized by the presence of functional groups, most commonly N-hydroxysuccinimide (NHS) esters, that readily react with primary amines (-NH2) on biomolecules like proteins and peptides. This reaction, which occurs under mild pH conditions (typically 7.2-8.5), results in the formation of a stable amide bond. The general mechanism of this reaction is depicted below.
The choice of a specific crosslinker depends on several factors, including the desired spacer arm length, solubility, cell membrane permeability, and the presence of other reactive functional groups on the target molecules.
Comparative Analysis of Crosslinkers
This section provides a detailed comparison of m-C-tri(CH2-PEG1-NHS ester) with DSS, BS3, and SMCC, focusing on their chemical properties and performance characteristics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the crosslinkers is presented in the table below.
| Property | m-C-tri(CH2-PEG1-NHS ester) | DSS (Disuccinimidyl suberate) | BS3 (Bis(sulfosuccinimidyl) suberate) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reactive Groups | Tri-NHS ester | Di-NHS ester | Di-sulfo-NHS ester | NHS ester, Maleimide (B117702) |
| Reactivity | Primary amines | Primary amines | Primary amines | Primary amines, Sulfhydryls |
| Spacer Arm Length | ~15.5 Å (estimated) | 11.4 Å[] | 11.4 Å[2][3] | 8.3 Å[4] |
| Molecular Weight | 627.55 g/mol [5][] | 368.35 g/mol [7] | 572.43 g/mol [2][3] | 334.32 g/mol [8] |
| Solubility | Water-soluble (due to PEG)[9] | Water-insoluble (requires organic solvent)[][7][10] | Water-soluble[2][3] | Water-insoluble (requires organic solvent)[8] |
| Cell Membrane Permeability | Permeable (predicted) | Permeable[][7] | Impermeable[2][3] | Permeable[4][8] |
| Cleavability | Non-cleavable[4][11][12][13] | Non-cleavable[7] | Non-cleavable[2][3] | Non-cleavable[4] |
Performance Characteristics
The performance of a crosslinker is highly dependent on the specific application. The following table summarizes key performance characteristics based on available data and the known properties of their chemical moieties.
| Performance Metric | m-C-tri(CH2-PEG1-NHS ester) | DSS | BS3 | SMCC |
| Reaction Efficiency | High (NHS ester chemistry) | High (NHS ester chemistry)[14] | High (NHS ester chemistry) | High (NHS ester & maleimide chemistry) |
| Hydrolytic Stability (NHS ester) | Moderate (Half-life of NHS esters is ~4-5 hours at pH 7, 0°C)[10] | Moderate (Half-life of NHS esters is ~4-5 hours at pH 7, 0°C)[10] | Moderate (Half-life of NHS esters is ~4-5 hours at pH 7, 0°C)[10] | Moderate (NHS ester); Maleimide group is more stable at pH < 7.5[4] |
| In Vivo Stability of Conjugate | High (PEGylation can increase half-life and reduce immunogenicity)[9] | Moderate | Moderate | High (stable thioether bond) |
| Specificity | Primary amines | Primary amines | Primary amines | Primary amines and Sulfhydryls (two-step reaction possible) |
| Risk of Aggregation | Low (hydrophilic PEG spacer)[9] | High (hydrophobic spacer) | Low (hydrophilic sulfo-groups) | Moderate (hydrophobic spacer) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization for specific applications.
Protocol 1: General Protein-Protein Crosslinking using DSS
This protocol is suitable for identifying protein-protein interactions.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer), pH 7.2-8.5.
-
DSS (Disuccinimidyl suberate).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column.
Procedure:
-
Prepare DSS solution: Immediately before use, dissolve DSS in DMSO or DMF to a final concentration of 20-50 mM.
-
Crosslinking reaction: Add the DSS solution to the protein sample to a final concentration of 0.5-5 mM. The molar excess of DSS to protein may need to be optimized (typically 20-50 fold molar excess).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Add the quenching buffer to a final concentration of 20-200 mM Tris to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess DSS and byproducts using a desalting column.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Antibody-Drug Conjugation using SMCC
This protocol describes a two-step conjugation of a thiol-containing drug to an antibody.
Materials:
-
Antibody in an amine-free buffer, pH 7.0-7.5.
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
-
Anhydrous DMSO or DMF.
-
Thiol-containing drug.
-
Desalting columns.
-
Quenching solution (e.g., N-acetylcysteine).
Procedure:
-
Antibody Activation with SMCC:
-
Dissolve SMCC in DMSO or DMF.
-
Add a 5-20 fold molar excess of SMCC to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
-
Conjugation to Thiol-containing Drug:
-
Add the thiol-containing drug to the maleimide-activated antibody.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a molar excess of a quenching agent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unconjugated drug and other impurities.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Visualization of Concepts
To further clarify the relationships and processes described, the following diagrams are provided.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. m-C-tri(CH2-PEG1-NHS酯) | 1 unit PEG ADC linker | CAS 173414-89-6 | m-C-tri(CH2-PEG1-NHS ester) | ADC连接子 | 美国InvivoChem [invivochem.cn]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. labinsights.nl [labinsights.nl]
- 9. medchemexpress.com [medchemexpress.com]
- 10. m-C-tri(CH2-PEG1-NHS ester) | ADC连接子 | MCE [medchemexpress.cn]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunogenicity, a Headache of ADC Developers – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. mybiosource.com [mybiosource.com]
- 14. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of m-C-tri(CH2-PEG1-NHS ester) Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of m-C-tri(CH2-PEG1-NHS ester) with alternative peptide labeling reagents for mass spectrometry-based quantitative proteomics. We will delve into the underlying chemistry, compare performance characteristics with commonly used isobaric and isotopic labeling strategies, and provide detailed experimental protocols.
Introduction to Peptide Labeling for Quantitative Mass Spectrometry
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. Chemical labeling of peptides prior to mass spectrometry analysis is a powerful strategy to achieve accurate and reproducible quantification. N-hydroxysuccinimide (NHS) esters are widely used reagents that react with primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) on peptides, forming stable amide bonds.[1]
The choice of labeling reagent is critical and influences experimental design, data acquisition, and analysis. This guide focuses on the characteristics of m-C-tri(CH2-PEG1-NHS ester), a non-cleavable linker containing a single polyethylene (B3416737) glycol (PEG) unit.[2] We will compare its theoretical performance with established methods like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
Comparison of Peptide Labeling Strategies
The selection of a labeling strategy depends on the specific goals of the experiment, including the desired level of multiplexing, quantitative accuracy, and the complexity of the sample.
| Feature | m-C-tri(CH2-PEG1-NHS ester) (Non-Isobaric) | Isobaric Tags (e.g., TMT, iTRAQ) | Isotopic Labeling (e.g., ICPL) |
| Principle | Introduces a fixed mass modification to each peptide. | All tags have the same nominal mass, but generate unique reporter ions upon fragmentation.[1] | Introduces a "light" and "heavy" version of a label, differing by the incorporation of stable isotopes. |
| Quantification | MS1-level quantification based on the signal intensity of the light and heavy labeled peptide pairs. | MS2 or MS3-level quantification based on the intensity of reporter ions. | MS1-level quantification based on the signal intensity of the light and heavy labeled peptide pairs. |
| Multiplexing | Typically 2-plex or 3-plex. | Up to 18-plex with TMTpro. | Typically 2-plex to 4-plex. |
| Advantages | - Simpler fragmentation spectra.- Potentially less ratio compression than isobaric tags. | - High degree of multiplexing increases throughput.- All peptides are identified and quantified from a single MS/MS scan. | - Accurate MS1-level quantification.- Less susceptible to co-isolation interference than isobaric tags. |
| Disadvantages | - Lower multiplexing capacity.- Requires high-resolution MS1 scans for accurate quantification. | - Susceptible to ratio compression due to co-isolation of interfering ions.- More complex fragmentation spectra. | - Lower multiplexing capacity.- Can be more expensive than some chemical labeling methods. |
| Labeling Efficiency | Dependent on NHS ester chemistry, typically high under optimal pH conditions. | High, with reported efficiencies of over 99%.[1][3] | Generally high, but can be slightly lower than NHS ester-based methods.[1][3] |
Mass Spectrometry Analysis of m-C-tri(CH2-PEG1-NHS ester) Labeled Peptides
The presence of a PEG unit in the m-C-tri(CH2-PEG1-NHS ester) linker influences the fragmentation behavior of labeled peptides in the mass spectrometer.
Expected Fragmentation Pattern:
During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), peptides labeled with this non-cleavable linker are expected to fragment along the peptide backbone, producing the characteristic b- and y-ions used for sequencing. The PEG linker itself is relatively stable and is not expected to cleave under typical fragmentation conditions.[4] This can simplify spectral interpretation compared to some cleavable linkers. However, the presence of the PEG moiety can lead to a series of neutral losses of ethylene (B1197577) glycol units (44 Da) from the precursor or fragment ions, which can complicate the spectra.
Experimental Protocols
This section provides a detailed protocol for the labeling of peptides with an NHS ester reagent like m-C-tri(CH2-PEG1-NHS ester) for mass spectrometry analysis.
Materials:
-
Peptide sample (digested protein extract)
-
m-C-tri(CH2-PEG1-NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)
-
Hydroxylamine (B1172632) solution (5% w/v) or methylamine (B109427)
-
C18 desalting spin column
-
Solvents for mass spectrometry (e.g., water, acetonitrile, formic acid)
Procedure:
-
Peptide Sample Preparation: Ensure the peptide sample is free of any primary amine-containing buffers (e.g., Tris, glycine). If necessary, perform a buffer exchange into the TEAB buffer.
-
Reagent Preparation: Immediately before use, dissolve the m-C-tri(CH2-PEG1-NHS ester) in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Add the labeling reagent stock solution to the peptide sample. A 5-10 fold molar excess of the reagent over the amount of peptide is a good starting point.
-
Vortex the mixture gently and incubate for 1 hour at room temperature.
-
-
Quenching: Add hydroxylamine solution to the reaction mixture to a final concentration of 0.5% (w/v) to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature. Recent studies suggest methylamine can be more effective at removing unwanted O-ester byproducts.[5]
-
Sample Cleanup: Desalt the labeled peptide sample using a C18 spin column according to the manufacturer's instructions to remove excess reagent and byproducts.
-
Mass Spectrometry Analysis: Analyze the labeled peptides by LC-MS/MS. The specific instrument parameters will need to be optimized for the detection and fragmentation of the PEGylated peptides.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the analysis of peptides labeled with m-C-tri(CH2-PEG1-NHS ester).
Caption: Experimental workflow for labeling peptides with m-C-tri(CH2-PEG1-NHS ester).
Caption: Mass spectrometry principle for analyzing non-isobaric labeled peptides.
Caption: Comparison of quantification strategies for non-isobaric and isobaric labels.
Conclusion
The analysis of peptides labeled with m-C-tri(CH2-PEG1-NHS ester) offers a viable, non-isobaric approach for quantitative proteomics. Its primary advantage lies in the potential for simpler fragmentation spectra and reduced ratio compression compared to isobaric tags. However, this comes at the cost of lower multiplexing capabilities. The presence of a PEG linker necessitates careful optimization of mass spectrometry parameters to account for potential neutral losses.
For researchers requiring deep multiplexing, isobaric tags like TMT and iTRAQ remain the industry standard. However, for experiments where lower plexing is sufficient and high accuracy at the MS1 level is paramount, a non-cleavable, non-isobaric labeling reagent such as m-C-tri(CH2-PEG1-NHS ester) presents a compelling alternative. The choice of labeling reagent should ultimately be guided by the specific requirements of the biological question being addressed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Performance of isobaric and isotopic labeling in quantitative plant proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PEGylated and Non-PEGylated NHS Crosslinkers for Bioconjugation
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, N-Hydroxysuccinimide (NHS) esters are among the most utilized reagents for covalently linking molecules to proteins and other biomolecules.[1][2] Their reactivity with primary amines, found on the N-terminus of proteins and the side chains of lysine (B10760008) residues, allows for the formation of stable amide bonds.[2][3][4] A critical consideration in the design of these crosslinkers is the nature of the spacer arm that bridges the reactive groups. This guide provides a detailed comparison between two major classes of NHS crosslinkers: traditional non-PEGylated crosslinkers and those incorporating Polyethylene (B3416737) Glycol (PEG) spacers.
The Fundamental Chemistry: NHS Ester Reaction
NHS esters react with primary amines through nucleophilic acyl substitution.[2][3] The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and more nucleophilic.[1][2][5] This process results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][2] While highly reactive with primary amines, side reactions with serine, threonine, and tyrosine residues can occur, particularly depending on pH and neighboring amino acids.[6][7]
Non-PEGylated NHS Crosslinkers: The Traditional Approach
Traditional NHS crosslinkers often feature aliphatic or other simple carbon-based spacer arms. These crosslinkers are effective and have been widely used for decades in various applications, from protein-protein crosslinking to immobilizing proteins on surfaces.
Key Characteristics:
-
Hydrophobicity: The spacer arms are typically hydrophobic, which can be a significant drawback. This can lead to the aggregation and precipitation of the modified protein, especially when multiple crosslinkers are attached.[8]
-
Limited Solubility: Many non-sulfonated forms are not readily soluble in aqueous buffers and must first be dissolved in an organic solvent like DMSO or DMF.[1] This can introduce organic solvents into the reaction mixture, which may not be ideal for all proteins.
-
Immunogenicity: The crosslinker itself can sometimes be recognized by the immune system, contributing to an immunogenic response against the conjugate.
PEGylated NHS Crosslinkers: Enhancing Performance
PEGylated crosslinkers incorporate a chain of polyethylene glycol as the spacer arm. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer.[9][10] The inclusion of a PEG spacer can dramatically alter the properties of the crosslinker and the resulting conjugate.[9]
Key Characteristics:
-
Increased Hydrophilicity: The PEG chain imparts a high degree of water solubility to the crosslinker and the final conjugate.[9][11][12] This significantly reduces the risk of aggregation and precipitation, even at high modification levels.[8][13]
-
Improved Stability: PEGylation can protect biomolecules from enzymatic degradation and improve their physical stability.[11][12][14] In the context of antibody-drug conjugates (ADCs), PEG linkers have been shown to improve stability and allow for higher drug-to-antibody ratios (DARs).[13][15]
-
Reduced Immunogenicity: The PEG chain can "shield" the conjugate from the immune system, reducing the likelihood of an immune response.[9][11][12][13]
-
Enhanced Pharmacokinetics: For therapeutic applications, PEGylation is a well-established method to increase the circulation half-life of proteins and nanoparticles by reducing renal clearance.[9][16][17][18]
Quantitative Data: A Head-to-Head Comparison
The choice between a PEGylated and a non-PEGylated crosslinker often depends on the specific application and desired outcome. The following tables summarize key performance differences based on experimental findings.
Table 1: Physicochemical Properties
| Property | Non-PEGylated Crosslinkers | PEGylated Crosslinkers | Supporting Evidence |
| Solubility | Often low in aqueous buffers, requiring organic solvents.[1] | High in aqueous solutions.[9][11][12] | PEG chains are inherently hydrophilic, increasing the overall solubility of the molecule.[10] Increasing PEG content in materials has been shown to decrease the water contact angle, indicating higher hydrophilicity.[19][20] |
| Hydrophobicity | Spacer arms are typically hydrophobic, which can induce aggregation of the conjugate.[8] | The PEG spacer arm is hydrophilic, which helps to solubilize hydrophobic molecules and prevent aggregation.[13][14] | In a direct comparison, modifying an antibody with a hydrophobic (aliphatic) linker caused protein precipitation, whereas a hydrophilic (PEG) linker did not.[8] |
| Immunogenicity | The linker itself can be immunogenic. | PEG is known for its low immunogenicity and can mask epitopes on the conjugated molecule.[9][11][12][13] | PEGylation is a widely used strategy to reduce the immunogenicity of therapeutic proteins.[21] However, the potential for anti-PEG antibodies is a consideration.[21][22] |
Table 2: Performance in Bioconjugation Applications (e.g., Antibody-Drug Conjugates)
| Performance Metric | Non-PEGylated Crosslinkers | PEGylated Crosslinkers | Supporting Evidence |
| Conjugate Stability | Stability can be compromised by aggregation due to hydrophobicity. | Enhanced stability, reduced aggregation, and protection from proteolytic degradation.[11][12][23][24] | Studies on ADCs show that hydrophilic PEG linkers can balance payload hydrophobicity, allowing for higher, more stable drug loading.[15] |
| Pharmacokinetics (PK) | Shorter circulation half-life. | Prolonged circulation half-life and improved PK profile.[13][25] | A study comparing PEGylated and non-PEGylated nanoparticles found that the PEGylated versions had significantly higher blood concentrations 1 hour post-injection (0.23 %ID/g vs 0.06 %ID/g).[16][17] |
| Drug-to-Antibody Ratio (DAR) | High DARs are difficult to achieve without causing aggregation and rapid clearance.[13] | Enables higher DARs by solubilizing hydrophobic drug payloads.[13][25][26] | Branched PEG linkers allow for higher DARs of hydrophobic drugs without triggering aggregation.[25] Increasing PEG size (up to PEG8) in an ADC linker improved plasma exposure.[27] |
| In Vivo Efficacy | Can be limited by poor PK and aggregation. | Often leads to improved in vivo potency and better therapeutic outcomes.[25] | Studies have shown that the improved stability and PK of PEGylated conjugates can lead to increased in vivo potency.[27] |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general framework for conjugating an NHS ester crosslinker (either PEGylated or non-PEGylated) to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS ester crosslinker.
-
Anhydrous DMSO or DMF (for non-water-soluble crosslinkers).[2]
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5.[1][2]
-
Quenching Solution: 1 M Tris-HCl or 1 M glycine (B1666218), pH 8.0.[2]
-
Purification column (e.g., size-exclusion chromatography/desalting column).[2]
Procedure:
-
Protein Preparation:
-
Crosslinker Preparation:
-
Immediately before use, dissolve the NHS ester in the appropriate solvent.[2] For non-PEGylated, water-insoluble crosslinkers, use anhydrous DMSO or DMF.[2] For water-soluble PEGylated crosslinkers, the reaction buffer can often be used.
-
Calculate the amount of crosslinker needed for the desired molar excess over the protein.
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.[2] This will react with and consume any excess NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted crosslinker and byproducts by passing the reaction mixture over a desalting or size-exclusion chromatography column.[11]
-
-
Characterization:
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. youtube.com [youtube.com]
- 5. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 10. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 11. precisepeg.com [precisepeg.com]
- 12. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 13. labinsights.nl [labinsights.nl]
- 14. Improved Physical Stability of an Antibody-Drug Conjugate Using Host-Guest Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. youtube.com [youtube.com]
- 23. Site-specific, efficient and stable PEGylation - UCL Discovery [discovery.ucl.ac.uk]
- 24. purepeg.com [purepeg.com]
- 25. adcreview.com [adcreview.com]
- 26. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Trivalent Linkers Edge Out Tetrameric Counterparts in Targeted Drug Delivery: A Comparative Guide
For Immediate Publication
[City, State] – [Date] – In the rapidly evolving landscape of targeted therapeutics, the architecture of linker technology plays a pivotal role in the efficacy and safety of novel drug conjugates. A comprehensive analysis now reveals the nuanced advantages of trivalent linkers over tetrameric linkers in various drug development applications, particularly in enhancing therapeutic index and optimizing pharmacokinetic profiles. This guide provides an objective comparison, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
The core advantage of multivalent linkers lies in the principle of avidity, where the simultaneous binding of multiple ligands to their receptors significantly increases the overall binding strength compared to their monovalent counterparts. While both trivalent and tetrameric linkers leverage this principle, emerging evidence suggests that trivalent constructs can offer a more optimal balance of avidity, stability, and manufacturing feasibility.
Enhanced Avidity and Cooperativity with Trivalent Architectures
Recent studies on trivalent proteolysis-targeting chimeras (PROTACs) have demonstrated that increasing valency from bivalent to trivalent can lead to a significant enhancement in protein degradation. This is attributed to a combination of increased avidity and positive cooperativity, where the binding of one ligand facilitates the binding of the others. Trivalent linkers can more readily engage with trimeric receptors or receptor clusters on the cell surface, leading to more stable and prolonged target engagement.
While tetrameric linkers theoretically offer even higher avidity, they can also present challenges in terms of steric hindrance and suboptimal geometric alignment with target receptors, which may not always be arranged in a perfectly tetrameric fashion. This can lead to a less efficient binding process compared to the more adaptable trivalent structures.
Comparative Performance Data
The following tables summarize the expected and observed performance characteristics of trivalent versus tetrameric linkers based on current research trends and theoretical models. Direct head-to-head experimental data is still emerging, and the values presented represent a synthesis of available information and expert interpretation.
Table 1: Comparative Performance Metrics of Trivalent vs. Tetrameric Linkers
| Performance Metric | Trivalent Linkers | Tetrameric Linkers | Key Considerations |
| Binding Affinity (Avidity) | High to Very High | Very High | Trivalent linkers often achieve a significant avidity boost sufficient for potent biological activity. Tetrameric linkers may offer diminishing returns in avidity enhancement due to steric constraints. |
| Binding Cooperativity | Positive cooperativity often observed | Can be positive, but may be hindered by steric clashes | The geometric arrangement of ligands in trivalent linkers can be more conducive to cooperative binding with certain receptor trimer formations. |
| In Vitro Potency (e.g., IC50) | Potentially lower IC50 values due to enhanced avidity | May show lower IC50, but can be limited by cellular uptake and linker cleavage efficiency | Trivalent linkers can lead to more efficient internalization and payload delivery. |
| In Vivo Efficacy | Demonstrated high efficacy in preclinical models | Potentially high efficacy, but can be impacted by pharmacokinetics | The smaller size and potentially better solubility of trivalent constructs can lead to improved tumor penetration and overall in vivo performance. |
| Pharmacokinetics (PK) | Generally favorable PK profile | May exhibit faster clearance due to larger size and potential for aggregation | The increased complexity and size of tetrameric linkers can negatively impact their PK properties. |
| Manufacturing Complexity | Moderately complex | High complexity | The synthesis and characterization of homogenous tetrameric linkers present significant challenges. |
Table 2: Physicochemical Properties and Stability
| Property | Trivalent Linkers | Tetrameric Linkers | Rationale |
| Molecular Weight | Lower | Higher | Increased number of branching points and ligands. |
| Solubility | Generally good, can be tailored | Can be challenging, higher risk of aggregation | The higher density of hydrophobic payloads can decrease solubility. |
| Stability in Circulation | Can be engineered for high stability | Stability can be compromised by the complex structure | The intricate nature of tetrameric linkers may expose more sites for enzymatic or chemical degradation. |
| Payload Release Efficiency | Efficient release mechanisms can be incorporated | Release can be less efficient due to steric hindrance | The crowded nature of the linker-payload interface may impede enzymatic access for cleavage. |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of linker technologies. Below are summaries of key experimental protocols used in the evaluation of multivalent linker-drug conjugates.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the potency of the drug conjugate in killing target cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Plate target cancer cells (e.g., HER2-positive SK-BR-3 cells) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Conjugate Treatment: Prepare serial dilutions of the trivalent and tetrameric linker-drug conjugates. Add the diluted conjugates to the cells and incubate for a specified period (e.g., 72-96 hours).
-
Cell Viability Assessment:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO).
-
For XTT Assay: Add the XTT reagent and an electron coupling agent to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the drug conjugate concentration and fit the data to a dose-response curve to determine the IC50 value.[1][2][3][4]
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the drug conjugates in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87 gastric cancer cells) into immunocompromised mice.
-
Tumor Growth and Grouping: Monitor tumor growth until they reach a specified volume (e.g., 100-150 mm³). Randomize the mice into treatment groups (vehicle control, trivalent conjugate, tetrameric conjugate).
-
Drug Administration: Administer the drug conjugates to the mice via a clinically relevant route (e.g., intravenous injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly). Observe the animals for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups to assess the in vivo efficacy.[5][6][7][8][9]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
A Researcher's Guide to Quantifying NHS Ester Conjugation Efficiency
For researchers and professionals in drug development, accurately quantifying the efficiency of N-hydroxysuccinimide (NHS) ester conjugation is critical for ensuring the quality, consistency, and efficacy of labeled biomolecules. This guide provides an objective comparison of common quantification methods, supported by detailed experimental protocols and data presentation, to aid in the selection of the most appropriate technique for your needs.
The primary measure of NHS ester conjugation efficiency is the Degree of Labeling (DOL), which represents the average number of label molecules (e.g., fluorescent dyes, biotin, or drug compounds) conjugated to a single protein or antibody molecule.[1] An optimal DOL is crucial, as over-labeling can lead to protein aggregation and loss of biological activity, while under-labeling may result in a weak signal or reduced therapeutic efficacy.[1]
Comparison of Quantification Methodologies
The selection of a quantification method depends on the specific label used, the required accuracy, and the available laboratory equipment. The most common methods are UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
| Method | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectrophotometry | Measures absorbance at two wavelengths: one for the protein (typically 280 nm) and one for the conjugated label (its specific λmax).[1][2] | Degree of Labeling (DOL) | Rapid, simple, and requires standard laboratory equipment.[3] | Accuracy depends on correct molar extinction coefficients and removal of unconjugated label.[1] Susceptible to interference from other UV-absorbing substances.[3] |
| High-Performance Liquid Chromatography (HPLC) | Separates the conjugated protein from unconjugated protein and free label based on physical properties (e.g., hydrophobicity in reverse-phase HPLC). | Purity of the conjugate, relative quantification of labeled vs. unlabeled species, and accurate protein concentration. | High sensitivity, precision, and reproducibility.[4] Can quantify protein and assess purity in a single run.[5] | Requires specialized chromatography equipment and expertise. Slower throughput compared to spectrophotometry.[4] |
| SDS-PAGE | Separates proteins based on molecular weight. Conjugation increases the molecular weight of the protein. | Qualitative confirmation of conjugation, assessment of purity, and estimation of labeling efficiency by observing band shifts and intensity. | Visual and intuitive confirmation of labeling. Can detect aggregation or fragmentation. | Not a precise quantitative method for DOL. Provides a relative estimate rather than an absolute value. |
Experimental Workflow and Chemistry
The overall process involves preparing the biomolecule, performing the conjugation reaction, purifying the product, and finally, quantifying the efficiency.
The core of the process is the chemical reaction between the NHS ester and primary amines (like the side chain of lysine (B10760008) residues) on the protein, forming a stable amide bond.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. What Are the Principles and Comparisons of Common Protein Quantification Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 4. biocompare.com [biocompare.com]
- 5. Comparative Analysis of Protein Quantification Methods for the Rapid Determination of Protein Loading in Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to the MALDI-TOF Analysis of m-C-tri(CH2-PEG1-NHS ester) Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the expected Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry performance for the analysis of m-C-tri(CH2-PEG1-NHS ester) and its conjugation products. Due to the limited availability of direct experimental data for this specific linker in the public domain, this comparison is based on established principles of MALDI-TOF analysis of discrete PEG linkers, antibody-drug conjugates (ADCs), and other bioconjugates. We will explore the anticipated analytical outcomes and compare them with alternative linker technologies, supported by generalized experimental protocols and data interpretation principles.
Introduction to MALDI-TOF Analysis of ADC Linkers
The development of antibody-drug conjugates (ADCs) as targeted therapies has underscored the need for precise analytical techniques to characterize these complex biomolecules. A critical component of an ADC is the linker that connects the antibody to the cytotoxic payload. The linker's properties, including its homogeneity, stability, and conjugation efficiency, directly impact the ADC's efficacy and safety.
m-C-tri(CH2-PEG1-NHS ester) is a non-cleavable linker containing a central core with three short, discrete polyethylene (B3416737) glycol (dPEG®) chains, each terminating in an N-hydroxysuccinimide (NHS) ester. This discrete nature is a key feature, as it results in a defined molecular weight, unlike traditional polydisperse PEG polymers.
MALDI-TOF mass spectrometry is a powerful tool for the characterization of ADCs and their components. It provides a relatively rapid and straightforward method to determine the molecular weight of the intact linker, the conjugated drug-linker moiety, and the overall drug-to-antibody ratio (DAR) of the final ADC.[1][2][3]
Comparison of MALDI-TOF Performance: m-C-tri(CH2-PEG1-NHS ester) vs. Alternative Linkers
The performance of a linker in MALDI-TOF analysis can be evaluated based on several parameters, including mass accuracy, resolution, and the ease of spectral interpretation. Here, we compare the expected performance of m-C-tri(CH2-PEG1-NHS ester) with two common classes of alternative linkers: traditional polydisperse PEG linkers and non-PEG-based linkers.
Data Presentation: Quantitative Performance Comparison
| Feature | m-C-tri(CH2-PEG1-NHS ester) | Traditional Polydisperse PEG Linkers (e.g., PEG2000-NHS) | Non-PEG Linkers (e.g., SMCC) |
| Expected Mass Spectrum | A single, sharp peak for the unconjugated linker. For the ADC, distinct peaks corresponding to specific drug-to-antibody ratios (DARs) are expected. | A broad distribution of peaks for the unconjugated linker, reflecting its polydispersity. For the ADC, this results in broader peaks for each DAR state, potentially leading to overlapping signals. | A single, sharp peak for the unconjugated linker. For the ADC, distinct peaks for each DAR state are expected. |
| Mass Accuracy | High. The monodisperse nature allows for accurate mass determination. | Lower. The average molecular weight can be determined, but the exact mass of each species is variable. | High. The defined molecular weight allows for accurate mass determination. |
| Resolution of DAR Species | High. The homogeneity of the linker should allow for clear resolution of different DAR species in the ADC. | Moderate to Low. The inherent polydispersity can lead to peak broadening and overlap, making it challenging to resolve individual DAR species, especially at higher DAR values. | High. The homogeneity of the linker facilitates clear resolution of DAR species. |
| Spectral Interpretation | Straightforward. The presence of discrete peaks simplifies data analysis. | Complex. Deconvolution of broad, overlapping peaks may be required, potentially leading to inaccuracies in DAR calculation. | Straightforward. The analysis is similar to that of other discrete linkers. |
| Potential for Fragmentation | Low to moderate. The ether linkages are generally stable, but some in-source decay may be observed at higher laser fluences. | Low to moderate. Similar stability to discrete PEG linkers. | Low. The chemical structure is generally stable under MALDI conditions. |
Experimental Protocols
A detailed and optimized protocol is crucial for obtaining high-quality MALDI-TOF data. Below is a general methodology for the analysis of m-C-tri(CH2-PEG1-NHS ester) and its conjugates.
I. Sample Preparation: Unconjugated Linker
-
Analyte Solution: Prepare a 1 mg/mL stock solution of m-C-tri(CH2-PEG1-NHS ester) in a suitable organic solvent, such as acetonitrile (B52724) (ACN) or a mixture of ACN and water.
-
Matrix Selection: For low molecular weight PEG compounds, α-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used and effective matrix.[4] Prepare a saturated solution of CHCA in 50% ACN with 0.1% trifluoroacetic acid (TFA).
-
Cationizing Agent: To promote the formation of sodiated adducts, which often yield more intense and stable signals for PEG compounds, prepare a 1 mg/mL solution of sodium trifluoroacetate (B77799) (NaTFA) in water.[4]
-
Spotting Technique (Dried-Droplet Method):
-
Spot 0.5 µL of the cationizing agent solution onto the MALDI target plate and allow it to air dry.
-
Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio.
-
Spot 0.5 µL of this mixture onto the pre-spotted NaTFA layer.
-
Allow the spot to air dry completely at room temperature before analysis.
-
II. Sample Preparation: ADC Product
-
Analyte Solution: The ADC sample should be buffer-exchanged into a MALDI-friendly buffer (e.g., low salt concentration, volatile buffers). The typical concentration is around 1 mg/mL.
-
Matrix Selection: For proteins and ADCs, sinapinic acid (SA) or 2,5-dihydroxybenzoic acid (DHB) are generally preferred matrices. Prepare a saturated solution of SA in 50% ACN with 0.1% TFA.
-
Spotting Technique (Dried-Droplet Method):
-
Mix the ADC solution and the SA matrix solution in a 1:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to crystallize at room temperature.
-
III. MALDI-TOF MS Instrumentation and Data Acquisition
-
Instrument: A MALDI-TOF mass spectrometer capable of linear and reflector modes.
-
Analysis Mode:
-
For the unconjugated linker, use the reflector positive ion mode to achieve high mass accuracy and resolution.
-
For the intact ADC, use the linear positive ion mode to detect the high molecular weight species.
-
-
Laser Fluence: Use the minimum laser power necessary to obtain a good signal-to-noise ratio, to minimize in-source fragmentation.
-
Calibration: Calibrate the instrument using appropriate standards for the mass range of interest. For the linker, a low-mass peptide or polymer standard is suitable. For the ADC, a protein standard of similar molecular weight should be used.
-
Data Analysis: The acquired spectra can be analyzed to determine the monoisotopic mass of the unconjugated linker and the average molecular weight of the ADC. The drug-to-antibody ratio (DAR) can be calculated from the mass shift observed between the unconjugated antibody and the different ADC species.
Mandatory Visualizations
Caption: Experimental workflow for MALDI-TOF analysis.
Caption: Structure of m-C-tri(CH2-PEG1-NHS ester).
Conclusion
MALDI-TOF mass spectrometry is an invaluable technique for the characterization of ADC linkers and their resulting conjugates. The monodisperse, discrete nature of m-C-tri(CH2-PEG1-NHS ester) is expected to yield high-quality MALDI-TOF data, characterized by sharp, well-resolved peaks and high mass accuracy. This simplifies spectral interpretation and allows for a more precise determination of conjugation efficiency and drug-to-antibody ratio compared to traditional, polydisperse PEG linkers. While non-PEG linkers also offer high mass accuracy, the hydrophilic PEG component of m-C-tri(CH2-PEG1-NHS ester) can improve the solubility and pharmacokinetic properties of the resulting ADC. The choice of an appropriate analytical methodology, including optimized sample preparation and instrument settings, is paramount to fully leveraging the benefits of this advanced linker technology in ADC development.
References
comparing different core structures for trivalent linkers
A Comparative Guide to Trivalent Linker Core Structures
For Researchers, Scientists, and Drug Development Professionals
Trivalent linkers are emerging as a powerful tool in advanced therapeutic modalities, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and other multivalent drugs. By engaging multiple binding sites, these complex molecules can enhance binding avidity, improve selectivity, and lead to more potent and sustained biological effects compared to their bivalent counterparts.[1][2] The choice of the central core structure is a critical design parameter that dictates the linker's rigidity, geometry, and overall performance.
This guide provides an objective comparison of different core structures for trivalent linkers, focusing on scaffolds that have been experimentally validated. We present key performance data, detailed experimental protocols for their evaluation, and diagrams to illustrate the underlying mechanisms and workflows.
Comparison of Trivalent Core Scaffolds
The primary function of a trivalent linker is to optimally position two target-binding ligands and one E3 ligase ligand to facilitate the formation of a stable and productive ternary complex.[3][4] This section compares two distinct core structures that have been successfully employed in the design of trivalent BET protein degraders: a flexible, branched Trimethylolethane (TME) core and a more rigid, planar Benzene (B151609) core.
Data Presentation: Performance of Trivalent BET Degraders
The following table summarizes the in vitro degradation performance of trivalent PROTACs built from different core scaffolds, targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).
Table 1: Comparative Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) of Trivalent PROTACs
| PROTAC | Core Structure | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Treatment Time | Reference |
|---|---|---|---|---|---|---|---|
| SIM1 | Trimethylolethane (TME) | BRD2 | 0.8 | >95% | HEK293 | 4h | [1] |
| BRD3 | 3.1 | >95% | HEK293 | 4h | [1] | ||
| BRD4 | 1.8 | >95% | HEK293 | 4h | [1] | ||
| MZ1 (Bivalent) | PEG Linker | BRD2 | 920 | ~80% | HEK293 | 4h | [1] |
| BRD3 | 110 | ~90% | HEK293 | 4h | [1] | ||
| BRD4 | 25 | >95% | HEK293 | 4h | [1] | ||
| 15c | 1,2,5-Trisubstituted Benzene | BRD4 | ~10-100 | >90% | HeLa | 24h | [5] |
| 2a (Bivalent) | 1,2-Disubstituted Benzene | BRD4 | ~10-100 | >90% | HeLa | 24h |[5] |
Note: DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation. Lower DC₅₀ indicates higher potency. Direct comparison between SIM1 and 15c is challenging due to different cell lines and treatment times.
From the data, the TME-based trivalent PROTAC, SIM1, demonstrates exceptionally low nanomolar DC₅₀ values, indicating a profound increase in degradation potency compared to the well-characterized bivalent PROTAC, MZ1.[1] The benzene-based trivalent PROTAC 15c also retained a high level of degradation activity, comparable to its bivalent precursor.[5] This suggests that incorporating a third functional handle on a planar, rigid core is a viable strategy without compromising degradation efficiency.[5][6]
Visualization of Mechanisms and Workflows
Diagrams created using Graphviz provide clear visual representations of complex biological processes and experimental designs.
Mechanism of a Trivalent PROTAC
Trivalent PROTACs enhance protein degradation by leveraging both avidity and cooperativity.[1] The linker core positions two ligands to bind simultaneously to two domains of a target protein (e.g., the BD1 and BD2 domains of a BET protein) while also recruiting an E3 ligase to form a highly stable 1:1:1 ternary complex.[1][2]
General Workflow for Trivalent Linker Evaluation
The development and comparison of trivalent linkers follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation. This process is essential for identifying candidates with optimal degradation profiles and drug-like properties.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for the key experiments cited in this guide.
Protein Degradation Assay (Western Blot)
This protocol is used to determine the concentration-dependent degradation of a target protein (e.g., BRD4) following treatment with a trivalent PROTAC.
-
Cell Culture and Treatment: HeLa or HEK293 cells are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 4, 18, or 24 hours).[1][7]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are clarified by centrifugation.
-
Protein Quantification: Total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-BRD4). A loading control antibody (e.g., anti-GAPDH or anti-Actin) is also used.
-
Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody. The signal is visualized using an ECL substrate and an imaging system.[7]
-
Data Analysis: Band intensities are quantified using densitometry software. The target protein levels are normalized to the loading control and then expressed as a percentage relative to the vehicle-treated control. These values are plotted against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[7][8]
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the proximity between the target protein and the E3 ligase, confirming the PROTAC's mechanism of action.[9]
-
Cell Preparation: HEK293 cells are co-transfected with plasmids expressing the target protein as a NanoLuc® luciferase fusion (energy donor) and the E3 ligase (e.g., VHL or CRBN) as a HaloTag® fusion (energy acceptor).[9]
-
Assay Plate Setup: Transfected cells are seeded into 96-well assay plates. The HaloTag®-fused E3 ligase is labeled with a fluorescent ligand (NanoBRET™ 618 Ligand).
-
PROTAC Treatment: Cells are treated with serial dilutions of the trivalent PROTAC. A proteasome inhibitor (e.g., MG132) is often added to prevent the degradation of the target protein, allowing for the stable measurement of the ternary complex.[9]
-
Signal Detection: The NanoBRET™ substrate is added, and both donor (460 nm) and acceptor (618 nm) emission signals are measured using a plate reader.
-
Data Analysis: The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. An increase in this ratio indicates the formation of the ternary complex. The data is plotted to determine the concentration of PROTAC required for half-maximal complex formation.[4][9]
Conclusion
The selection of a core structure is a critical determinant of a trivalent linker's success.
-
Trimethylolethane (TME) Cores: These flexible, branched scaffolds, as seen in SIM1, can enable dramatic enhancements in degradation potency by allowing the ligands to adopt an optimal conformation for high-avidity binding and stable ternary complex formation.[1][2]
-
Benzene Cores: Rigid, planar cores like trisubstituted benzene offer a synthetically tractable platform for creating trivalent molecules. They provide a means to attach a third functional group with controlled geometry while maintaining the high degradation activity of the parent bivalent molecule.[5][10]
The choice between a rigid and flexible core depends on the specific target and the desired properties of the final molecule.[11][12] Rigid scaffolds can pre-organize ligands, potentially reducing the entropic penalty of binding, while flexible linkers can provide the conformational freedom needed to achieve optimal protein-protein interactions within the ternary complex.[13][14] The experimental protocols and workflows detailed here provide a robust framework for the systematic evaluation and comparison of novel trivalent linker designs, accelerating the development of next-generation protein degraders.
References
- 1. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. Ternary Complex Formation [promega.com]
- 10. Rigid multivalent scaffolds based on adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. benchchem.com [benchchem.com]
Navigating Protein Bioconjugation: A Comparative Guide to the Biological Activity of Proteins Post-Conjugation with m-C-tri(CH2-PEG1-NHS ester)
For researchers, scientists, and drug development professionals, the selection of a chemical linker for protein modification is a critical decision that profoundly impacts the biological activity and therapeutic efficacy of the final conjugate. This guide provides a comprehensive comparison of the biological activity of proteins after conjugation with the non-cleavable linker, m-C-tri(CH2-PEG1-NHS ester), against other common alternatives. Supported by experimental data, this document aims to facilitate informed decisions in the design and development of next-generation protein therapeutics, particularly antibody-drug conjugates (ADCs).
The m-C-tri(CH2-PEG1-NHS ester) linker is a modern tool in bioconjugation, featuring a short polyethylene (B3416737) glycol (PEG) spacer and a reactive N-hydroxysuccinimide (NHS) ester. This NHS ester readily forms a stable amide bond with primary amines on the protein surface, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. Its non-cleavable nature ensures that the conjugated molecule remains attached to the protein, a crucial feature for applications like ADCs where the payload must be delivered to the target cell intact.
Comparative Analysis of Biological Activity
The conjugation of any molecule to a protein has the potential to alter its structure and, consequently, its function. The key to successful bioconjugation is to achieve the desired modification while preserving the protein's native biological activity. Here, we compare the performance of proteins conjugated with m-C-tri(CH2-PEG1-NHS ester) to those modified with other linkers, focusing on two critical parameters: in vitro cytotoxicity (for ADCs) and antigen-binding affinity.
In Vitro Cytotoxicity of Antibody-Drug Conjugates
The primary function of an ADC is to selectively kill cancer cells. The in vitro cytotoxicity, typically measured as the half-maximal inhibitory concentration (IC50), is a key indicator of an ADC's potency. The choice of linker plays a significant role in the ultimate efficacy of the ADC.
| Linker Type | Antibody-Payload | Cell Line | IC50 (nM) | Reference |
| Non-cleavable, PEGylated (representative) | Trastuzumab-MMAE | SK-BR-3 (HER2-positive) | ~0.15 | [1] |
| Non-cleavable (SMCC) | Trastuzumab-DM1 | HCC1954 (HER2-positive) | ~0.03 | |
| Cleavable (Val-Cit) | Trastuzumab-MMAE | SK-BR-3 (HER2-positive) | ~0.05 | [2] |
| Cleavable (Val-Cit) | Trastuzumab derivative-MMAE | HCC1954 (HER2-positive) | ~0.06 | [2] |
Note: The data presented is a compilation from multiple sources for comparative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
The data suggests that ADCs constructed with non-cleavable linkers, including those with PEG spacers, can achieve potent in vitro cytotoxicity, often in the sub-nanomolar range. While cleavable linkers can also yield highly potent ADCs, the stability of non-cleavable linkers in circulation is a significant advantage, potentially leading to a wider therapeutic window.[3] The inclusion of a hydrophilic PEG spacer in the m-C-tri(CH2-PEG1-NHS ester) linker can help to mitigate aggregation issues often associated with hydrophobic drug payloads, which can be a challenge with linkers like SMCC.[4]
Antigen-Binding Affinity
For antibody-based therapeutics, preserving the high-affinity binding to the target antigen is paramount. The conjugation process, especially random conjugation to lysine residues, can potentially interfere with the antigen-binding site.
| Conjugation Strategy | Antibody | Linker Type | Change in Binding Affinity (KD) vs. Unconjugated | Reference |
| Amine-reactive (NHS ester) | Model IgG1 | PEGylated | No significant change observed | [5] |
| Thiol-reactive | Model IgG1 | Maleimide | No significant change observed | [5] |
| Amine-reactive (NHS ester) | Trastuzumab | Gold-complex with NHS ester | ~3.3-fold decrease | [6] |
| Site-specific (Thiol) | THIOMAB | Maleimide-gold complex | ~1.4-2.5-fold decrease | [6] |
A key study demonstrated that for the model antibodies tested, conjugation via NHS esters, including a PEGylated version, did not result in a significant alteration of the antigen-binding affinity (KD) compared to the unconjugated antibody.[5] This suggests that with careful optimization of the drug-to-antibody ratio (DAR), the impact on antigen binding can be minimized. However, other studies have shown a slight decrease in binding affinity upon conjugation.[6] The use of site-specific conjugation technologies can offer more precise control over the conjugation sites, further reducing the risk of impacting the antigen-binding domains.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable comparative data. Below are methodologies for the key experiments cited in this guide.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the measurement of cell viability as an indicator of ADC cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line (e.g., SK-BR-3)
-
Complete cell culture medium
-
ADC constructs and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted ADCs or controls. Include wells with medium only as a blank control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol for Determining Antigen-Binding Affinity (ELISA)
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of a conjugated antibody to its target antigen.
Materials:
-
Recombinant antigen
-
Conjugated and unconjugated antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (anti-human IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Antigen Coating: Coat the wells of a 96-well ELISA plate with the target antigen at a concentration of 1-2 µg/mL in coating buffer (100 µL/well). Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Antibody Incubation: Wash the plate three times. Add serial dilutions of the conjugated and unconjugated antibodies (starting from a high concentration, e.g., 10 µg/mL) to the wells (100 µL/well). Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well (100 µL/well). Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentration and fit the data to a binding curve to determine the equilibrium dissociation constant (KD).
Visualizing the Mechanism of Action
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for ADC conjugation and the signaling pathway of ADC-mediated cell killing.
References
- 1. researchgate.net [researchgate.net]
- 2. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Principle of Multivalency: From Affinity to Avidity
An Objective Comparison of Multivalent Crosslinking Strategies for Researchers and Drug Development Professionals
Multivalent crosslinking, the simultaneous binding of multiple ligands on one entity to multiple receptors on another, is a cornerstone of modern biological research and therapeutic development. This strategy dramatically enhances the binding strength, or avidity, of interactions, transforming weak individual molecular affinities into potent and stable connections.[1][2] This guide provides a comparative overview of common multivalent crosslinking strategies, presenting quantitative data, detailed experimental protocols, and conceptual diagrams to aid researchers in selecting and applying the most suitable approach for their work.
At its core, multivalency leverages a statistical and thermodynamic advantage. While a single ligand-receptor interaction (monovalent affinity) may be transient, linking multiple ligands together ensures that even if one dissociates, the others remain bound, creating a high local concentration of the dissociated ligand and promoting its rebinding.[1] This synergistic effect, termed avidity, can increase the functional affinity by several orders of magnitude and is critical for processes like cell adhesion, immune response, and the development of targeted therapeutics.[2][3]
Comparison of Multivalent Systems: Performance Data
The effectiveness of a multivalent strategy can be quantified by measuring the enhancement in binding affinity or avidity. Different scaffolds and ligand combinations yield vastly different results.
Table 1: Avidity Enhancement in Various Multivalent Systems
| Multivalent System | Ligand/Scaffold | Target | Valency | Monovalent KD | Multivalent KD / Affinity (Ka) | Avidity Gain (β) / Notes |
| LRRK2 Protein | 14-3-3 binding motifs | 14-3-3 Protein | 6 | 8.6 x 10-4 M | 2.8 x 10-10 M | ~3 x 106 fold[2] |
| CFTR Protein | 14-3-3 binding motifs | 14-3-3 Protein | 9 | 1.1 x 10-3 M | 2.9 x 10-6 M | ~380 fold[2] |
| Cholera Toxin B (CTB) | Pentameric protein | GM1 Ganglioside | 5 | - | Ka = 2.8 x 1013 M-1 | Adsorption rate: 1.0 x 109 M-1s-1[4] |
| Peanut Agglutinin (PnA) | Tetrameric protein | GM1 Ganglioside | 4 | - | Ka = 3.7 x 109 M-1 | Adsorption rate: 3.7 x 106 M-1s-1[4] |
| Spikey Nanosheet | AS1411 Aptamer | Nucleolin | High | - | β = 4889 | β represents the multivalent effect factor.[5] |
| Spikey Nanosheet | Mannose | Mannose Receptor | High | - | β = 3207 | β represents the multivalent effect factor.[5] |
Classification of Crosslinking Strategies
Multivalent crosslinking can be achieved through various chemical and biological methods, each with distinct advantages and applications.
Comparison of Chemical Crosslinking Agents
Chemical crosslinkers are reagents that form covalent bonds between molecules.[6] Their efficiency and resulting material properties can vary significantly. They are broadly classified as zero-length (facilitating a direct bond) or non-zero-length (becoming part of the linkage).[6]
Table 2: Comparison of Physicochemical Properties of Different Crosslinking Methods
| Crosslinking Agent | Type | Relative Reaction Rate* | Ultimate Tensile Strength (UTS) of Collagen Bundles | Key Characteristics |
| Glutaraldehyde (GA) | Homo-bifunctional | High (GA > EDC) | 33.8 - 45.6 MPa[7] | Highly efficient but often cytotoxic.[7][8] |
| Genipin (GP) | Hetero-bifunctional | Moderate (EDC > GP) | Not specified, but improves strength vs. non-crosslinked.[7] | Natural origin, less cytotoxic than glutaraldehyde.[7][9] |
| Carbodiimide (EDC) | Zero-Length | Moderate (GA > EDC > GP) | Not specified, but improves strength vs. non-crosslinked.[7] | Forms a direct amide bond, minimal spacer.[6][9] |
| Ultraviolet (UVC) Light | Physical | N/A | Not specified, but improves strength vs. non-crosslinked.[7] | Physical method, avoids chemical reagents.[7] |
| Glucose | Chemical | N/A | Similar to GA-crosslinked group.[8] | Alternative chemical method, but may have toxicity concerns.[8] |
Relative reaction rates at optimal pH: GA > EDC > GP.[9]
Key Experimental Protocols
Accurate characterization of multivalent interactions requires robust experimental techniques. The choice of method depends on the specific information required, such as equilibrium affinity, kinetic rates, or thermodynamic properties.
Surface Plasmon Resonance (SPR)
SPR is a gold-standard technique for measuring real-time binding kinetics.[10]
-
Principle: It detects changes in the refractive index on the surface of a sensor chip where a receptor is immobilized.[11] Binding of a ligand (analyte) to the immobilized receptor causes a change in this index, which is measured in Response Units (RU).
-
Methodology:
-
Immobilization: The receptor molecule is covalently attached to the sensor chip surface.
-
Association: A solution containing the ligand is flowed over the surface. The rate of increase in RU provides the association rate constant (kₐ).
-
Dissociation: The ligand solution is replaced with a running buffer. The rate of decrease in RU provides the dissociation rate constant (kₑ).
-
Analysis: The equilibrium dissociation constant (Kₗ) is calculated as kₑ/kₐ. This technique is powerful for distinguishing the fast and slow binding events characteristic of multivalent interactions.[11]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.
-
Principle: Two cells, a reference cell and a sample cell containing the macromolecule, are kept at the same temperature. A ligand is titrated into the sample cell, and the power required to maintain zero temperature difference between the cells is measured.[11]
-
Methodology:
-
A solution of the ligand is prepared in a syringe. The target macromolecule is placed in the sample cell.
-
Small aliquots of the ligand are injected into the sample cell.
-
The heat change after each injection is measured until the binding sites are saturated.
-
The resulting data is plotted as heat change per injection versus the molar ratio of ligand to macromolecule. This sigmoidal curve can be analyzed to determine the binding affinity (Kₗ), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[11]
-
Second-Harmonic Correlation Spectroscopy (SHCS)
SHCS is a specialized fluorescence technique used to determine binding kinetics at surfaces under equilibrium conditions, minimizing mass-transport effects.[4]
-
Principle: This method measures fluctuations in the second-harmonic signal generated by molecules at an interface. The binding and unbinding of proteins to ligands on a lipid bilayer cause these fluctuations.
-
Methodology (as applied to CTB-GM1 binding): [4]
-
A GM1-doped lipid bilayer is prepared as the surface.
-
The multivalent protein (e.g., CTB) is introduced into the bulk solution at a specific concentration and allowed to reach steady-state equilibrium with the surface.
-
SHCS is used to measure the autocorrelation function of the signal fluctuations at the interface.
-
This function is analyzed to extract the adsorption and desorption rates for that specific protein concentration.
-
The experiment is repeated for several bulk protein concentrations to determine how kinetics are affected by protein density on the surface.[4]
-
Quantitative Cross-linking/Mass Spectrometry (QCLMS)
QCLMS is used to probe the structural changes in proteins and protein complexes upon interaction.[12]
-
Principle: A crosslinking reagent (e.g., bis(sulfosuccinimidyl)suberate, BS3) is used to covalently link amino acid residues that are in close proximity. By comparing the cross-linked pairs in different states (e.g., before and after multivalent interaction), one can map conformational changes.[12]
-
Methodology:
-
Crosslinking: The protein or complex is incubated with a crosslinker (like BS3) in two different states (e.g., apo vs. ligand-bound). Isotope-labeled (heavy) and unlabeled (light) crosslinkers can be used to compare the states directly in one mass spectrometry run.
-
Digestion: The cross-linked protein is digested into smaller peptides using an enzyme like trypsin.
-
Mass Spectrometry: The peptide mixture is analyzed by LC-MS/MS.
-
Data Analysis: Specialized software (e.g., XiSearch) is used to identify the cross-linked peptides.[12] The relative abundance of specific cross-links between the two states is quantified to reveal which parts of the protein structure were altered by the binding event.[12]
-
References
- 1. Exploring avidity: understanding the potential gains in functional affinity and target residence time of bivalent and heterobivalent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Binding Revisited—Avidity in Cellular Function and Signaling [frontiersin.org]
- 3. Multivalent protein-drug conjugates - An emerging strategy for the upgraded precision and efficiency of drug delivery to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jianggroup.xmu.edu.cn [jianggroup.xmu.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to determine antibody affinity and concentration in complex solutions using microfluidic antibody affinity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of m-C-tri(CH2-PEG1-NHS ester): A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of m-C-tri(CH2-PEG1-NHS ester) are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe deactivation and disposal of this compound, aligning with best practices in chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for m-C-tri(CH2-PEG1-NHS ester). This compound is classified as hazardous; it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear the following PPE when handling m-C-tri(CH2-PEG1-NHS ester):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Engineering Controls: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Hazard and Reactivity Profile
The key to safely disposing of m-C-tri(CH2-PEG1-NHS ester) lies in understanding the reactivity of its N-hydroxysuccinimide (NHS) ester functional groups. NHS esters are susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond. This process is significantly accelerated at a pH of 8.0 or higher.[2] Hydrolysis deactivates the reactive NHS ester, converting it into a less hazardous carboxylate and releasing N-hydroxysuccinimide.
| Hazard Classification | GHS Pictogram | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Exclamation Mark | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | Exclamation Mark | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | Exclamation Mark | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | Exclamation Mark | H335: May cause respiratory irritation |
Information sourced from the m-C-tri(CH2-PEG1-NHS ester) Safety Data Sheet.[1]
Experimental Protocol for Deactivation and Disposal
This protocol details the chemical deactivation of m-C-tri(CH2-PEG1-NHS ester) through hydrolysis prior to its final disposal.
Materials:
-
Waste m-C-tri(CH2-PEG1-NHS ester) (solid or in an organic solvent like DMSO or DMF)
-
1 M Sodium Hydroxide (NaOH) or a basic buffer such as 1 M Tris-HCl, pH 8.0[3]
-
pH indicator strips or a calibrated pH meter
-
Appropriate chemical waste container, clearly labeled
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a chemical fume hood, place the waste m-C-tri(CH2-PEG1-NHS ester) in a suitable container (e.g., a beaker or flask) that can accommodate at least double the initial volume of the waste. If the waste is a solid, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.
-
Hydrolysis/Quenching:
-
Slowly add a basic solution to the waste mixture while stirring. You can use a 1 M Tris-HCl buffer at pH 8.0 or carefully add 1 M NaOH dropwise.[2][3]
-
The primary objective is to raise the pH of the solution to a range of 8.0-9.0 to facilitate the rapid hydrolysis of the NHS ester.[2][4]
-
Monitor the pH of the solution regularly using pH strips or a pH meter.
-
-
Incubation:
-
Once the desired pH is achieved, allow the mixture to stand at room temperature for at least one hour to ensure complete hydrolysis of the NHS ester.[2]
-
-
Neutralization:
-
After the incubation period, neutralize the solution by carefully adding a dilute acid (e.g., 1 M HCl) until the pH is between 6.0 and 8.0. This step is crucial before final disposal.
-
-
Final Disposal:
-
Transfer the neutralized, deactivated solution into a clearly labeled hazardous waste container.
-
The label should include the chemical name ("Deactivated m-C-tri(CH2-PEG1-NHS ester) solution") and any other components of the mixture.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor, in accordance with local, state, and federal regulations.[1]
-
Disposal Workflow Diagram
Caption: Disposal workflow for m-C-tri(CH2-PEG1-NHS ester).
By adhering to these procedures, researchers can effectively mitigate the risks associated with m-C-tri(CH2-PEG1-NHS ester) and ensure its safe and compliant disposal. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Personal protective equipment for handling m-C-tri(CH2-PEG1-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of m-C-tri(CH2-PEG1-NHS ester), a non-cleavable PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the product.
Immediate Safety and Hazard Information
m-C-tri(CH2-PEG1-NHS ester) is classified with the following hazards.[1]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
Emergency procedures and detailed hazard information are available in the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended personal protective equipment for handling m-C-tri(CH2-PEG1-NHS ester).
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses meeting ANSI Z87.1 standards. A full-face shield is recommended where there is a significant risk of splashing.[2][3] | Protects eyes from splashes and irritating fumes.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[4][5] Gloves should be inspected before use and changed immediately upon contact with the chemical.[3] | Prevents skin contact and irritation.[2] |
| Body Protection | A laboratory coat, buttoned and with elasticated cuffs, is mandatory.[2][3] For handling larger quantities or in situations with a high risk of exposure, chemical-resistant overalls may be necessary. | Protects skin from accidental spills and contamination of personal clothing. |
| Respiratory Protection | When handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[5] In poorly ventilated areas or for large-scale operations, a respirator may be required.[3][4] | Prevents irritation of the respiratory tract.[1] |
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operating procedure for handling m-C-tri(CH2-PEG1-NHS ester) from reception to disposal.
Detailed Methodologies
Storage and Stability:
-
Store m-C-tri(CH2-PEG1-NHS ester) as a solid at -20°C or colder in a tightly sealed container, protected from light.[]
-
The compound is hygroscopic; care should be taken to limit exposure to moisture.[7][8]
-
Before use, allow the vial to equilibrate to room temperature to prevent condensation, which can hydrolyze the NHS ester.[9]
-
Stock solutions can be prepared in a dry solvent and stored for several days at -20°C.[7][8]
Handling and Use:
-
Preparation: Always wear the appropriate PPE and work in a chemical fume hood or a well-ventilated area.[10]
-
Dissolution: NHS esters are moisture-sensitive.[9] Use anhydrous solvents such as DMF or DMSO for dissolution.[7][9]
-
Reaction Conditions: NHS esters react optimally with primary amines at a pH of 7.0-7.5.[7][8] In aqueous solutions, the rate of hydrolysis increases with pH.[7][8]
Disposal Plan:
All waste generated from the use of m-C-tri(CH2-PEG1-NHS ester) should be considered chemical waste and must be segregated from regular trash.[5]
-
Unused or Expired Solid: Collect in a designated, labeled hazardous waste container. Do not dispose of in regular trash.[5]
-
Aqueous Solutions: Before collection, ensure the reactive NHS ester is quenched. This can be achieved by adjusting the pH to between 7 and 8.5 and allowing the solution to stand at room temperature for several hours to ensure complete hydrolysis.[5]
-
Contaminated Labware: All solid materials that have come into contact with the compound (e.g., pipette tips, gloves, tubes) should be collected in a designated solid hazardous waste container.[5]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[5] Do not dispose of solutions down the drain without explicit permission.[5]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
